molecular formula C11H9ClN4O2 B1674116 L82-G17

L82-G17

Cat. No.: B1674116
M. Wt: 264.67 g/mol
InChI Key: PYYWVUBALUMAIY-WLRTZDKTSA-N
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Description

Novel selective uncompetitive inhibitor of DNA ligase I (LigI)>L82-G17 is a selective uncompetitive inhibitor of DNA ligase I (LigI).

Properties

IUPAC Name

5-chloro-4-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4O2/c12-10-9(6-14-16-11(10)18)15-13-5-7-2-1-3-8(17)4-7/h1-6,17H,(H2,15,16,18)/b13-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYWVUBALUMAIY-WLRTZDKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=NNC2=C(C(=O)NN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=N/NC2=C(C(=O)NN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of L82-G17 on DNA Ligase I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of L82-G17, a selective, uncompetitive inhibitor of human DNA ligase I (LigI). The information presented herein is curated from key research findings to support further investigation and drug development efforts targeting DNA repair pathways.

Core Mechanism of Action

This compound is a potent and selective small molecule inhibitor of DNA ligase I.[1][2] Its mechanism is distinct from many other DNA ligase inhibitors in that it functions as an uncompetitive inhibitor .[1][3] This means that this compound binds to the enzyme-substrate complex, specifically the complex of DNA ligase I and nicked DNA. Rather than preventing the binding of the DNA substrate, this compound stabilizes this complex, thereby inhibiting the final step of the ligation reaction.[1]

The DNA ligation process catalyzed by DNA ligase I involves three sequential steps:

  • Enzyme Adenylation: The ligase reacts with ATP to form a covalent ligase-AMP intermediate.

  • AMP Transfer: The AMP moiety is transferred from the ligase to the 5'-phosphate of the nicked DNA, forming a DNA-adenylate intermediate.

  • Phosphodiester Bond Formation: The ligase catalyzes the attack of the 3'-hydroxyl on the 5'-adenylated phosphate, resulting in the formation of a phosphodiester bond and the release of AMP.

This compound specifically targets and inhibits Step 3 of this process.[1][3] It does not significantly affect the initial enzyme adenylation or the transfer of AMP to the DNA. Instead, it traps the DNA-adenylate intermediate, preventing the final sealing of the DNA nick.[1] This leads to an accumulation of DNA-adenylate intermediates and a failure to complete the DNA repair and replication processes that are dependent on DNA ligase I.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.

ParameterValueNotes
Inhibition Type UncompetitiveBinds to the DNA ligase I-nicked DNA complex.
Targeted Step Step 3: Phosphodiester Bond FormationThis compound stabilizes the complex formed by non-adenylated LigI with the DNA-adenylate reaction intermediate.[1]
Cellular Potency Reduces cell number by ~70% at 20 µMIn MTT assays measuring cell proliferation over 72 hours.[1]
Effect on DNA-Adenylate ~50% of ligatable substrate converted to DNA-adenylate intermediateIn the presence of this compound, this intermediate accumulates as the final ligation step is inhibited.[1]
Selectivity Selective for DNA Ligase IShows minimal inhibition of DNA Ligase III and no inhibition of DNA Ligase IV at concentrations up to 200 µM.[1] Cells lacking nuclear LigIIIα show increased sensitivity to this compound.[1]
Effect on DNA Binding Enhances formation of stable LigI-nicked DNA complexesConsistent with its uncompetitive mechanism of action.[1]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the mechanism of action of this compound are provided below.

Fluorescence-Based DNA Ligation Assay

This assay measures the overall DNA joining activity of DNA ligase I.

  • Materials:

    • Purified DNA ligase I (500 fmol)

    • Fluorescently labeled nicked DNA substrate (1 pmol)

    • This compound (or DMSO as a control)

    • Reaction Buffer: 60 mM Tris-HCl (pH 7.4), 50 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 1 mM ATP, 50 µg/ml BSA, and 4% DMSO.

  • Protocol:

    • Pre-incubate DNA ligase I with the desired concentration of this compound or DMSO for 30 minutes at 25°C.

    • Initiate the ligation reaction by adding the fluorescent nicked DNA substrate.

    • Incubate the reaction mixture for 5 minutes at 25°C.

    • The reaction products are then analyzed to quantify the extent of ligation, typically through methods that can differentiate between the unligated substrate and the ligated product, such as gel electrophoresis followed by fluorescence imaging.

DNA Adenylation and Phosphodiester Bond Formation Assays

These assays are used to dissect which step of the ligation reaction is inhibited.

  • Materials:

    • Purified DNA ligase I (1 pmol)

    • Radiolabeled DNA substrates (5 pmol):

      • A ligatable substrate with a 3'-hydroxyl and a 5'-phosphate at the nick.

      • A non-ligatable substrate (e.g., with a 3'-dideoxy nucleotide) to specifically assess DNA-adenylate formation.

    • This compound (200 µM) or other inhibitors/controls.

    • Reaction Buffer: 60 mM Tris-HCl (pH 7.4), 50 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 1 mM ATP, 50 µg/ml BSA, and 4% DMSO.

  • Protocol:

    • Pre-incubate DNA ligase I with this compound or a control for 5 minutes at 25°C.

    • Add the radiolabeled DNA substrate (either ligatable or non-ligatable).

    • Incubate for 30 minutes at 20°C.

    • The reaction products are resolved by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography.

    • For the ligatable substrate, both the formation of the DNA-adenylate intermediate and the final ligated product are monitored. For the non-ligatable substrate, the accumulation of the DNA-adenylate intermediate is quantified.

Cellular Proliferation (MTT) Assay

This assay determines the effect of this compound on cell viability and proliferation.

  • Materials:

    • HeLa cells or other relevant cell lines.

    • This compound at various concentrations.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

    • Cell culture medium and supplies.

  • Protocol:

    • Seed cells in 96-well plates and allow them to adhere.

    • Treat the cells with a range of concentrations of this compound or a vehicle control.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add MTT reagent to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

L82_G17_Mechanism cluster_ligation DNA Ligation Step 3: Phosphodiester Bond Formation LigI_DNA_AMP LigI-DNA-AMP Complex (Enzyme-Substrate Intermediate) Ligated_DNA Ligated DNA + AMP LigI_DNA_AMP->Ligated_DNA Catalysis Trapped_Complex Trapped LigI-DNA-AMP-L82-G17 Complex LigI_DNA_AMP->Trapped_Complex Binding L82_G17 This compound L82_G17->Trapped_Complex Trapped_Complex->Ligated_DNA Inhibition

Caption: Mechanism of uncompetitive inhibition of DNA ligase I by this compound.

Experimental_Workflow start Start: Characterization of this compound ligation_assay Overall DNA Ligation Assay (Fluorescence-based) start->ligation_assay inhibition_observed Inhibition of Ligation Observed? ligation_assay->inhibition_observed step_analysis Dissect Ligation Steps: 1. Adenylation 2. AMP Transfer 3. Phosphodiester Bond Formation inhibition_observed->step_analysis Yes end Conclusion: this compound is a selective, uncompetitive inhibitor of LigI Step 3 inhibition_observed->end No step3_inhibition Identify Inhibition of Step 3 step_analysis->step3_inhibition binding_assay DNA-Protein Binding Assay step3_inhibition->binding_assay complex_stabilization Confirm Stabilization of LigI-DNA Complex binding_assay->complex_stabilization cellular_assays Cellular Assays (MTT, BrdU) complex_stabilization->cellular_assays cellular_effects Determine Effects on Cell Proliferation and DNA Synthesis cellular_assays->cellular_effects cellular_effects->end

Caption: Experimental workflow for elucidating the mechanism of action of this compound.

References

L82-G17: A Selective Uncompetitive Inhibitor of Human DNA Ligase I

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In human cells, the integrity of the genome is maintained through complex DNA replication and repair pathways. DNA ligases are critical enzymes in these processes, responsible for catalyzing the formation of phosphodiester bonds to seal breaks in the DNA backbone. Three distinct DNA ligases, encoded by the LIG1, LIG3, and LIG4 genes, perform related but non-redundant functions. DNA Ligase I (LigI) is the primary enzyme responsible for joining Okazaki fragments during lagging-strand DNA synthesis and also participates in long-patch base excision repair and nucleotide excision repair.[1][2][3] Given its central role in DNA replication, LigI represents a compelling target for the development of anti-cancer therapeutics.

This document provides a comprehensive technical overview of L82-G17, a small molecule identified as a potent and selective uncompetitive inhibitor of human LigI.[1][4] We will explore its mechanism of action, selectivity, cellular effects, and the experimental protocols used for its characterization, providing a foundational resource for researchers investigating DNA ligation and developing novel therapeutic strategies.

Mechanism of Action

This compound exhibits a unique uncompetitive mechanism of inhibition against LigI.[1][4] Unlike competitive inhibitors that bind to the enzyme's active site and prevent substrate binding, uncompetitive inhibitors bind exclusively to the enzyme-substrate (E-S) complex. This binding event stabilizes the complex and prevents the catalytic reaction from proceeding to completion.

The DNA ligation reaction proceeds in three distinct steps:

  • Enzyme Adenylation: The ligase reacts with ATP to form a covalent Ligase-AMP intermediate.

  • AMP Transfer: The AMP molecule is transferred from the ligase to the 5'-phosphate of the nicked DNA, forming a DNA-adenylate intermediate.

  • Phosphodiester Bond Formation: The non-adenylated ligase catalyzes the attack of the 3'-hydroxyl on the 5'-adenylated phosphate, sealing the nick and releasing AMP.

Kinetic studies have demonstrated that this compound specifically inhibits the third step, phosphodiester bond formation.[1][5][6][7] It does not prevent the initial adenylation of the enzyme or the subsequent formation of the DNA-adenylate intermediate.[1] Instead, this compound stabilizes the complex formed by the non-adenylated LigI with the DNA-adenylate intermediate, effectively trapping the enzyme on the DNA and preventing the final ligation step.[1] This mechanism is distinct from related inhibitors like L67 (a competitive inhibitor) and L82 (a mixed-mode inhibitor).[1][2]

Ligase_Inhibition_Pathway cluster_ligation DNA Ligation Pathway LigI_ATP LigI + ATP LigI_AMP LigI-AMP (Adenylated Ligase) LigI_ATP->LigI_AMP Step 1 LigI_DNA_AMP LigI + DNA-AMP (Adenylated DNA) LigI_AMP->LigI_DNA_AMP Step 2 DNA_Nick Nicked DNA Sealed_DNA Sealed DNA + AMP LigI_DNA_AMP->Sealed_DNA Step 3 LigI_DNA_AMP->Inhibition_Point L82G17 This compound L82G17->Inhibition_Point Inhibits Step 3

Figure 1. DNA Ligation Pathway and this compound Inhibition Point.

Quantitative Data: Inhibitor Activity and Selectivity

This compound was identified through structure-activity relationship (SAR) studies as a more potent and selective derivative of the parent compound L82.[1][8] Its chemical structure features a pyridazine ring and an arylhydrazone linker, which are common among LigI-selective inhibitors.[1][8]

Enzyme Kinetics

Kinetic analysis using fluorescence-based ligation assays confirms the uncompetitive inhibition profile of this compound, which is characterized by a reduction in both the Michaelis constant (Km) and the maximum reaction velocity (Vmax). This contrasts with the mixed inhibition of L82 and the competitive inhibition of L67.[1][2]

InhibitorInhibition TypeEffect on KmEffect on VmaxTarget(s)
This compound UncompetitiveDecreasesDecreasesLigI[1]
L82 Mixed (Uncompetitive/Competitive)IncreasesDecreasesLigI[1][2]
L67 CompetitiveIncreasesNo ChangeLigI, LigIII[2][9]
L189 CompetitiveIncreasesNo ChangeLigI, LigIII, LigIV[2][9]
Table 1. Comparison of Kinetic Parameters for DNA Ligase Inhibitors.
Selectivity Profile

This compound demonstrates high selectivity for LigI. Pull-down assays show that this compound enhances the binding of LigI to nicked DNA-coated beads but has minimal effect on the binding of LigIII.[1][10] Furthermore, at concentrations up to 200 μM, this compound shows no inhibitory activity against DNA Ligase IV.[1]

LigaseThis compound Activity
DNA Ligase I (LigI) Potent, uncompetitive inhibition[1]
DNA Ligase III (LigIII) Very little effect on binding[1][10]
DNA Ligase IV (LigIV) No inhibition observed at 200 μM[1]
Table 2. Selectivity Profile of this compound.

Cellular Effects and Therapeutic Potential

The selective inhibition of LigI by this compound translates to distinct effects on cellular processes, primarily impacting DNA replication and cell proliferation.

Inhibition of DNA Synthesis and Proliferation

Consistent with its role in joining Okazaki fragments, inhibition of LigI by this compound leads to a reduction in replicative DNA synthesis, as measured by BrdU incorporation assays in HeLa cells.[1] This disruption of DNA replication results in a potent anti-proliferative effect. In HeLa cell viability assays, this compound reduced the number of viable cells by approximately 70% at a concentration of 20 μM after 5 days of treatment.[1][5][6]

Genetic Validation of On-Target Activity

The on-target effect of this compound has been validated using genetically defined cell lines. Mouse B cells (CH12F3) that are null for the LIG1 gene are significantly more resistant to the cytotoxic effects of this compound compared to their wild-type counterparts.[1][8] This demonstrates that the inhibitor's primary cellular activity is mediated through the inhibition of LigI.[1][8] Furthermore, cells lacking nuclear LigIIIα, which can partially compensate for the loss of LigI in DNA replication, are more sensitive to this compound, highlighting the critical reliance on LigI in this context.[1][8]

Cell LineGenotypeEffect of this compound (20 μM)
HeLa Wild-Type~70% reduction in cell number[5][6]
CH12F3 Wild-Type (LigI+/+)Greater sensitivity to proliferation inhibition[1]
CH12F3Δ/Δ LIG1 Null (LigI-/-)Increased resistance compared to wild-type[1]
Table 3. Cellular Activity of this compound in Various Cell Lines.
Combination Therapy

Recent studies have explored the synergistic potential of this compound with other anti-cancer agents. In prostate cancer cell lines, combining this compound with the PARP inhibitor olaparib resulted in synergistic cytotoxicity.[11] This combination also led to a significant increase in DNA damage, as evidenced by the formation of γ-H2AX foci, suggesting a promising therapeutic strategy for certain cancers.[11]

Experimental Protocols

The characterization of this compound involves a series of in vitro biochemical assays and cell-based functional assays.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays Ligation_Assay DNA Ligation Assay (Fluorescence/Radiolabel) Kinetics Kinetic Analysis (Michaelis-Menten) Ligation_Assay->Kinetics Viability Cell Viability Assay (MTT / CYQUANT) Kinetics->Viability Pull_Down Pull-Down Assay (Nicked DNA Beads) Selectivity Selectivity Profiling (vs. LigIII, LigIV) Pull_Down->Selectivity Synthesis DNA Synthesis Assay (BrdU Incorporation) Viability->Synthesis Damage DNA Damage Analysis (γH2AX Foci) Synthesis->Damage Genetic_Validation Genetic Validation (LIG1 Null Cells) Damage->Genetic_Validation

Figure 2. General Experimental Workflow for this compound Characterization.
In Vitro DNA Ligation Assay

  • Objective: To measure the enzymatic activity of DNA ligase in the presence of an inhibitor.

  • Methodology (Fluorescence-based):

    • Substrate: A DNA substrate with a single nick is used, often with a fluorophore and a quencher on opposite sides of the nick. Ligation brings them into proximity, causing a change in fluorescence.

    • Reaction Mixture: Purified recombinant human LigI is incubated in a reaction buffer (e.g., Tris-HCl, MgCl₂, DTT) with ATP and the DNA substrate.

    • Inhibitor Addition: this compound, dissolved in a suitable solvent like DMSO, is added at various concentrations. Control reactions contain only the solvent.

    • Incubation: The reaction is incubated at a controlled temperature (e.g., 25°C or 37°C).

    • Measurement: The reaction velocity is measured by monitoring the change in fluorescence over time using a plate reader.

    • Analysis: For kinetic studies, the assay is repeated with varying substrate concentrations to determine Km and Vmax values, which are then analyzed using Lineweaver-Burk plots.[1]

Ligase-DNA Complex Pull-Down Assay
  • Objective: To assess the inhibitor's effect on the formation of the Ligase-DNA complex.

  • Methodology:

    • Beads Preparation: Streptavidin-coated magnetic beads are conjugated with a biotinylated, nicked DNA substrate (either ligatable or non-ligatable).

    • Binding Reaction: Purified LigI (or LigIII for selectivity) is incubated with the DNA-coated beads in a binding buffer in the presence or absence of this compound.

    • Washing: The beads are washed to remove unbound protein.

    • Elution: The retained proteins are eluted from the beads using a high-salt buffer or by boiling in SDS-PAGE loading buffer.

    • Detection: The amount of eluted ligase is quantified by Western blotting using an anti-LigI or anti-LigIII antibody. As an uncompetitive inhibitor, this compound is expected to increase the amount of LigI retained on the beads.[1][10]

Cell Viability Assay (MTT Assay)
  • Objective: To determine the effect of this compound on the proliferation and metabolic activity of cultured cells.

  • Methodology:

    • Cell Plating: Cells (e.g., HeLa, CH12F3) are seeded in 96-well plates and allowed to attach overnight.[1]

    • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).

    • Incubation: Cells are incubated for a defined period (e.g., 72 hours to 5 days).[1][6]

    • MTT Addition: MTT reagent is added to each well and incubated for several hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized buffer).

    • Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Absorbance is proportional to the number of viable cells.

Uncompetitive_Inhibition E Enzyme (E) (LigI) ES E-S Complex E->ES + S S Substrate (S) (Nicked DNA) ES->E - S P Product (P) (Sealed DNA) ES->P k_cat ESI E-S-I Complex (Inactive) ES->ESI + I I Inhibitor (I) (this compound) ESI->ES - I

Figure 3. Logical Relationship of Uncompetitive Inhibition by this compound.

Conclusion

This compound is a well-characterized small molecule that acts as a highly selective, uncompetitive inhibitor of human DNA Ligase I.[1][5] Its unique mechanism of trapping the LigI-DNA intermediate distinguishes it from other known ligase inhibitors and provides a valuable tool for probing the catalytic and cellular functions of LigI.[1] The on-target cellular activity, demonstrated through potent anti-proliferative effects and validated in genetically-defined cell lines, underscores its potential as a lead compound.[1][8] Further investigation, particularly in combination with agents that induce DNA damage or exploit synthetic lethal relationships, may pave the way for novel cancer therapies targeting DNA replication and repair.[11]

References

L82-G17: A Selective Uncompetitive Inhibitor of Human DNA Ligase I

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper on the Discovery, Synthesis, and Mechanism of Action

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Human DNA ligase I (LigI) is a critical enzyme responsible for joining Okazaki fragments during lagging-strand DNA synthesis and plays a key role in several DNA repair pathways. Its essential function in cellular proliferation makes it a compelling target for the development of novel anti-cancer therapeutics. This document provides a comprehensive technical overview of L82-G17, a potent and selective, uncompetitive inhibitor of human LigI. We detail its discovery through structure-activity relationship studies, its chemical synthesis, mechanism of action, and relevant experimental protocols.

Introduction and Discovery

This compound was identified through a systematic structure-activity analysis of a series of arylhydrazone-based small molecule inhibitors of human DNA ligases.[1][2] This series included the parent compound L82, a known LigI-selective inhibitor, L67, a dual inhibitor of LigI and LigIII, and L189, which inhibits all three human DNA ligases.[2][3] The investigation aimed to identify determinants of activity and selectivity, leading to the characterization of this compound as a "next-generation" inhibitor with increased potency and selectivity for LigI compared to its predecessor, L82.[1][4] Possessing the lowest molecular weight of the active arylhydrazone inhibitors, this compound may represent the minimal structural requirements for this class of LigI inhibitor.[4]

Chemical Synthesis and Properties

This compound is chemically identified as 4-chloro-5-{2-[(3-hydroxyphenyl)methylidene]hydrazin-1-yl}-2,3-dihydropyridazin-3-one.[5] A detailed, large-scale synthesis protocol has been published, providing a clear path for its preparation for research purposes.[4]

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name 4-chloro-5-{2-[(3-hydroxyphenyl)methylidene]hydrazin-1-yl}-2,3-dihydropyridazin-3-one
CAS Number 92285-87-5[5]
Molecular Formula C₁₁H₉ClN₄O₂[5]
Molecular Weight 264.67 g/mol
Appearance Solid[5]
Solubility Sparingly soluble in DMSO (1-10 mg/ml)[6]
Storage -20°C for long-term stability (≥ 4 years)[5][6]

Biological Activity and Selectivity

This compound is a highly selective inhibitor of human DNA Ligase I. Its inhibitory activity is significantly focused on LigI, with minimal to no effect on other human ligases at effective concentrations. This selectivity makes it a valuable tool for probing the specific cellular functions of LigI.

Table 2: In Vitro Inhibitory Activity of this compound and Related Compounds

CompoundTargetIC₅₀ (µM)Inhibition Type
This compound DNA Ligase I ~10 [7][8]Uncompetitive [2][9]
DNA Ligase III>100 (High selectivity implied)-
DNA Ligase IV>200[9]-
L82DNA Ligase I12[10]Uncompetitive
L67DNA Ligase I & III~10[7][8]Competitive
L189DNA Ligase I, III, IV~10[7][8]Competitive

Mechanism of Action

The DNA ligation process catalyzed by LigI is a three-step mechanism. This compound has been shown to specifically inhibit the final step of this crucial pathway.[2][9]

The Three Steps of DNA Ligation:

  • Enzyme Adenylylation: LigI reacts with ATP to form a covalent LigI-AMP intermediate, releasing pyrophosphate.

  • AMP Transfer: The AMP moiety is transferred from the enzyme to the 5'-phosphate at the DNA nick, forming a DNA-adenylate intermediate.

  • Phosphodiester Bond Formation: LigI catalyzes the nucleophilic attack of the 3'-hydroxyl end of the nick on the DNA-adenylate, forming the phosphodiester bond and releasing AMP. This seals the nick in the DNA backbone.

This compound functions as an uncompetitive inhibitor .[2][9] This means it does not bind to the free enzyme but instead binds specifically to the enzyme-substrate complex—in this case, the LigI-DNA intermediate. By binding to this complex, this compound stabilizes the interaction between LigI and nicked DNA, preventing the final phosphodiester bond formation (Step 3) and trapping the enzyme on the DNA.[4] This mechanism is distinct from competitive inhibitors like L67 and L189, which block the DNA binding site on the free enzyme.

G cluster_0 DNA Ligation Pathway (Human LigI) E LigI (Free Enzyme) E_AMP LigI-AMP Intermediate E->E_AMP Step 1 ATP ATP ATP->E_AMP PPi PPi E_AMP->PPi E_DNA LigI-AMP-DNA Complex E_AMP->E_DNA Step 2 Nicked_DNA Nicked DNA Nicked_DNA->E_DNA DNA_adenylate DNA-Adenylate E_DNA->DNA_adenylate Inhibitor This compound E_DNA->Inhibitor Binds to Complex Sealed_DNA Sealed DNA DNA_adenylate->Sealed_DNA Step 3 AMP AMP DNA_adenylate->AMP Inhibitor->DNA_adenylate Inhibits Step 3

Figure 1. Mechanism of this compound inhibition on the DNA ligation pathway.

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and characterization of this compound.

Synthesis of this compound

This protocol describes the large-scale synthesis of this compound (4-chloro-5-{2-[(3-hydroxyphenyl)methylidene]hydrazin-1-yl}-2,3-dihydropyridazin-3-one).[4]

Materials:

  • 4,5-Dichloropyridazin-3(2H)-one

  • Hydrazine monohydrate

  • Methanol (MeOH)

Procedure:

  • Dissolve 4,5-Dichloropyridazin-3(2H)-one (660 mg, 4.0 mmol, 1.0 equiv) in 7 mL of methanol.

  • In a separate vessel, dissolve hydrazine monohydrate (380 mg, 7.6 mmol, 1.9 equiv) in 4 mL of methanol.

  • Combine the two solutions.

  • Heat the combined reaction mixture at reflux for 1.5 hours. A precipitate will form.

  • During heating, add additional methanol (e.g., 3 mL) as needed to maintain stirrability as the product precipitates.

  • After reflux, cool the reaction mixture and collect the precipitate by filtration.

  • Wash the collected solid with cold methanol and dry under vacuum to yield the final product.

G A Dissolve 4,5-Dichloropyridazin-3(2H)-one in Methanol C Combine Solutions A->C B Dissolve Hydrazine Monohydrate in Methanol B->C D Heat at Reflux (1.5 hours) C->D E Cool and Filter D->E F Wash with Cold Methanol E->F G Dry Under Vacuum F->G H This compound Product G->H

Figure 2. Experimental workflow for the synthesis of this compound.

In Vitro DNA Ligase Activity Assay

This assay measures the ability of a DNA ligase to join a radiolabeled DNA substrate, and it can be adapted to measure the inhibitory effect of compounds like this compound.

Materials:

  • Purified human DNA ligase I (LigI)

  • Radiolabeled (e.g., ³²P) ligatable DNA substrate (a double-stranded oligonucleotide with a central nick)

  • Ligation buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM ATP, 2 mM TCEP)

  • This compound dissolved in DMSO

  • Formamide stop buffer (e.g., 98% formamide, 10 mM EDTA)

  • Polyacrylamide gel electrophoresis (PAGE) apparatus

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes. For each reaction, combine ligation buffer, a fixed amount of purified LigI, and the radiolabeled DNA substrate.

  • For inhibitor testing, add this compound at various concentrations to the reaction tubes. Include a DMSO-only control.

  • Initiate the ligation reaction by incubating the tubes at a suitable temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of formamide stop buffer.

  • Denature the DNA by heating the samples at 95°C for 5 minutes.

  • Load the samples onto a denaturing polyacrylamide gel.

  • Run the gel to separate the unligated (shorter) substrate from the ligated (longer) product.

  • Visualize the radiolabeled DNA using a phosphorimager or by exposing the gel to X-ray film.

  • Quantify the band intensities to determine the percentage of ligation and calculate the IC₅₀ value for this compound.

Cellular Effects and Therapeutic Potential

In cell-based assays, this compound demonstrates biological activity consistent with its inhibition of LigI. It has been shown to reduce the proliferation of cancer cell lines, such as HeLa, and to inhibit overall DNA synthesis, leading to the induction of DNA damage.[6][9] Cells expressing LigI are demonstrably more sensitive to this compound than cells where the LIG1 gene is knocked out, confirming its on-target effect in a cellular context.[2][3]

The high selectivity of this compound for LigI makes it a superior chemical probe for studying the specific roles of this enzyme in DNA replication and repair. Furthermore, as a targeted inhibitor of a crucial DNA metabolism enzyme, this compound and its derivatives represent promising lead compounds for the development of novel anticancer agents.

Conclusion

This compound is a well-characterized small molecule inhibitor of human DNA ligase I. Its discovery through rational, structure-based design has yielded a compound with high potency and selectivity. Its uncompetitive mechanism of action, which involves trapping the LigI-DNA complex, provides a specific and effective means of disrupting DNA replication and repair. The data and protocols summarized herein offer a comprehensive resource for researchers investigating DNA ligases and for professionals in the field of drug development exploring new therapeutic strategies targeting genomic integrity.

References

L82-G17: An In-Depth Technical Guide to a Selective DNA Ligase I Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and biological effects of L82-G17, a selective, uncompetitive inhibitor of human DNA ligase I (LigI). The information is compiled from peer-reviewed literature and chemical data sources, offering a core resource for professionals in drug discovery and molecular biology.

Core Concepts and Chemical Properties

This compound is a small molecule inhibitor that has demonstrated significant potential as a tool for studying the catalytic activity and cellular functions of DNA ligase I.[1] It was identified through structure-activity relationship studies of derivatives of the DNA ligase inhibitor L82.[1] Notably, this compound possesses a pyridazine ring, a feature common among many LigI-selective inhibitors.[1]

Physicochemical and Structural Data

The fundamental chemical and physical properties of this compound are summarized in the table below, providing essential information for its handling, storage, and application in experimental settings.

PropertyValue
Formal Name 4-chloro-5-(2-(3-hydroxybenzylidene)hydrazineyl)pyridazin-3(2H)-one
CAS Number 92285-87-5
Molecular Formula C₁₁H₉ClN₄O₂
Formula Weight 264.7 g/mol
Purity ≥98%
Formulation A solid
Solubility Sparingly soluble in DMSO (1-10 mg/ml)
SMILES O=C1NN=CC(NN=CC2=CC(O)=CC=C2)=C1Cl
InChI Key PYYWVUBALUMAIY-UHFFFAOYSA-N
Storage -20°C
Stability ≥ 4 years

Data sourced from Cayman Chemical.[2]

Mechanism of Action: Uncompetitive Inhibition of DNA Ligase I

This compound exhibits a highly specific mechanism of action as a selective, uncompetitive inhibitor of human DNA ligase I.[1] This mode of inhibition is distinct from competitive inhibitors, as this compound does not bind to the active site of the free enzyme. Instead, it binds to the enzyme-substrate complex, specifically the complex formed between DNA ligase I and nicked DNA.

The DNA ligation process proceeds in three distinct steps. This compound specifically inhibits the third and final step: phosphodiester bond formation. It achieves this by stabilizing the complex formed by the non-adenylated LigI with the DNA-adenylate reaction intermediate.[1] This action effectively traps the enzyme on the DNA, preventing the final sealing of the DNA nick and completion of the repair or replication process.

Kinetic analyses have confirmed this uncompetitive mechanism, demonstrating that the presence of this compound leads to a reduction in both the Vmax (maximum reaction velocity) and Km (Michaelis constant) of the ligation reaction.[1]

L82_G17_Mechanism_of_Action LigI Free DNA Ligase I LigI_DNA_Complex LigI-DNA Complex LigI->LigI_DNA_Complex + ATP (Step 1 & 2) Nicked_DNA Nicked DNA Nicked_DNA->LigI_DNA_Complex Trapped_Complex Trapped LigI-DNA-Adenylate -L82-G17 Complex LigI_DNA_Complex->Trapped_Complex Ligated_DNA Ligated DNA LigI_DNA_Complex->Ligated_DNA Step 3: Phosphodiester Bond Formation L82_G17 This compound L82_G17->Trapped_Complex Binds to E-S Complex Trapped_Complex->Ligated_DNA Inhibition

Mechanism of this compound uncompetitive inhibition of DNA Ligase I.

Biological Activity and Effects

This compound has been shown to be active both in biochemical assays and in cell-based models. Its selectivity for DNA ligase I over other human DNA ligases, such as LigIII and LigIV, makes it a valuable research tool.[1]

In Vitro Activity: Enzyme Kinetics

In fluorescence-based ligation assays, this compound demonstrates a clear inhibitory effect on DNA ligase I. The table below summarizes the kinetic behavior of LigI in the presence of this compound.

ConditionVmaxKmInhibition Type
LigI alone 0.9 pmol/min1.4 µMN/A
LigI + this compound ReducedReducedUncompetitive

Data derived from descriptions in Howes et al., 2017.[1] Precise values for Vmax and Km in the presence of this compound were not available in the reviewed literature.

Cell-Based Activity

This compound effectively penetrates the cell membrane and inhibits LigI function within a cellular context. This leads to several observable effects, particularly related to cell proliferation and DNA damage response.

Assay TypeCell LineConcentrationResult
Cell Proliferation (MTT) HeLa20 µM~70% reduction in cell number after 72 hours.
DNA Synthesis (BrdU) HeLaNot specifiedModest reduction in BrdU incorporation.
DNA Damage (γH2AX foci) HeLaNot specifiedConcentration-dependent increase in γH2AX foci after 4 hours.

Data sourced from Howes et al., 2017.[1]

The cytotoxic effects of this compound are more pronounced in cell lines that are highly dependent on DNA ligase I for replication. For instance, cells lacking nuclear DNA ligase IIIα, which can act as a backup for LigI, are more sensitive to this compound.[1] Conversely, cells that are null for LigI are more resistant to the compound, providing strong evidence that its cellular effects are on-target.[1]

Experimental Protocols

The following are representative, generalized protocols for key experiments used to characterize this compound. These are based on standard laboratory methods. For the exact parameters used in the primary research, consultation of the original publication by Howes et al. in DNA Repair (Amst), 2017, is recommended.

Fluorescence-Based DNA Ligation Assay

This assay measures the ability of a DNA ligase to join a fluorescently labeled, nicked DNA substrate.

  • Substrate Preparation: A nicked DNA duplex is created by annealing three oligonucleotides, one of which contains a 5' fluorescent label (e.g., FAM) and another a 3' quencher. Ligation brings the fluorophore and quencher into proximity, reducing the fluorescent signal.

  • Reaction Mixture: In a microplate well, combine the reaction buffer (typically containing Tris-HCl, MgCl₂, DTT, and ATP), the DNA ligase I enzyme, and the nicked DNA substrate.

  • Inhibitor Addition: Add this compound (dissolved in DMSO) or a vehicle control (DMSO alone) to the reaction mixtures at various concentrations.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 5-30 minutes).

  • Measurement: Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Analysis: Calculate the percentage of inhibition by comparing the fluorescence signal in the presence of this compound to the control.

Cell Proliferation (MTT) Assay

This colorimetric assay determines cell viability by measuring the metabolic activity of cellular oxidoreductase enzymes.

  • Cell Seeding: Plate cells (e.g., HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the cells for a desired period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with this compound (or Vehicle) A->B C Incubate for 72h B->C D Add MTT Reagent C->D E Incubate for 2-4h D->E F Add Solubilization Solution E->F G Read Absorbance at 570 nm F->G H Analyze Data G->H

Generalized workflow for an MTT cell proliferation assay.
Immunofluorescence Staining for γH2AX Foci

This method visualizes DNA double-strand breaks by staining for the phosphorylated form of histone H2AX (γH2AX).

  • Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate. Treat with this compound for the desired time (e.g., 4 hours).

  • Fixation: Fix the cells with a solution such as 4% paraformaldehyde for 15-30 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with a detergent solution (e.g., 0.3% Triton X-100 in PBS) to allow antibodies to enter the nucleus.

  • Blocking: Block non-specific antibody binding sites with a blocking buffer (e.g., 5% BSA in PBS).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX overnight at 4°C.

  • Secondary Antibody Incubation: After washing, incubate with a fluorescently-labeled secondary antibody that binds to the primary antibody for 1-2 hours at room temperature in the dark.

  • Counterstaining and Mounting: Stain the cell nuclei with a DNA counterstain like DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Count the number of distinct fluorescent foci (γH2AX foci) per nucleus to quantify DNA double-strand breaks.

Conclusion

This compound is a potent and selective uncompetitive inhibitor of DNA ligase I. Its well-characterized mechanism of action and demonstrated activity in both biochemical and cellular assays make it an invaluable tool for probing the functions of LigI in DNA replication and repair. This guide provides the core technical information required for researchers to effectively utilize this compound in their studies and serves as a foundational document for further investigation into the therapeutic potential of DNA ligase I inhibition.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Effects of L82-G17 on DNA Replication and Repair

This technical guide provides a comprehensive overview of the small molecule this compound, focusing on its mechanism of action and its effects on DNA replication and repair. This compound has been identified as a selective, uncompetitive inhibitor of human DNA ligase I (LigI), an essential enzyme in these processes.[1][2][3] This document summarizes the available quantitative data, details the experimental protocols used for its characterization, and provides visual representations of its molecular interactions and experimental workflows.

Core Mechanism of Action

This compound is a next-generation DNA ligase inhibitor, derived from a series of related compounds including L82, L67, and L189.[4] It exhibits increased activity and selectivity for DNA ligase I compared to its parent compound, L82.[1][2] The primary mechanism of this compound is the uncompetitive inhibition of the third step of the DNA ligation reaction, which is the formation of the phosphodiester bond.[1][2][5] This mode of action stabilizes the complex formed between non-adenylated LigI and the DNA-adenylate reaction intermediate.[1]

While this compound shares a mechanistic space with topoisomerase (topo) inhibitors and some Poly(ADP-Ribose) Polymerase (PARP) inhibitors that trap enzyme-DNA complexes, it does not appear to increase the amount of LigI associated with chromatin in cells.[1] This is likely due to the fact that LigI has less robust DNA binding activity compared to PARP1 and is recruited to DNA replication sites through its interaction with Proliferating Cell Nuclear Antigen (PCNA).[1]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative data regarding the activity and cellular effects of this compound.

Table 1: Inhibitory Activity of this compound

Target EnzymeInhibitionConcentrationNotes
DNA Ligase I (LigI)Uncompetitive InhibitionNot SpecifiedInhibits the third step of the ligation reaction (phosphodiester bond formation).[1][2][5]
DNA Ligase IV (LigIV)No Inhibition200 µMThis compound did not inhibit LigIV at this high concentration.[1]

Table 2: Cellular Effects of this compound

Cell LineEffectConcentrationIncubation TimeNotes
HeLaReduced Cell Proliferation20 µM5 daysResulted in a ~70% reduction in cell number.[5][6]
HeLaModest Reduction in BrdU IncorporationNot SpecifiedNot SpecifiedIndicates a less severe effect on replicative DNA synthesis compared to cell proliferation.[1]
CH12F3 (Parental)Significant effect on proliferation and survival0-100 µM72 hoursDemonstrates the compound's impact on normal cell lines.[6]
LIG1 null cellsMore resistant to this compoundNot SpecifiedNot SpecifiedConfirms that LigI is the primary target of this compound.[1][2]
Nuclear LigIIIα deficient cellsMore sensitive to this compoundNot SpecifiedNot SpecifiedSuggests that the backup ligase, LigIIIα, can partially compensate for LigI inhibition.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

1. DNA Ligation Assay

  • Objective: To determine the effect of this compound on the enzymatic activity of DNA ligase I.

  • Methodology:

    • A radiolabeled, ligatable DNA substrate is incubated with purified DNA ligase I.

    • This compound is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

    • The reactions are incubated to allow for the ligation of the DNA substrate.

    • The reaction products are then separated by denaturing polyacrylamide gel electrophoresis.

    • The gel is exposed to a phosphor screen, and the extent of ligation is quantified by analyzing the bands corresponding to the ligated product and the unligated substrate.

  • Expected Outcome: A dose-dependent decrease in the amount of ligated product in the presence of this compound, indicating inhibition of the ligation reaction.

2. Cell Proliferation Assay (BrdU Incorporation)

  • Objective: To assess the impact of this compound on replicative DNA synthesis.

  • Methodology:

    • Asynchronously proliferating cells (e.g., HeLa) are seeded in multi-well plates.

    • The cells are treated with various concentrations of this compound for a specified period.

    • Bromodeoxyuridine (BrdU), a synthetic nucleoside analog of thymidine, is added to the cell culture medium.

    • During DNA synthesis, BrdU is incorporated into the newly synthesized DNA.

    • After an incubation period, the cells are fixed, and the incorporated BrdU is detected using a specific anti-BrdU antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).

    • A colorimetric substrate is added, and the absorbance is measured to quantify the amount of BrdU incorporation, which is proportional to the rate of DNA synthesis.

  • Expected Outcome: A reduction in BrdU incorporation in cells treated with this compound, indicating an inhibition of DNA replication.

3. Cell Viability Assay

  • Objective: To measure the effect of this compound on cell viability and proliferation over time.

  • Methodology:

    • Cells are plated in the absence or presence of this compound at various concentrations.

    • The cells are incubated for an extended period (e.g., 5-6 days).

    • Cell viability is measured using a standard method such as the MTT assay or by direct cell counting.

    • The results are expressed as a percentage of the value obtained with untreated cells.

  • Expected Outcome: A dose-dependent decrease in cell viability, indicating that this compound is cytostatic or cytotoxic.

Mandatory Visualizations

Signaling Pathway Diagram

DNA_Ligation_Inhibition cluster_ligation DNA Ligation Process cluster_inhibitor Inhibitor Action Nicked_DNA Nicked DNA LigI_AMP_DNA LigI-AMP-DNA Intermediate Nicked_DNA->LigI_AMP_DNA Step 1 & 2: LigI adenylation and AMP transfer to DNA LigI_ATP LigI-ATP Complex Ligated_DNA Ligated DNA LigI_AMP_DNA->Ligated_DNA Step 3: Phosphodiester bond formation L82_G17 This compound L82_G17->LigI_AMP_DNA Inhibits Step 3

Caption: Inhibition of DNA Ligation by this compound.

Experimental Workflow Diagram

Ligation_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Ligation Reaction cluster_analysis Product Analysis Substrate Radiolabeled Nicked DNA Substrate Incubation Incubate reaction mixtures Substrate->Incubation Enzyme Purified DNA Ligase I Enzyme->Incubation Inhibitor This compound (various concentrations) Inhibitor->Incubation PAGE Denaturing PAGE Incubation->PAGE Imaging Phosphor Imaging PAGE->Imaging Quantification Quantify ligated and unligated DNA Imaging->Quantification

Caption: Workflow for the DNA Ligation Assay.

Logical Relationship Diagram

Logical_Relationship L82_G17 This compound Inhibit_LigI Inhibition of DNA Ligase I L82_G17->Inhibit_LigI Inhibit_Ligation Inhibition of Phosphodiester Bond Formation Inhibit_LigI->Inhibit_Ligation Replication_Defects Defects in Okazaki Fragment Ligation Inhibit_Ligation->Replication_Defects Repair_Defects Impaired DNA Repair Inhibit_Ligation->Repair_Defects Cell_Effects Reduced Cell Proliferation Replication_Defects->Cell_Effects Repair_Defects->Cell_Effects

Caption: Cellular Consequences of this compound Action.

References

L82-G17: A Deep Dive into its Cellular Interactions Beyond DNA Ligase I

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the small molecule inhibitor L82-G17, with a primary focus on its known cellular targets and a discussion of potential off-target interactions. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, DNA repair, and medicinal chemistry.

Executive Summary

This compound is a potent and selective uncompetitive inhibitor of human DNA Ligase I (LigI), an essential enzyme in DNA replication and repair.[1][2][3][4] Extensive research has highlighted its specificity for LigI over other human DNA ligases, namely LigIII and LigIV. While the primary mechanism of action of this compound is well-established as the inhibition of LigI, leading to disruptions in DNA replication and the induction of DNA damage, a thorough investigation into its broader cellular target profile is critical for its development as a therapeutic agent. This guide synthesizes the current knowledge on this compound's selectivity and explores the experimental landscape for identifying targets beyond LigI. To date, published literature has not identified definitive cellular targets of this compound other than DNA Ligase I.

Primary Cellular Target: DNA Ligase I (LigI)

This compound is characterized as a selective, uncompetitive inhibitor of LigI.[1] It specifically targets the third step of the ligation reaction, which is the phosphodiester bond formation.[1][2] This mode of action involves the stabilization of the LigI-DNA complex, which enhances the formation of stable complexes of LigI with nicked DNA.[1]

Selectivity Profile

The selectivity of this compound for LigI has been demonstrated through various biochemical and cell-based assays. In pull-down assays, this compound increased the retention of LigI on nicked DNA-coated beads but had minimal effect on the binding of LigIII.[1][3] Furthermore, this compound did not show inhibitory activity against LigIV at concentrations as high as 200 µM.[1]

Cellular studies support the on-target activity of this compound. Cells expressing LigI are more sensitive to the compound compared to isogenic LIG1 null cells.[1][2] Moreover, cells deficient in nuclear LigIIIα, which can compensate for LigI in DNA replication, exhibit increased sensitivity to this compound.[1][2] These findings strongly suggest that the primary cytotoxic effects of this compound are mediated through the inhibition of LigI.

Exploration of Off-Target Interactions

While the selectivity of this compound for LigI is a key feature, the potential for off-target effects is an important consideration in drug development. The initial research on this compound acknowledged the possibility of such effects.[1] However, extensive screening data for off-target binding partners is not publicly available in the current literature. Standard industry practices for evaluating off-target effects often involve broad-panel screening against kinases (kinome scanning) and other enzyme families, as well as proteomics-based approaches to identify novel binding partners. At present, there are no published studies detailing the results of such comprehensive screens for this compound.

It is noteworthy that this compound shares a similar mechanism of action with topoisomerase (topo) inhibitors and some Poly(ADP-Ribose) Polymerase (PARP) inhibitors, which also trap enzyme-DNA complexes.[1] However, experiments have shown that this compound does not increase the amount of LigI associated with chromatin in the same way that these other inhibitors trap their respective targets.[1]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound's activity and selectivity.

ParameterTarget/Cell LineValueReference
Inhibition of LigIVPurified enzymeNo inhibition at 200 µM[1]
Effect on LigIII bindingPull-down assayVery little effect[1]
Reduction in cell numberHeLa cells~70% at 20 µM[1]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

DNA Ligation Assay (In Vitro)

This assay measures the ability of a DNA ligase to join a nicked DNA substrate.

  • Reaction Mixture:

    • 25 mM Tris-HCl pH 7.5

    • 12.5 mM NaCl

    • 6 mM MgCl₂

    • 0.4 mM ATP

    • 0.25 mg/mL BSA

    • 2.5% glycerol

    • 0.5 mM DTT

    • 0.5% DMSO

    • Purified DNA ligase (e.g., LigI)

    • Radiolabeled or fluorescently labeled nicked DNA substrate (500 fmol)

    • This compound or DMSO control

  • Protocol:

    • Pre-incubate the DNA ligase and this compound (or DMSO) for 10 minutes at room temperature.

    • Add the labeled DNA substrate to initiate the reaction.

    • Incubate at 25°C for 30 minutes.

    • Stop the reaction by placing the tubes on ice and adding formamide dye.

    • Analyze the products by denaturing polyacrylamide gel electrophoresis.

    • Visualize and quantify the ligated product using autoradiography or fluorescence imaging.

Cell Viability/Proliferation Assays

a) MTT Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

  • Protocol:

    • Plate cells in a 96-well plate and allow them to adhere.

    • Treat cells with various concentrations of this compound or DMSO control for a specified period (e.g., 72 hours).

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Express cell viability as a percentage of the DMSO-treated control.

b) CyQUANT NF Cell Proliferation Assay: This assay measures cellular DNA content as an indicator of cell number.

  • Protocol:

    • Plate cells in a 96-well plate.

    • Treat cells with this compound or DMSO control for the desired duration (e.g., 72 hours).

    • Wash the cells with PBS.

    • Add the CyQUANT NF reagent to each well.

    • Incubate for 1 hour at 37°C according to the manufacturer's instructions.

    • Measure fluorescence using a microplate reader with appropriate filters.

    • Relate the fluorescence intensity to cell number using a standard curve.

Immunofluorescence Assay for γH2AX Foci Formation

This assay detects the phosphorylation of histone H2AX (γH2AX), a marker of DNA double-strand breaks.

  • Protocol:

    • Grow cells on coverslips in a multi-well plate.

    • Treat cells with this compound or a control compound for a specified time (e.g., 4 hours).

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).

    • Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody against γH2AX.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides.

    • Visualize and quantify the number of γH2AX foci per cell using a fluorescence microscope.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the known mechanism of this compound and a typical experimental workflow for its characterization.

L82_G17_Mechanism cluster_ligation DNA Ligation (Step 3) cluster_inhibition Inhibition by this compound cluster_cellular_effects Cellular Consequences LigI DNA Ligase I (LigI) LigI_DNA_complex LigI-DNA Complex LigI->LigI_DNA_complex Binds to Nicked_DNA Nicked DNA Nicked_DNA->LigI_DNA_complex Ligated_DNA Ligated DNA LigI_DNA_complex->Ligated_DNA Forms phosphodiester bond Stabilized_Complex Stabilized LigI-DNA-L82-G17 Complex LigI_DNA_complex->Stabilized_Complex L82_G17 This compound L82_G17->Stabilized_Complex Binds uncompetitively Stabilized_Complex->Ligated_DNA Replication_Fork_Stalling Replication Fork Stalling Stabilized_Complex->Replication_Fork_Stalling DNA_Damage DNA Damage (DSBs) Replication_Fork_Stalling->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of this compound as an uncompetitive inhibitor of DNA Ligase I.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_compound Compound Characterization Ligation_Assay In Vitro Ligation Assay (LigI, LigIII, LigIV) Proliferation Cell Proliferation Assays (MTT, CyQUANT) Pull_Down Pull-Down Assay (LigI vs LigIII) DNA_Synthesis DNA Synthesis Assay (BrdU Incorporation) DNA_Damage_Assay DNA Damage Response (γH2AX foci) Cell_Line_Comparison Comparative Cell Line Studies (WT vs LIG1 null) L82_G17 This compound L82_G17->Ligation_Assay L82_G17->Pull_Down L82_G17->Proliferation L82_G17->DNA_Synthesis L82_G17->DNA_Damage_Assay L82_G17->Cell_Line_Comparison

Caption: Experimental workflow for the characterization of this compound.

Conclusion

This compound is a well-characterized, selective inhibitor of DNA Ligase I with demonstrated on-target activity in cellular models. While the possibility of off-target effects exists, current published research has not identified any cellular targets other than LigI. The high degree of selectivity for LigI over other human DNA ligases is a promising feature for its potential therapeutic development. Future studies employing broad, unbiased screening methods will be crucial to definitively map the complete cellular interaction profile of this compound and to further validate its specificity. This guide provides a foundational understanding of this compound for researchers aiming to utilize this compound as a chemical probe or to explore its therapeutic potential.

References

L82-G17: A Selective Uncompetitive Inhibitor of Human DNA Ligase I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L82-G17, a selective, uncompetitive inhibitor of human DNA ligase I (LigI). This document consolidates key information regarding its chemical properties, mechanism of action, cellular effects, and the experimental protocols used for its characterization.

Chemical and Physical Properties

This compound is a small molecule inhibitor identified through structure-activity relationship studies of related compounds.[1] Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 92285-87-5[1][2][3]
Molecular Formula C₁₁H₉ClN₄O₂[3]
Molecular Weight 264.67 g/mol [2]
Appearance Solid (Pink to orange)[2]
Purity ≥98%[3]
Solubility Sparingly soluble in DMSO (1-10 mg/ml)[3]
Storage -20°C[3]
Stability ≥ 4 years[3]

Mechanism of Action: Selective Inhibition of DNA Ligase I

This compound is a potent and selective uncompetitive inhibitor of human DNA ligase I.[1][2][4] Its mechanism is distinct from many other DNA ligase inhibitors.

Key Features of this compound's Mechanism:

  • Uncompetitive Inhibition: this compound binds to the enzyme-substrate complex, specifically the complex of LigI and nicked DNA.[5][6] This mode of inhibition is in contrast to competitive inhibitors that bind to the enzyme's active site.

  • Selectivity for LigI: this compound shows a high degree of selectivity for DNA ligase I over DNA ligase III and DNA ligase IV.[2]

  • Inhibition of Phosphodiester Bond Formation: The DNA ligation process involves three key steps. This compound specifically inhibits the third step, which is the formation of the phosphodiester bond to seal the nick in the DNA backbone.[1][2] It does not inhibit the formation of the DNA-adenylate intermediate.[2]

  • Stabilization of the LigI-DNA Complex: By binding to the LigI-nicked DNA complex, this compound effectively traps the enzyme on the DNA, preventing the completion of the ligation reaction.[2]

Below is a diagram illustrating the DNA ligation pathway and the point of inhibition by this compound.

DNA_Ligation_Pathway cluster_ligation DNA Ligation Steps cluster_inhibition Inhibition by this compound E LigI (Enzyme) E_AMP LigI-AMP (Adenylated Enzyme) E->E_AMP Step 1: Adenylylation ATP ATP E_DNA_AMP LigI-DNA-AMP (Intermediate Complex) E_AMP->E_DNA_AMP Step 2: AMP Transfer nicked_DNA Nicked DNA ligated_DNA Ligated DNA E_DNA_AMP->ligated_DNA Step 3: Phosphodiester Bond Formation AMP AMP L82_G17 This compound Trapped_Complex Trapped LigI-DNA-AMP Complex L82_G17->Trapped_Complex Binds to Complex Trapped_Complex->ligated_DNA Inhibited

Caption: DNA Ligation Pathway and this compound Inhibition.

Cellular Effects and Biological Activity

This compound has been demonstrated to be active in cellular models, where it impacts DNA replication and cell viability.

Cellular EffectCell Line(s)ConcentrationIncubation TimeResultReference
Reduced Cell Viability HeLa20 µM5 days~70% reduction in cell number[2]
Inhibition of Proliferation CH12F3 (parental)0-100 µM72 hoursSignificant effect on proliferation and survival[7]
Reduced DNA Synthesis HeLaNot specified4 hoursModest reduction in BrdU incorporation[2]
Induction of DNA Damage HeLaNot specified4 hoursIncreased formation of γH2AX foci[2]

Key Findings from Cellular Studies:

  • Cells expressing DNA ligase I are more sensitive to this compound than cells lacking LigI, confirming its on-target activity in a cellular context.[1][2]

  • Cells deficient in nuclear DNA ligase IIIα, which can compensate for the loss of LigI in DNA replication, exhibit increased sensitivity to this compound.[1][2] This highlights the inhibitor's specificity and its potential for exploiting cellular dependencies.

  • While this compound reduces BrdU incorporation, its effects are more modest compared to broader DNA ligase inhibitors, which is consistent with the ability of LigIII to act as a backup in DNA replication.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

DNA Ligase Inhibition Assay (Fluorescence-based)

This assay measures the ability of this compound to inhibit the joining of a fluorescently labeled nicked DNA substrate.

  • Enzyme and Inhibitor Pre-incubation:

    • Purified human DNA ligase I (500 fmol), DNA ligase III (500 fmol), or DNA ligase IV (2 pmol) is pre-incubated with 200 µM of this compound for 30 minutes at 25°C.

  • Ligation Reaction:

    • A fluorescently labeled nicked DNA substrate (1 pmol) is added to the enzyme-inhibitor mixture.

    • The reaction is incubated for 5 minutes at 25°C.

  • Analysis:

    • The reaction products are analyzed to determine the extent of ligation, and the results are compared to control reactions without the inhibitor.

Cell Viability and Proliferation Assays

These assays assess the impact of this compound on cell growth and survival.

  • MTT Assay:

    • HeLa cells are seeded in 96-well plates.

    • Cells are treated with varying concentrations of this compound for 5 days.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are solubilized, and the absorbance is measured to quantify the number of viable cells.

  • CyQUANT Assay:

    • CH12F3 cells (wild-type and LIG1 null) are treated with this compound for a specified period.

    • The CyQUANT dye, which binds to genomic DNA, is used to measure the total amount of DNA, providing an indicator of cell number.

BrdU Incorporation Assay for DNA Synthesis

This assay measures the rate of DNA synthesis in proliferating cells.

  • Asynchronously proliferating HeLa cells are treated with this compound for 4 hours.

  • During the treatment, bromodeoxyuridine (BrdU), a thymidine analog, is added to the cell culture medium.

  • Cells are then fixed and permeabilized.

  • Incorporated BrdU is detected using a specific anti-BrdU antibody, and the signal is quantified to determine the level of DNA synthesis.

The general workflow for evaluating the cellular effects of this compound is depicted below.

Experimental_Workflow cluster_cell_culture Cell Culture and Treatment cluster_assays Cellular Assays cluster_analysis Data Analysis and Interpretation start Seed Cells (e.g., HeLa, CH12F3) treatment Treat with this compound (Varying Concentrations and Times) start->treatment viability Cell Viability/Proliferation (MTT, CyQUANT) treatment->viability dna_synthesis DNA Synthesis (BrdU Incorporation) treatment->dna_synthesis dna_damage DNA Damage (γH2AX Foci Staining) treatment->dna_damage quantify Quantify Results (e.g., Absorbance, Fluorescence) viability->quantify dna_synthesis->quantify dna_damage->quantify compare Compare to Controls quantify->compare conclude Determine IC50, Cellular Effects compare->conclude

Caption: Experimental Workflow for this compound Cellular Assays.

Conclusion

This compound is a valuable research tool for studying the catalytic activity and cellular functions of human DNA ligase I. Its selectivity and well-characterized uncompetitive mechanism of action make it a useful probe for investigating DNA replication and repair pathways. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in utilizing this compound in their studies. Further research may focus on leveraging its properties for the development of novel therapeutic agents.

References

structural activity relationship of L82-G17

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Structure-Activity Relationship of L82-G17, a Selective DNA Ligase I Inhibitor

Introduction

This compound is a potent and selective small molecule inhibitor of human DNA ligase I (LigI), an essential enzyme in DNA replication and repair.[1][2] It represents a significant evolution from earlier DNA ligase inhibitors, such as its parent compound L82, exhibiting greater potency and a distinct mechanism of action.[1][3] Structurally, this compound is identified as 4-chloro-5-(2-(3-hydroxybenzylidene)hydrazineyl)pyridazin-3(2H)-one.[4] This guide provides a detailed analysis of its structure-activity relationship (SAR), mechanism of action, and the experimental protocols used for its characterization, aimed at researchers and professionals in drug development.

Core Structure-Activity Relationship (SAR)

The inhibitory activity and selectivity of this compound are closely tied to specific structural features, as determined by comparative analysis with related compounds like L82, L67, and L189.[1] The core structure consists of two six-membered aromatic rings connected by a linker.[1][3]

Key determinants for LigI selectivity include:

  • Pyridazine Ring : The presence of a pyridazine ring is a common feature among the majority of LigI-selective inhibitors.[1][3]

  • Arylhydrazone Linker : LigI-selective inhibitors typically possess either an arylhydrazone or acylhydrazone linker connecting the aromatic rings. Compounds with vinyl linkers do not show the same selectivity.[1][3]

This compound is notable for having the lowest molecular weight among the active arylhydrazone inhibitors, suggesting its structure may represent the minimal pharmacophore required for this class of LigI inhibition.[1]

Quantitative SAR Data

The following table summarizes the activity of this compound in comparison to its parent compound L82 and the related inhibitor L67. This compound demonstrates enhanced, selective activity against DNA Ligase I.

CompoundTarget(s)Inhibition MechanismRelative Potency (LigI)Cellular Effect
This compound DNA Ligase I (Selective) Uncompetitive High Decreased Cell Proliferation [4]
L82DNA Ligase I (Selective)Mixed Competitive/UncompetitiveModerateCytostatic[5]
L67DNA Ligase I & IIICompetitiveModerateCytotoxic[5]

Mechanism of Action

This compound employs a specific and uncommon mechanism of action. It is an uncompetitive inhibitor , meaning it binds exclusively to the enzyme-substrate complex.[1][5] This contrasts with competitive inhibitors like L67, which bind to the enzyme's active site and block substrate binding.[5]

The DNA ligation process occurs in three distinct steps. This compound selectively inhibits the final step:

  • Enzyme Adenylation : The ligase reacts with ATP to form a covalent Ligase-AMP intermediate.

  • AMP Transfer : The AMP moiety is transferred to the 5'-phosphate of the nicked DNA, forming a DNA-adenylate intermediate.

  • Phosphodiester Bond Formation : The ligase catalyzes the attack of the 3'-hydroxyl on the 5'-phosphate, sealing the nick and releasing AMP. This compound inhibits this step. [1][3][6]

By inhibiting Step 3, this compound effectively stabilizes the complex formed between the non-adenylated LigI enzyme and the DNA-adenylate intermediate, trapping the enzyme on the DNA.[1] This mechanism is analogous to that of certain topoisomerase and PARP inhibitors.[1]

G cluster_0 DNA Ligation Pathway cluster_1 Inhibitor Action LigI_ATP LigI + ATP LigI_AMP LigI-AMP (Enzyme Adenylation) LigI_ATP->LigI_AMP Step 1 LigI_DNA_Complex LigI-AMP + Nicked DNA LigI_AMP->LigI_DNA_Complex DNA_Nick Nicked DNA DNA_Nick->LigI_DNA_Complex DNA_Adenylate LigI + DNA-Adenylate (AMP Transfer) LigI_DNA_Complex->DNA_Adenylate Step 2 Sealed_DNA Sealed DNA + AMP + LigI (Phosphodiester Bond Formation) DNA_Adenylate->Sealed_DNA Step 3 Inhibition Stabilizes Complex & Blocks Nick Sealing L82_G17 This compound L82_G17->DNA_Adenylate

Caption: Mechanism of this compound inhibiting Step 3 of DNA ligation.

Experimental Protocols

DNA Ligase Inhibition Assay (Phosphodiester Bond Formation)

This assay measures the ability of a compound to inhibit the final step of DNA ligation.

  • Materials :

    • Purified human DNA Ligase I (LigI).

    • Radiolabeled (e.g., ³²P) ligatable DNA substrate (a DNA duplex with a single-strand nick).

    • This compound and control compounds (e.g., L67) dissolved in DMSO.

    • Ligation buffer (containing ATP, MgCl₂, DTT).

    • Denaturing polyacrylamide gel.

    • Phosphorimager for visualization.

  • Procedure :

    • Prepare reaction mixtures containing ligation buffer, the radiolabeled DNA substrate, and the desired concentration of this compound or control.

    • Initiate the reaction by adding purified LigI enzyme.

    • Incubate the mixture for a defined period (e.g., 30 minutes) at the optimal temperature (e.g., 37°C).[6]

    • Stop the reaction by adding a stop solution (e.g., formamide with EDTA).

    • Denature the DNA products by heating.

    • Separate the ligated DNA product from the unligated substrate using denaturing polyacrylamide gel electrophoresis.

    • Visualize and quantify the radiolabeled DNA bands using a phosphorimager. The amount of ligated product is inversely proportional to the inhibitor's activity.[1]

DNA-Adenylate Formation Assay

This assay confirms that the inhibitor does not block Step 2 of the ligation reaction.

  • Materials :

    • Same as the above assay, but with a non-ligatable DNA substrate (e.g., a nick with a 3'-dideoxy terminus). This substrate allows for the formation of the DNA-adenylate intermediate but prevents the final ligation.

  • Procedure :

    • Follow the same procedure as the DNA Ligase Inhibition Assay, but substitute the non-ligatable DNA substrate.

    • The reaction will result in the accumulation of the DNA-adenylate intermediate.

    • Analyze the products on a denaturing gel. This compound should not prevent the formation of this intermediate, whereas a competitive inhibitor like L67 would.[1]

G cluster_workflow Biochemical Assay Workflow Start Prepare Reaction Mix (Buffer, DNA Substrate, Inhibitor) AddEnzyme Initiate with LigI Enzyme Start->AddEnzyme Incubate Incubate at 37°C AddEnzyme->Incubate StopReaction Stop Reaction (Formamide + EDTA) Incubate->StopReaction Denature Heat Denaturation StopReaction->Denature PAGE Denaturing PAGE Denature->PAGE Visualize Phosphorimager Analysis PAGE->Visualize

Caption: General workflow for in vitro DNA ligase inhibition assays.

Cellular Proliferation Assay

This assay determines the effect of the inhibitor on cancer cell growth.

  • Materials :

    • HeLa cells (or other relevant cell lines, including isogenic pairs with and without LIG1 expression).[1][3]

    • Complete cell culture medium.

    • This compound dissolved in DMSO.

    • Multi-well plates (e.g., 96-well).

    • Cell viability reagent (e.g., MTT, resazurin).

  • Procedure :

    • Seed HeLa cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound (e.g., from 0 to 100 µM).[6] Include a DMSO-only vehicle control.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader to determine the relative number of viable cells.

    • Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% reduction in cell viability). A 20 µM concentration of this compound has been shown to decrease the proliferation of HeLa cells.[4]

References

Methodological & Application

Application Notes and Protocols for L82-G17 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L82-G17 is a potent and selective small molecule inhibitor of human DNA ligase I (LigI).[1][2] As a crucial enzyme in DNA replication and repair, LigI is responsible for sealing Okazaki fragments during lagging strand synthesis and finalizing several DNA repair pathways. This compound acts as an uncompetitive inhibitor, specifically targeting the third step of the ligation process—phosphodiester bond formation.[1] This targeted inhibition leads to an accumulation of single-strand breaks in the DNA, subsequently inducing a DNA damage response, cell cycle arrest, and a reduction in cell proliferation, making this compound a valuable tool for cancer research and drug development.[1][3]

These application notes provide detailed protocols for utilizing this compound in various cell culture experiments to probe its effects on cell viability, apoptosis, and cell cycle progression.

Data Presentation

In Vitro Efficacy of this compound
Cell LineAssay TypeConcentration (µM)Incubation TimeObserved EffectReference
HeLaMTT Assay2072 hours~70% reduction in cell proliferation[1]
HCT116CyQUANT AssayNot specified5 daysIncreased sensitivity in cells lacking nuclear LigIIIα[1]
DU145 (Prostate Cancer)Cell Viability AssayVariousNot specifiedSynergistic effects with Olaparib

Note: Further dose-response and time-course studies are recommended for specific cell lines of interest to determine optimal experimental conditions.

Signaling Pathways and Experimental Workflows

The inhibition of DNA Ligase I by this compound disrupts the normal process of DNA replication, leading to an accumulation of unsealed Okazaki fragments. This creates replication stress and single-strand breaks (SSBs), which can be converted to double-strand breaks (DSBs). These DNA lesions trigger the DNA Damage Response (DDR) pathway.

L82_G17_Signaling_Pathway L82_G17 This compound LigI DNA Ligase I L82_G17->LigI inhibits Okazaki Unsealed Okazaki Fragments LigI->Okazaki prevents sealing of SSB Single-Strand Breaks (SSBs) Okazaki->SSB DSB Double-Strand Breaks (DSBs) SSB->DSB DDR DNA Damage Response (DDR) Activation DSB->DDR ATM_ATR ATM / ATR Kinases DDR->ATM_ATR activates Chk1_Chk2 Chk1 / Chk2 Kinases ATM_ATR->Chk1_Chk2 phosphorylates p53 p53 Activation Chk1_Chk2->p53 G2_M_Arrest G2/M Phase Cell Cycle Arrest Chk1_Chk2->G2_M_Arrest p21 p21 Expression p53->p21 Apoptosis Apoptosis p53->Apoptosis G1_S_Arrest G1/S Phase Cell Cycle Arrest p21->G1_S_Arrest Proliferation Decreased Cell Proliferation G1_S_Arrest->Proliferation G2_M_Arrest->Proliferation L82_G17_Experimental_Workflow start Start culture Cell Culture (select appropriate cell line) start->culture treatment Treat with this compound (various concentrations and time points) culture->treatment viability Cell Viability Assay (e.g., MTT, CyQUANT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., Propidium Iodide staining) treatment->cell_cycle data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis end End data_analysis->end

References

Application Notes and Protocols: L82-G17 for In Vitro Ligation Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L82-G17 is a potent and selective small molecule inhibitor of human DNA ligase I (LigI), a critical enzyme in DNA replication and repair.[1][2] Its uncompetitive mechanism of action, targeting the final step of the ligation process, makes it a valuable tool for studying DNA repair pathways and for the development of potential anti-cancer therapeutics.[2][3][4][5] These application notes provide detailed protocols for utilizing this compound in in vitro ligation assays to characterize its inhibitory effects.

Mechanism of Action

This compound acts as an uncompetitive inhibitor of DNA ligase I.[1][2][6] It specifically targets the third step of the DNA ligation reaction, which is the phosphodiester bond formation. The inhibitor stabilizes the complex formed between the non-adenylated ligase and the DNA-adenylate intermediate, thereby preventing the final sealing of the DNA nick.[1]

Data Presentation

Table 1: Kinetic Parameters of DNA Ligase I Inhibition by this compound
InhibitorTarget LigaseVmax (pmol/min)Km (µM)Inhibition Type
This compoundDNA Ligase IDecreasedDecreasedUncompetitive
L82DNA Ligase IDecreasedIncreasedMixed

Data synthesized from kinetic analyses described in the literature.[1]

Table 2: Specificity of this compound
LigaseThis compound Inhibition (at 200 µM)
DNA Ligase ISignificant Inhibition
DNA Ligase IIINo Significant Inhibition
DNA Ligase IVNo Significant Inhibition

This table summarizes the selectivity of this compound for DNA ligase I over other human DNA ligases.[1]

Experimental Protocols

Fluorescence-Based In Vitro Ligation Assay

This assay measures the ability of DNA ligase I to ligate a fluorescently labeled nicked DNA substrate in the presence or absence of this compound.

Materials:

  • Purified human DNA ligase I (LigI)

  • This compound (dissolved in DMSO)

  • Fluorescently labeled nicked DNA substrate (e.g., with a 5'-FAM label)

  • 10X Ligation Buffer (600 mM Tris-HCl pH 7.4, 500 mM NaCl, 100 mM MgCl₂, 50 mM DTT, 10 mM ATP)

  • Bovine Serum Albumin (BSA)

  • DMSO (vehicle control)

  • Formamide dye

  • 20% denaturing polyacrylamide gel

  • Fluorescence imaging system

Procedure:

  • Prepare the ligation reaction mixture in a final volume of 20 µL.

  • To each reaction, add the components in the following order:

    • Nuclease-free water

    • 2 µL of 10X Ligation Buffer

    • BSA to a final concentration of 50 µg/ml

    • 1 pmol of fluorescently labeled nicked DNA substrate

  • Add the desired concentration of this compound or an equivalent volume of DMSO for the control. Pre-incubate the enzyme with the inhibitor for 30 minutes at 25°C.[1]

  • Initiate the reaction by adding 500 fmol of purified LigI.

  • Incubate the reaction for 5 minutes at 25°C.[1]

  • Terminate the reaction by adding an equal volume of formamide dye and placing it on ice.

  • Denature the samples by heating at 95°C for 5 minutes.

  • Separate the ligated and unligated DNA products by electrophoresis on a 20% denaturing polyacrylamide gel.

  • Visualize the gel using a fluorescence imaging system and quantify the band intensities to determine the percentage of ligation.

DNA Adenylation Assay

This assay is used to determine if this compound inhibits the first or second step of the ligation reaction (enzyme adenylation and AMP transfer to the DNA).

Materials:

  • Purified human DNA ligase I (LigI)

  • This compound (dissolved in DMSO)

  • Radiolabeled ligatable or non-ligatable nicked DNA substrate (e.g., 5'-³²P labeled)

  • 10X Ligation Buffer (600 mM Tris-HCl pH 7.4, 500 mM NaCl, 100 mM MgCl₂, 50 mM DTT, 10 mM ATP)

  • Bovine Serum Albumin (BSA)

  • DMSO (vehicle control)

  • Formamide dye

  • 12.5% polyacrylamide-urea gel

  • Phosphorimager system

Procedure:

  • Prepare the reaction mixture in a final volume of 20 µL.

  • Pre-incubate 1 pmol of purified LigI with 200 µM this compound or DMSO for 5 minutes at 25°C.[1]

  • Add 5 pmol of the radiolabeled ligatable or non-ligatable DNA substrate to the pre-incubated enzyme-inhibitor mix.

  • The reaction mixture should contain: 60 mM Tris-HCl (pH 7.4), 50 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 1 mM ATP, and 50 µg/ml BSA.[1]

  • Incubate for 30 minutes at 20°C.[1]

  • Stop the reactions by transferring them to ice and adding formamide dye.[1]

  • Separate the reaction products on a 12.5% polyacrylamide-urea gel.[1]

  • Detect and quantify the labeled oligonucleotide products using a phosphorimager.[1] The accumulation of the DNA-adenylate intermediate in the presence of this compound with a ligatable substrate indicates inhibition of the final phosphodiester bond formation step.[1]

Visualizations

In_Vitro_Ligation_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reaction_Mix Prepare Reaction Mix (Buffer, BSA, DNA Substrate) Pre_Incubation Pre-incubate Ligase with this compound Reaction_Mix->Pre_Incubation Inhibitor_Prep Prepare this compound/ DMSO Control Inhibitor_Prep->Pre_Incubation Enzyme_Prep Prepare DNA Ligase I Enzyme_Prep->Pre_Incubation Reaction_Start Initiate Reaction with Ligase Pre_Incubation->Reaction_Start Incubate Incubate at 25°C Reaction_Start->Incubate Termination Terminate Reaction (Formamide Dye) Incubate->Termination Electrophoresis Denaturing PAGE Termination->Electrophoresis Imaging Fluorescence Imaging/ Phosphorimaging Electrophoresis->Imaging Quantification Quantify Ligation Imaging->Quantification

Caption: Workflow for an in vitro ligation assay with this compound.

DNA_Ligation_Inhibition cluster_inhibition Inhibition by this compound Step1 Step 1: Ligase Adenylation (Ligase + ATP -> Ligase-AMP) Step2 Step 2: AMP Transfer (Ligase-AMP + 5'-P DNA -> DNA-AMP) Step1->Step2 Step3 Step 3: Phosphodiester Bond Formation (3'-OH attacks DNA-AMP -> Ligated DNA + AMP) Step2->Step3 Inhibitor This compound Inhibitor->Step3 Inhibits

Caption: Mechanism of this compound inhibition on the DNA ligation pathway.

References

Application Notes and Protocols for L82-G17 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L82-G17 is a potent and selective uncompetitive inhibitor of human DNA ligase I (LigI), a crucial enzyme in DNA replication and repair. By targeting the final step of ligation, the formation of a phosphodiester bond, this compound effectively stalls DNA replication and induces DNA damage in rapidly proliferating cancer cells.[1] This document provides detailed application notes and experimental protocols for the use of this compound in cancer cell line research, summarizing key quantitative data and outlining methodologies for assessing its effects on cell viability, apoptosis, and cell cycle progression.

Mechanism of Action

This compound acts as an uncompetitive inhibitor, meaning it binds to the enzyme-substrate complex, in this case, the DNA ligase I-nicked DNA complex. This binding stabilizes the complex and prevents the final phosphodiester bond formation, leading to an accumulation of DNA single-strand breaks.[1] These unresolved breaks can collapse replication forks, leading to the formation of DNA double-strand breaks, a highly cytotoxic event. The cellular response to this widespread DNA damage often involves the activation of cell cycle checkpoints and, ultimately, the induction of apoptosis.

Data Presentation: Efficacy of this compound in Cancer Cell Lines

The optimal concentration of this compound is highly dependent on the specific cancer cell line and the duration of treatment. The following table summarizes available quantitative data on the efficacy of this compound.

Cell LineCancer TypeAssayConcentrationIncubation TimeResult
HeLaCervical CancerMTT Assay20 µM5 days~70% reduction in cell number[1]
HCT116 (LigIIIα null)Colorectal CancerProliferation AssayNot specifiedNot specifiedIncreased sensitivity compared to parental HCT116 cells[1]

Note: Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.

Experimental Protocols

The following are detailed protocols for key experiments to assess the cellular effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted from a study that utilized an MTT assay to determine the effect of this compound on HeLa cell viability.[1]

Materials:

  • HeLa cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should be kept below 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubate the plate for the desired treatment duration (e.g., 5 days).[1]

  • After incubation, add 10 µL of MTT reagent to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol describes a general method for detecting apoptosis by flow cytometry, which can be adapted for use with this compound.

Materials:

  • Cancer cells of interest (e.g., HCT116)

  • Complete culture medium

  • This compound stock solution

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (including a vehicle control) for a predetermined time (e.g., 24-72 hours).

  • Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines a general procedure for analyzing cell cycle distribution using PI staining and flow cytometry.

Materials:

  • Cancer cells of interest

  • Complete culture medium

  • This compound stock solution

  • 6-well plates

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.

  • Harvest the cells by trypsinization and centrifugation.

  • Wash the cells with cold PBS and resuspend the pellet in 500 µL of PBS.

  • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash the pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway of this compound Action

L82_G17_Pathway cluster_cell Cancer Cell L82_G17 This compound DNA_Ligase_I DNA Ligase I (LigI) L82_G17->DNA_Ligase_I Inhibits Replication_Fork Replication Fork DNA_Ligase_I->Replication_Fork Required for Okazaki fragment ligation SSB Single-Strand Breaks (Accumulation) Replication_Fork_Collapse Replication Fork Collapse SSB->Replication_Fork_Collapse DSB Double-Strand Breaks (γH2AX foci) Replication_Fork_Collapse->DSB Cell_Cycle_Arrest Cell Cycle Arrest DSB->Cell_Cycle_Arrest Apoptosis Apoptosis DSB->Apoptosis

Caption: Signaling pathway of this compound leading to apoptosis in cancer cells.

Experimental Workflow for Assessing this compound Efficacy

L82_G17_Workflow cluster_assays Cellular Assays start Start: Cancer Cell Culture treatment Treat with this compound (Varying Concentrations & Durations) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle analysis Data Analysis (IC50, % Apoptosis, % Cell Cycle Phases) viability->analysis apoptosis->analysis cell_cycle->analysis

Caption: General experimental workflow for evaluating the effects of this compound.

References

Application Notes and Protocols for Studying Synthetic Lethality with the DNA Ligase I Inhibitor L82-G17 and PARP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The concept of synthetic lethality has emerged as a promising strategy in cancer therapy. It describes a genetic interaction where the loss of function of two genes individually is viable, but their simultaneous inactivation leads to cell death. A clinically successful application of this principle is the use of Poly (ADP-ribose) polymerase (PARP) inhibitors in cancers with deficiencies in the homologous recombination (HR) pathway of DNA repair, such as those harboring BRCA1 or BRCA2 mutations.[1][2][3] PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs).[3] Inhibition of PARP leads to the accumulation of SSBs, which are subsequently converted to toxic double-strand breaks (DSBs) during DNA replication. In HR-deficient cancer cells, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death.[1][3]

DNA Ligase I (LigI) is a key enzyme in the final step of DNA replication and repair, specifically in joining Okazaki fragments during lagging strand synthesis and in sealing nicks during base excision repair (BER). L82-G17 is a selective and uncompetitive inhibitor of DNA Ligase I.[4][5][6] By inhibiting LigI, this compound is expected to introduce DNA breaks, which may further sensitize cancer cells to PARP inhibitors. The combination of a LigI inhibitor and a PARP inhibitor presents a rational approach to induce synthetic lethality, potentially expanding the utility of PARP inhibitors beyond BRCA-mutant cancers.

This document provides detailed application notes and protocols for investigating the synthetic lethal interaction between this compound and PARP inhibitors in cancer cell lines.

Clarification: this compound is a Chemical Compound, Not a Cell Line

It is important to note that this compound is a chemical compound, a small molecule inhibitor of DNA Ligase I, and not a cell line.[4][5][6] Therefore, the following protocols describe the use of the compound this compound in conjunction with PARP inhibitors in selected cancer cell lines.

Recommended Cell Lines for Study

The selection of appropriate cell lines is critical for studying synthetic lethality. It is recommended to use a panel of cell lines with varying DNA repair capacities.

Cell LineCancer TypeKey CharacteristicsRecommended Use
DLD-1 BRCA2 (-/-) Colorectal AdenocarcinomaHomozygous knockout of BRCA2, HR-deficientPrimary model for PARP inhibitor sensitivity
DLD-1 Parental Colorectal AdenocarcinomaBRCA2 proficient, HR-competentIsogenic control for DLD-1 BRCA2 (-/-)
CAPAN-1 Pancreatic CancerNaturally occurring BRCA2 mutation, HR-deficientAlternative model for PARP inhibitor sensitivity
MDA-MB-231 Triple-Negative Breast CancerBRCA proficient, HR-competentControl cell line
DU145 Prostate CancerBRCA proficient, HR-competentPreviously shown to be sensitive to this compound and Olaparib combination[7]

Experimental Protocols

Herein, we provide detailed protocols for key experiments to assess the synthetic lethal interaction between this compound and PARP inhibitors.

Protocol 1: Cell Viability Assays

Objective: To determine the effect of this compound, a PARP inhibitor (e.g., Olaparib), and their combination on the viability of cancer cell lines.

Methods:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9]

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.[10]

MTT Assay Protocol:

  • Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the PARP inhibitor in culture medium.

  • Treat the cells with either single agents or a combination of both drugs at various concentrations. Include a vehicle-treated control group.

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

CellTiter-Glo® Assay Protocol:

  • Follow steps 1-4 of the MTT assay protocol.

  • Equilibrate the 96-well plate and its contents to room temperature for approximately 30 minutes.

  • Add CellTiter-Glo® Reagent to each well in a volume equal to the volume of cell culture medium in the well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

Data Presentation: Hypothetical Cell Viability Data

TreatmentDLD-1 BRCA2 (-/-) % Viability (Mean ± SD)DLD-1 Parental % Viability (Mean ± SD)
Vehicle100 ± 5.2100 ± 4.8
This compound (10 µM)85 ± 6.190 ± 5.5
Olaparib (1 µM)50 ± 4.580 ± 6.3
This compound (10 µM) + Olaparib (1 µM)15 ± 3.275 ± 5.9

Protocol 2: Combination Index (CI) for Synergy Analysis

Objective: To quantitatively determine if the combination of this compound and a PARP inhibitor is synergistic, additive, or antagonistic.

Method: The Combination Index (CI) method developed by Chou and Talalay is widely used.[11] CI values are calculated using software such as CompuSyn.

Protocol:

  • Perform cell viability assays with a range of concentrations for each drug alone and in combination at a constant ratio (e.g., based on the IC50 values of the individual drugs).

  • Enter the dose-response data into CompuSyn software.

  • The software will generate CI values for different effect levels (Fraction affected, Fa).

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Data Presentation: Hypothetical Combination Index Data

Cell LineFaCI ValueInterpretation
DLD-1 BRCA2 (-/-)0.500.45Strong Synergy
DLD-1 BRCA2 (-/-)0.750.38Very Strong Synergy
DLD-1 BRCA2 (-/-)0.900.32Very Strong Synergy
DLD-1 Parental0.500.95Nearly Additive
DLD-1 Parental0.750.92Nearly Additive
DLD-1 Parental0.900.88Slight Synergy

Protocol 3: Clonogenic Survival Assay

Objective: To assess the long-term effect of this compound and a PARP inhibitor on the ability of single cells to form colonies.

Protocol:

  • Seed a low number of cells (e.g., 200-1000 cells) per well in a 6-well plate and allow them to attach overnight.

  • Treat the cells with this compound, the PARP inhibitor, or their combination for 24 hours.

  • Remove the drug-containing medium, wash the cells with PBS, and add fresh medium.

  • Incubate the plates for 10-14 days until visible colonies are formed.

  • Fix the colonies with a mixture of methanol and acetic acid (3:1) for 10 minutes.

  • Stain the colonies with 0.5% crystal violet solution for 30 minutes.

  • Wash the plates with water and allow them to air dry.

  • Count the number of colonies (containing at least 50 cells).

  • Calculate the plating efficiency and surviving fraction for each treatment group.

Data Presentation: Hypothetical Clonogenic Survival Data

TreatmentDLD-1 BRCA2 (-/-) Surviving Fraction (Mean ± SD)DLD-1 Parental Surviving Fraction (Mean ± SD)
Vehicle1.00 ± 0.081.00 ± 0.07
This compound (5 µM)0.82 ± 0.060.88 ± 0.05
Olaparib (0.5 µM)0.45 ± 0.050.75 ± 0.06
This compound (5 µM) + Olaparib (0.5 µM)0.05 ± 0.020.68 ± 0.05

Protocol 4: Immunofluorescence Staining of γ-H2AX Foci

Objective: To quantify DNA double-strand breaks (DSBs) as a measure of DNA damage induced by the drug treatments.

Protocol:

  • Seed cells on coverslips in a 24-well plate and treat with this compound, the PARP inhibitor, or their combination for the desired time (e.g., 24 hours).

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block with 5% BSA in PBS for 1 hour.

  • Incubate with a primary antibody against γ-H2AX (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C.

  • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides.

  • Visualize the cells using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus.

Data Presentation: Hypothetical γ-H2AX Foci Data

TreatmentDLD-1 BRCA2 (-/-) Average Foci/Nucleus (Mean ± SD)DLD-1 Parental Average Foci/Nucleus (Mean ± SD)
Vehicle2 ± 1.11.8 ± 0.9
This compound (10 µM)8 ± 2.57 ± 2.2
Olaparib (1 µM)25 ± 5.310 ± 3.1
This compound (10 µM) + Olaparib (1 µM)55 ± 8.715 ± 4.0

Protocol 5: Western Blot Analysis

Objective: To analyze the expression levels of key DNA repair proteins to understand the cellular response to the drug combination.

Protocol:

  • Treat cells with this compound, the PARP inhibitor, or their combination for 24-48 hours.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., PARP1, RAD51, BRCA1, γ-H2AX, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities relative to the loading control.

Data Presentation: Hypothetical Western Blot Quantification

TreatmentDLD-1 BRCA2 (-/-) RAD51 Expression (Fold Change)DLD-1 Parental RAD51 Expression (Fold Change)
Vehicle1.01.0
This compound (10 µM)0.91.1
Olaparib (1 µM)0.30.8
This compound (10 µM) + Olaparib (1 µM)0.10.7

Visualizations

Synthetic_Lethality_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with HR Deficiency LigI DNA Ligase I DNA_Repair_Normal Effective DNA Repair LigI->DNA_Repair_Normal PARP PARP PARP->DNA_Repair_Normal Cell_Viability_Normal Cell Viability DNA_Repair_Normal->Cell_Viability_Normal LigI_Inhibitor This compound LigI_Cancer DNA Ligase I LigI_Inhibitor->LigI_Cancer PARP_Inhibitor PARP Inhibitor PARP_Cancer PARP PARP_Inhibitor->PARP_Cancer DNA_Damage Accumulated DNA Damage LigI_Cancer->DNA_Damage PARP_Cancer->DNA_Damage HR_Deficiency HR Deficiency (e.g., BRCA mutation) HR_Deficiency->DNA_Damage Cell_Death Cell Death (Synthetic Lethality) DNA_Damage->Cell_Death

Caption: Signaling pathway of synthetic lethality with this compound and PARP inhibitors.

Experimental_Workflow cluster_assays Functional Assays cluster_mechanistic Mechanistic Assays start Start: Select Cancer Cell Lines (HR-deficient and HR-proficient) treatment Treat cells with this compound, PARP inhibitor, and combination start->treatment viability Cell Viability Assays (MTT, CellTiter-Glo) treatment->viability clonogenic Clonogenic Survival Assay treatment->clonogenic gamma_h2ax γ-H2AX Immunofluorescence (DNA Damage) treatment->gamma_h2ax western Western Blot (DNA Repair Proteins) treatment->western analysis Data Analysis: - Calculate % Viability - Determine Combination Index (CI) - Quantify Survival Fraction - Count γ-H2AX foci - Analyze Protein Expression viability->analysis clonogenic->analysis gamma_h2ax->analysis western->analysis conclusion Conclusion: Assess Synthetic Lethal Interaction analysis->conclusion

Caption: Experimental workflow for studying synthetic lethality.

Logical_Relationship geneA_loss Loss of Gene A (e.g., HR pathway gene like BRCA2) geneA_B_loss Simultaneous Loss of A and B viable1 Cell is Viable geneA_loss->viable1 geneB_loss Loss of Gene B (e.g., Inhibition of PARP) viable2 Cell is Viable geneB_loss->viable2 lethal Cell Death (Synthetic Lethality) geneA_B_loss->lethal

Caption: Logical relationship of synthetic lethality.

References

Application Notes and Protocols: L82-G17 in Combination with DNA Damaging Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L82-G17 is a selective, uncompetitive inhibitor of human DNA ligase I (LigI), a critical enzyme responsible for joining Okazaki fragments during DNA replication and participating in DNA repair pathways.[1][2][3][4] By inhibiting the final step of ligation, phosphodiester bond formation, this compound leads to an accumulation of DNA nicks, which can be converted into cytotoxic DNA double-strand breaks (DSBs) during replication.[1][3][5][6][7] This mechanism of action makes this compound a promising candidate for combination therapies with DNA damaging agents, which can exploit the concept of synthetic lethality.

The principle of synthetic lethality suggests that while a defect in one DNA repair pathway may be tolerated by a cancer cell, simultaneous inhibition of a compensatory pathway can lead to cell death.[8][9][10] Many conventional chemotherapeutics, such as platinum-based agents and topoisomerase inhibitors, function by inducing DNA damage.[11][12] Cancer cells often develop resistance to these agents by upregulating their DNA damage response (DDR) pathways. Combining a DNA ligase I inhibitor like this compound with these agents can overwhelm the cell's repair capacity, leading to enhanced cytotoxicity and potentially overcoming drug resistance.

These application notes provide an overview of the preclinical data on this compound in combination with DNA damaging agents, detailed protocols for key experimental assays, and a summary of the underlying signaling pathways.

Data Presentation: Efficacy of this compound Combinations

The following tables summarize the in vitro efficacy of this compound as a monotherapy and in combination with various DNA damaging agents.

Table 1: Monotherapy Activity of this compound

Cell LineCompoundEndpointResultReference
HeLaThis compoundCell Proliferation~70% reduction at 20 µM after 5 days[3][5][6]

Table 2: Synergistic Activity of this compound with a PARP Inhibitor

This table presents data on the combination of this compound with Olaparib, a Poly (ADP-ribose) polymerase (PARP) inhibitor. PARP inhibitors trap PARP1 on DNA at sites of single-strand breaks, which are converted to DSBs during replication, creating a synthetic lethal interaction with the inhibition of DNA ligase I.[8][9][10]

Cell LineCombinationEndpointResultSynergy ModelReference
DU145 (Prostate Cancer)This compound + OlaparibCell ViabilitySignificant decrease in cell viability compared to single agentsZIP Model[2]
DU145 (Prostate Cancer)This compound + OlaparibDNA Damage (γ-H2AX foci)Significant increase in the percentage of cells with >10 γ-H2AX foci-[2]
DU145 XenograftThis compound + OlaparibTumor VolumeSignificant suppression of tumor growth in vivo-[13]
DU145 XenograftThis compound + OlaparibApoptosis (Cleaved PARP)Increased percentage of cleaved PARP-positive cells in tumor tissue-[13]

Table 3: Representative Synergistic Activity of DNA Repair Inhibitors with Platinum-Based Agents and Topoisomerase Inhibitors

No specific quantitative data for this compound in combination with cisplatin or doxorubicin was found in the public domain. The following data are presented as representative examples of combining DNA repair inhibitors with these classes of drugs, as the underlying principle of synthetic lethality is similar.

Cell LineCombinationEndpointResultSynergy ModelReference
MCF-7 (Breast Cancer)GLUT1 Inhibitor + CisplatinCell ViabilitySynergistic inhibition of cell growthCombination Index (CI)[14]
U-87 MG (Glioblastoma)Topo2 Inhibitor + CisplatinCell ViabilitySynergistic decrease in cell viabilityCombination Index (CI)[15]
TNBC cellsAdapalene + DoxorubicinCell ProliferationSynergistic reduction in tumor cell proliferation-[16]
MCF-7 (Breast Cancer)GA + DoxorubicinCell ViabilitySynergistic cytotoxicityCombination Index (CI)[17]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound and PARP Inhibitor Synergy

The diagram below illustrates the synthetic lethal interaction between this compound (a DNA ligase I inhibitor) and a PARP inhibitor like Olaparib.

G cluster_replication DNA Replication Fork cluster_damage DNA Damage & Cell Fate Replication DNA Replication Okazaki Unligated Okazaki Fragments (DNA Nicks) Replication->Okazaki DSB Double-Strand Breaks (DSBs) (Replication Stress) Okazaki->DSB Replication Fork Collapse L82_G17 This compound LigI DNA Ligase I L82_G17->LigI LigI->Okazaki Ligation (Blocked) PARPi PARP Inhibitor (e.g., Olaparib) PARP PARP1 PARPi->PARP SSB Single-Strand Breaks (SSBs) PARP->SSB SSB Repair (Blocked) SSB->DSB Replication Fork Collapse Apoptosis Apoptosis DSB->Apoptosis

Caption: Synthetic lethality between this compound and a PARP inhibitor.

Experimental Workflow for Combination Drug Screening

The following diagram outlines a typical workflow for screening the synergistic effects of this compound with a DNA damaging agent.

G cluster_setup 1. Experimental Setup cluster_assay 2. Viability Assay cluster_analysis 3. Data Analysis A Seed cancer cells in 96-well plates B Prepare dose-response matrix of This compound and DNA damaging agent A->B C Treat cells with single agents and combinations B->C D Incubate for 48-72 hours C->D E Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) D->E F Measure absorbance/ luminescence E->F G Calculate % Inhibition vs. Control F->G H Determine IC50 values for single agents G->H I Calculate Synergy Score (e.g., ZIP, Bliss, Loewe) G->I

Caption: Workflow for combination drug screening and synergy analysis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound and a DNA damaging agent on cell viability in a 96-well format.

Materials:

  • Cancer cell line of interest (e.g., DU145)

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • DNA damaging agent (e.g., Olaparib, Cisplatin; stock solution in appropriate solvent)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Preparation: Prepare serial dilutions of this compound and the DNA damaging agent in complete medium. For combination treatments, prepare a matrix of concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium (or vehicle control).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Use software like SynergyFinder to calculate synergy scores (e.g., ZIP score).[18][19][20]

Immunofluorescence for γ-H2AX Foci

This protocol is for visualizing and quantifying DNA double-strand breaks by staining for phosphorylated H2AX (γ-H2AX).

Materials:

  • Cells grown on coverslips or in chamber slides

  • This compound and DNA damaging agent

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.3% Triton X-100 in PBS

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-γ-H2AX (e.g., 1:200 dilution)

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488, 1:500 dilution)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and treat with this compound and/or the DNA damaging agent for the desired time (e.g., 24 hours).

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS, then permeabilize with 0.3% Triton X-100 for 10 minutes.[13][20]

  • Blocking: Wash three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary anti-γ-H2AX antibody overnight at 4°C.[13]

  • Secondary Antibody Incubation: Wash three times with PBS and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Counterstaining: Wash three times with PBS and incubate with DAPI for 5 minutes.

  • Mounting and Imaging: Wash with PBS, mount the coverslips onto slides, and visualize using a fluorescence microscope.

  • Quantification: Capture images and quantify the number of γ-H2AX foci per nucleus using software like ImageJ or Fiji.[13]

Western Blotting for DNA Damage Markers

This protocol is for detecting key proteins involved in the DNA damage response and apoptosis, such as γ-H2AX and cleaved PARP.

Materials:

  • Treated cell pellets

  • RIPA buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-γ-H2AX, anti-cleaved PARP, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse treated cell pellets in RIPA buffer on ice. Centrifuge to collect the supernatant containing total protein.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein lysates and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST, apply ECL substrate, and detect the signal using an imaging system.

  • Analysis: Quantify band intensities relative to the loading control. An increase in γ-H2AX and cleaved PARP indicates increased DNA damage and apoptosis, respectively.

Conclusion

This compound, as a selective DNA ligase I inhibitor, demonstrates significant potential as a combination agent with DNA damaging therapies. The synergistic effects observed with PARP inhibitors in prostate cancer models highlight a promising therapeutic strategy based on synthetic lethality. The protocols and data presented here provide a framework for researchers to further investigate the utility of this compound in combination with other genotoxic agents across various cancer types. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this combination approach.

References

Application Notes and Protocols for Assessing L82-G17 Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of L82-G17, a selective uncompetitive inhibitor of human DNA ligase I.[1][2][3][4] this compound exhibits greater potency in inhibiting cell proliferation compared to its analog, L82.[1] Understanding the cytotoxic effects of this compound is crucial for its development as a potential therapeutic agent, particularly in oncology.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets DNA ligase I (LigI), an essential enzyme in DNA replication and repair.[1][3] Its mechanism of action involves the uncompetitive inhibition of the final step of DNA ligation, specifically the phosphodiester bond formation.[1][3] This leads to the accumulation of DNA strand breaks, ultimately triggering cell cycle arrest and cell death. Unlike its predecessor L82, which is cytostatic, this compound has been shown to be cytotoxic.[2][4][5]

Key Applications

  • Drug Discovery and Development: Evaluating the cytotoxic potential of this compound and its analogs in various cancer cell lines.

  • Mechanism of Action Studies: Elucidating the cellular pathways affected by this compound-induced DNA damage.

  • Combination Therapy Screening: Assessing the synergistic effects of this compound with other DNA-damaging agents or chemotherapeutic drugs.

Data Presentation

Table 1: Comparative Cytotoxicity of DNA Ligase Inhibitors

CompoundTarget(s)Mechanism of InhibitionCellular EffectIC50 (Typical Range)Reference
This compound DNA Ligase IUncompetitiveCytotoxic10-20 µM[1]
L82 DNA Ligase IUncompetitiveCytostatic>20 µM[2][4]
L67 DNA Ligases I & IIICompetitiveCytotoxic10-50 µM[2][4]
L189 DNA Ligases I, III, & IVCompetitiveCytotoxic10-50 µM[2][4]

Note: IC50 values can vary significantly depending on the cell line and assay conditions.

Experimental Protocols

Several assays can be employed to assess the cytotoxicity of this compound. The choice of assay depends on the specific research question and the cellular mechanism being investigated.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[6][8]

Materials:

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • Appropriate cell line (e.g., HeLa, MCF7)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9][10]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[11]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[10] Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6][8][11]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8][9][11]

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes, which is a marker of cytotoxicity.[12][13][14]

Materials:

  • This compound stock solution

  • 96-well cell culture plates

  • Appropriate cell line

  • Complete cell culture medium

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[15]

  • Incubation: Incubate the plate for the desired treatment period.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[16]

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (usually 490 nm).[12][14]

Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[17] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[18]

Materials:

  • This compound stock solution

  • 6-well cell culture plates

  • Appropriate cell line

  • Complete cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described previously.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[19]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[19] Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[17]

Mandatory Visualizations

L82_G17_Signaling_Pathway cluster_replication DNA Replication Fork cluster_inhibition Inhibition by this compound Okazaki_Fragment Okazaki Fragment Nicked_DNA Nicked DNA Okazaki_Fragment->Nicked_DNA Processing DNA_Ligase_I DNA Ligase I (LigI) Ligated_DNA Ligated DNA DNA_Ligase_I->Ligated_DNA Ligation Step 3 (Phosphodiester bond formation) Stabilized_Complex Stabilized LigI-DNA -adenylate Complex DNA_Ligase_I->Stabilized_Complex Nicked_DNA->DNA_Ligase_I Binding L82_G17 This compound L82_G17->DNA_Ligase_I Inhibits Replication_Fork_Collapse Replication Fork Collapse Stabilized_Complex->Replication_Fork_Collapse Leads to Cell_Death Cytotoxicity/ Cell Death Replication_Fork_Collapse->Cell_Death

Caption: this compound inhibits DNA Ligase I, leading to cytotoxicity.

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Cell_Culture 1. Seed Cells (e.g., 96-well plate) Treatment 2. Treat with this compound (Dose-response) Cell_Culture->Treatment Incubation 3. Incubate (24-72 hours) Treatment->Incubation MTT_Assay MTT Assay (Metabolic Activity) Incubation->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Incubation->LDH_Assay Apoptosis_Assay Annexin V/PI Staining (Apoptosis) Incubation->Apoptosis_Assay Data_Acquisition 4. Measure Signal (Absorbance/Fluorescence) MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition Apoptosis_Assay->Data_Acquisition Calculation 5. Calculate % Cytotoxicity or % Viability Data_Acquisition->Calculation IC50 6. Determine IC50 Value Calculation->IC50

Caption: Workflow for assessing this compound cytotoxicity.

References

Application of L82-G17 in Prostate Cancer Research: Harnessing Synthetic Lethality

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L82-G17 is a potent and selective uncompetitive inhibitor of human DNA Ligase I (LigI), a crucial enzyme in DNA replication and repair.[1][2] Elevated levels of DNA Ligase I have been observed in various human cancers, suggesting its potential as a therapeutic target.[3][4] Recent groundbreaking research has unveiled a synthetic lethal interaction between the inhibition of DNA Ligase I and Poly (ADP-ribose) polymerase (PARP) in castration-resistant prostate cancer (CRPC), opening a promising new therapeutic avenue.[5][6][7] This document provides detailed application notes and protocols for the use of this compound in prostate cancer research, focusing on its potential to exploit this synthetic lethality.

Core Concept: Synthetic Lethality of LIG1 and PARP Inhibition in Prostate Cancer

Recent studies have demonstrated that the concomitant inactivation of DNA Ligase I and PARP induces significant replication stress and an accumulation of DNA double-strand breaks, ultimately triggering apoptosis in prostate cancer cells.[5][6][7] This synthetic lethal relationship provides a strong rationale for the pharmacological combination of a LIG1 inhibitor, such as this compound, with clinically approved PARP inhibitors for the treatment of prostate cancer, particularly castration-resistant forms.

Signaling Pathway and Mechanism of Action

The proposed mechanism for the synergistic effect of this compound and PARP inhibitors in prostate cancer is illustrated below. This compound, by inhibiting LIG1, prevents the sealing of Okazaki fragments during DNA replication and hinders the final steps of base excision repair. This leads to the accumulation of single-strand breaks (SSBs). PARP inhibitors block the primary SSB repair pathway. The combination of these two insults results in the collapse of replication forks and the formation of highly cytotoxic double-strand breaks (DSBs), which, in cancer cells with compromised DNA damage response, leads to cell death.

L82_G17_Mechanism cluster_replication DNA Replication & Repair cluster_intervention Therapeutic Intervention DNA DNA SSB Single-Strand Breaks (SSBs) DNA->SSB Replication Errors & Base Damage DSB Double-Strand Breaks (DSBs) SSB->DSB Replication Fork Collapse Apoptosis Apoptosis DSB->Apoptosis Overwhelming DNA Damage L82_G17 This compound LIG1 DNA Ligase I (LIG1) L82_G17->LIG1 Inhibits PARPi PARP Inhibitor PARP PARP PARPi->PARP Inhibits LIG1->SSB Prevents Repair PARP->SSB Prevents Repair caption Mechanism of this compound and PARP inhibitor synthetic lethality.

Caption: Mechanism of this compound and PARP inhibitor synthetic lethality.

Quantitative Data Summary

The following tables summarize hypothetical data based on the expected outcomes of combining this compound with a PARP inhibitor in prostate cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound and PARP Inhibitor (Olaparib) Combination

Cell Line (Prostate Cancer)TreatmentIC50 (µM)Combination Index (CI)*
22Rv1 (CRPC) This compound15.2
Olaparib5.8
This compound + OlaparibThis compound: 3.1Olaparib: 1.20.45 (Synergistic)
PC-3 (Androgen-Independent) This compound22.5
Olaparib8.1
This compound + OlaparibThis compound: 5.5Olaparib: 2.00.52 (Synergistic)
LNCaP (Androgen-Sensitive) This compound18.9
Olaparib7.2
This compound + OlaparibThis compound: 4.2Olaparib: 1.60.48 (Synergistic)

*Combination Index (CI) calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: Apoptosis Induction by this compound and Olaparib Combination in 22Rv1 Cells

Treatment (48h)% Annexin V Positive Cells (Mean ± SD)Fold Increase vs. Control
Control (DMSO) 5.2 ± 1.11.0
This compound (5 µM) 12.8 ± 2.32.5
Olaparib (2 µM) 15.1 ± 2.82.9
This compound (5 µM) + Olaparib (2 µM) 45.7 ± 4.58.8

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay

This protocol outlines the methodology to assess the cytotoxic effects of this compound alone and in combination with a PARP inhibitor on prostate cancer cells.

Cytotoxicity_Workflow start Start cell_seeding Seed prostate cancer cells (e.g., 22Rv1, PC-3, LNCaP) in 96-well plates start->cell_seeding treatment Treat with serial dilutions of: - this compound - PARP Inhibitor (e.g., Olaparib) - Combination of both cell_seeding->treatment incubation Incubate for 72 hours treatment->incubation viability_assay Assess cell viability using CellTiter-Glo® or MTT assay incubation->viability_assay data_analysis Calculate IC50 values and Combination Index (CI) viability_assay->data_analysis end End data_analysis->end caption Workflow for in vitro cytotoxicity assessment.

Caption: Workflow for in vitro cytotoxicity assessment.

Materials:

  • Prostate cancer cell lines (e.g., 22Rv1, PC-3, LNCaP)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound (stock solution in DMSO)

  • PARP inhibitor (e.g., Olaparib, stock solution in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent

  • Plate reader

Procedure:

  • Seed prostate cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of this compound and the PARP inhibitor in complete medium.

  • For combination studies, prepare a matrix of concentrations of both drugs.

  • Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO) wells.

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions, measuring luminescence with a plate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) for each compound using non-linear regression analysis.

  • For combination treatments, calculate the Combination Index (CI) using software such as CompuSyn to determine synergy, additivity, or antagonism.

Protocol 2: Apoptosis Assay by Flow Cytometry

This protocol details the method to quantify apoptosis in prostate cancer cells following treatment with this compound and a PARP inhibitor.

Materials:

  • Prostate cancer cell line (e.g., 22Rv1)

  • 6-well cell culture plates

  • This compound

  • PARP inhibitor (e.g., Olaparib)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat the cells with this compound, a PARP inhibitor, or the combination at predetermined concentrations (e.g., near the IC50 values). Include a vehicle control.

  • Incubate for 48 hours.

  • Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Future Directions and Applications

The selective inhibition of DNA Ligase I by this compound, especially in combination with PARP inhibitors, presents a compelling strategy for prostate cancer therapy. Future research should focus on:

  • In vivo efficacy: Evaluating the this compound and PARP inhibitor combination in preclinical xenograft and patient-derived xenograft (PDX) models of prostate cancer.

  • Biomarker discovery: Identifying predictive biomarkers of response to this combination therapy.

  • Resistance mechanisms: Investigating potential mechanisms of resistance to combined LIG1 and PARP inhibition.

These application notes and protocols provide a framework for researchers to explore the therapeutic potential of this compound in prostate cancer and contribute to the development of novel treatment strategies for this challenging disease.

References

Detecting L82-G17-Induced Protein-DNA Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L82-G17 is a selective, uncompetitive inhibitor of human DNA ligase I (LigI), a crucial enzyme in DNA replication and repair.[1][2][3][4] Its mechanism of action involves the stabilization of the covalent intermediate complex formed between LigI and nicked DNA.[1][5][6][7] Specifically, this compound inhibits the third step of the ligation reaction, which is the phosphodiester bond formation, leading to an accumulation of the DNA-adenylate intermediate.[1][2] This unique characteristic makes this compound a valuable tool for studying DNA ligation and a potential lead compound for therapeutic development. The ability to detect and quantify the this compound-induced LigI-DNA complex is paramount for understanding its biological effects and for screening similar small molecules.

These application notes provide detailed protocols for key experimental methods to detect and characterize the protein-DNA complexes stabilized by this compound.

Mechanism of Action of this compound

This compound acts as a molecular "trap," locking DNA ligase I onto the DNA at a nick site. This prevents the completion of the DNA repair process, leading to the accumulation of stalled replication and repair intermediates. The stabilization of this complex is the basis for the methods described below.

L82_G17_Mechanism LigI DNA Ligase I (LigI) LigI_DNA_complex LigI-DNA Complex LigI->LigI_DNA_complex Binds to Nicked_DNA Nicked DNA Nicked_DNA->LigI_DNA_complex Trapped_Complex Trapped LigI-DNA-Adenylate Complex LigI_DNA_complex->Trapped_Complex Ligation Ligation (Phosphodiester bond formation) LigI_DNA_complex->Ligation Step 3 L82_G17 This compound L82_G17->Trapped_Complex Stabilizes Trapped_Complex->Ligation Inhibits Repaired_DNA Repaired DNA Ligation->Repaired_DNA

Caption: Mechanism of this compound action.

Quantitative Data Summary

The following table summarizes the type of quantitative data that can be obtained from the described experimental protocols. This data is crucial for comparing the efficacy of this compound and other potential inhibitors.

ParameterDescriptionTypical Method(s)Example Value/Unit
IC₅₀ The concentration of an inhibitor that reduces the enzymatic activity by 50%.Ligation AssayµM
EC₅₀ The concentration of a drug that gives half-maximal response.Cell Proliferation AssayµM
Binding Affinity (K_D) The dissociation constant, indicating the strength of binding between LigI and DNA in the presence of the inhibitor.Surface Plasmon Resonance (SPR)nM
Complex Stability A qualitative or quantitative measure of the persistence of the induced protein-DNA complex.EMSA, DNA PulldownRelative band intensity, % pull-down

Experimental Protocols

Electrophoretic Mobility Shift Assay (EMSA)

Application: To qualitatively and semi-quantitatively detect the formation of the this compound-stabilized LigI-DNA complex. This assay is based on the principle that a protein-DNA complex will migrate more slowly than free DNA in a non-denaturing polyacrylamide gel.

Workflow:

EMSA_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Detection DNA_probe 1. Radiolabel or Fluorescently Label Nicked DNA Oligonucleotide Reaction_mix 2. Prepare Reaction Mix: - Labeled DNA - Purified LigI - this compound (or vehicle) - Reaction Buffer DNA_probe->Reaction_mix Incubation 3. Incubate at Room Temperature Reaction_mix->Incubation Gel 4. Run on Non-denaturing Polyacrylamide Gel Incubation->Gel Detection 5. Detect Labeled DNA: - Autoradiography (if radiolabeled) - Fluorescence Imaging Gel->Detection

Caption: Workflow for EMSA.

Protocol:

  • DNA Probe Preparation:

    • Synthesize two complementary oligonucleotides, one of which contains a 5' phosphate. One of the oligonucleotides should be labeled on the 5' end with ³²P using T4 polynucleotide kinase or with a fluorescent tag (e.g., FAM, Cy3).

    • Anneal the labeled and unlabeled oligonucleotides to create a nicked DNA duplex substrate.

  • Binding Reaction:

    • In a microcentrifuge tube, prepare the following reaction mixture (20 µL total volume):

      • 10X Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT, 10 mM ATP)

      • 1 µL Labeled Nicked DNA (e.g., 10 nM final concentration)

      • Purified human DNA ligase I (e.g., 50 nM final concentration)

      • This compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) or DMSO as a vehicle control.

      • Nuclease-free water to a final volume of 20 µL.

    • Incubate the reaction mixture at room temperature for 30 minutes.

  • Electrophoresis:

    • Add 5 µL of 5X loading dye (e.g., 50% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol) to each reaction.

    • Load the samples onto a pre-run 6% non-denaturing polyacrylamide gel in 0.5X TBE buffer.

    • Run the gel at 100-150V at 4°C until the bromophenol blue has migrated approximately two-thirds of the way down the gel.

  • Detection:

    • For radiolabeled probes, dry the gel and expose it to a phosphor screen or X-ray film.

    • For fluorescently labeled probes, visualize the gel using a suitable fluorescence imager.

    • An increase in the intensity of the slower-migrating band (the LigI-DNA complex) with increasing concentrations of this compound indicates stabilization of the complex.

DNA Pulldown Assay

Application: To isolate and identify proteins that bind to a specific DNA sequence in the presence of a stabilizing agent like this compound. This method is particularly useful for confirming the interaction in a more complex mixture, such as a cell lysate.

Workflow:

Pulldown_Workflow cluster_prep Preparation cluster_binding Binding & Washing cluster_elution Elution & Analysis DNA_beads 1. Prepare Nicked DNA-conjugated Beads (e.g., Streptavidin-Biotin) Incubation 3. Incubate DNA-beads with Lysate and this compound (or vehicle) DNA_beads->Incubation Lysate_prep 2. Prepare Cell Lysate or Purified Protein Solution Lysate_prep->Incubation Washing 4. Wash Beads to Remove Non-specific Binders Incubation->Washing Elution 5. Elute Bound Proteins Washing->Elution Analysis 6. Analyze by SDS-PAGE and Western Blot for LigI Elution->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Enhancing L82-G17 Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize L82-G17, a selective uncompetitive inhibitor of DNA ligase I, in cell-based assays. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to help optimize your experiments and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective, uncompetitive inhibitor of human DNA ligase I (LigI).[1][2] It specifically targets the third step of the ligation reaction, which is the phosphodiester bond formation.[1] This uncompetitive mechanism means that this compound binds to the enzyme-substrate complex, stabilizing the interaction between DNA ligase I and nicked DNA.[1]

Q2: How does this compound affect cells?

A2: By inhibiting DNA ligase I, this compound disrupts the Base Excision Repair (BER) pathway, a critical process for repairing single-strand DNA breaks. This inhibition leads to an accumulation of DNA damage, which can subsequently induce cell cycle arrest and reduce cell proliferation and viability.[2]

Q3: What is the recommended solvent and storage for this compound?

A3: this compound is sparingly soluble in DMSO (1-10 mg/ml). For long-term storage, it is recommended to store the compound at -20°C.

Q4: In which cell lines has this compound shown efficacy?

A4: this compound has demonstrated efficacy in various cancer cell lines, including HeLa and HCT116.[3] For instance, at a concentration of 20 µM, this compound can reduce cell proliferation in HeLa cells by approximately 70%.[2][3]

Troubleshooting Guide

This guide addresses specific issues that may arise when using this compound in cell-based assays.

Problem Potential Cause Recommended Solution
Low or inconsistent efficacy Poor Solubility: this compound is sparingly soluble in DMSO. Precipitation in the culture medium can lead to a lower effective concentration.- Prepare a fresh, concentrated stock solution in 100% DMSO before each experiment. - When diluting into aqueous culture medium, ensure rapid and thorough mixing to prevent precipitation. - Consider a final DMSO concentration in your assay that is sufficient to maintain solubility without causing cellular toxicity (typically ≤ 0.5%). - Perform a solubility test in your specific cell culture medium prior to the experiment.
Uncompetitive Inhibition Kinetics: The efficacy of an uncompetitive inhibitor can be influenced by the substrate concentration.- Ensure that the experimental conditions provide a sufficient concentration of the substrate (nicked DNA) for DNA ligase I. This is particularly relevant in in vitro assays. In cell-based assays, inducing a low level of DNA damage might enhance the inhibitor's effect.
High background or off-target effects Compound Precipitation: Precipitated compound can interfere with assay readouts, especially in absorbance- or fluorescence-based assays.- Visually inspect the wells for any signs of precipitation before adding assay reagents. - Centrifuge the plate briefly if precipitation is suspected. - Include "compound only" control wells (without cells) to assess any direct interference with the assay reagents.
Variability between experiments Inconsistent Cell Health and Density: The physiological state of the cells can significantly impact their response to treatment.- Use cells with a low passage number and ensure they are in the logarithmic growth phase at the time of treatment. - Optimize cell seeding density to avoid overgrowth or nutrient depletion during the assay. - Maintain consistent cell culture conditions (e.g., temperature, CO2, humidity).
Inaccurate Pipetting: Small errors in pipetting can lead to significant variations in compound concentration and cell number.- Use calibrated pipettes and proper pipetting techniques. - When preparing serial dilutions, ensure thorough mixing between each step.

Data Presentation

The following table summarizes the observed effects of this compound in various cell-based assays. Due to the limited availability of comprehensive public data, specific IC50 values across a wide range of cell lines are not yet established.

Cell Line Assay Type Concentration Observed Effect
HeLaCell Proliferation20 µM~70% reduction in cell number.[2][3]
HCT116 (parental)Cell ProliferationVariedDose-dependent inhibition of proliferation.[3]
HCT116 (LigIIIα null)Cell ProliferationVariedMarkedly increased sensitivity to this compound compared to parental cells.[3]

Experimental Protocols

Detailed Methodology: MTT Cell Viability Assay

This protocol is designed to assess the effect of this compound on cell viability.

Materials:

  • This compound

  • Sterile 100% DMSO

  • Target cells in logarithmic growth phase

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.

  • Compound Preparation and Treatment:

    • Prepare a fresh stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic (e.g., ≤ 0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to metabolize the MTT into formazan crystals.

    • After the incubation with MTT, add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Visualizations

Signaling Pathway: Base Excision Repair (BER)

The following diagram illustrates the key steps in the Base Excision Repair (BER) pathway, highlighting the point of inhibition by this compound.

BER_Pathway cluster_0 DNA Damage Recognition and Excision cluster_1 AP Site Cleavage cluster_2 DNA Synthesis and Ligation DNA_Damage Damaged Base DNA_Glycosylase DNA Glycosylase DNA_Damage->DNA_Glycosylase Recognizes & Removes AP_Site AP Site DNA_Glycosylase->AP_Site Creates APE1 APE1 AP_Site->APE1 Cleaves Nicked_DNA Nicked DNA APE1->Nicked_DNA Generates PolB DNA Polymerase β Nicked_DNA->PolB Fills Gap DNA_Ligase_I DNA Ligase I PolB->DNA_Ligase_I Repaired_DNA Repaired DNA DNA_Ligase_I->Repaired_DNA Seals Nick L82_G17 This compound L82_G17->DNA_Ligase_I Inhibits

Caption: The Base Excision Repair (BER) pathway and the inhibitory action of this compound on DNA Ligase I.

Experimental Workflow: MTT Assay

This diagram outlines the key steps of the MTT cell viability assay.

MTT_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_l82g17 Prepare this compound Dilutions incubate_24h->prepare_l82g17 treat_cells Treat Cells with this compound incubate_24h->treat_cells prepare_l82g17->treat_cells incubate_treatment Incubate for 48-72h treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance end End read_absorbance->end

Caption: A streamlined workflow for assessing cell viability using the MTT assay with this compound.

Logical Relationship: Troubleshooting Low Efficacy

This diagram provides a logical approach to troubleshooting low efficacy of this compound in cell-based assays.

Troubleshooting_Logic start Low this compound Efficacy Observed check_solubility Check for Compound Precipitation start->check_solubility solubility_ok Solubility Appears OK check_solubility->solubility_ok optimize_dissolution Optimize Dissolution Protocol (e.g., fresh stock, vortexing) solubility_ok->optimize_dissolution No check_cell_health Verify Cell Health and Density solubility_ok->check_cell_health Yes end Re-run Experiment optimize_dissolution->end cells_ok Cells are Healthy and in Log Phase check_cell_health->cells_ok optimize_cell_culture Optimize Cell Seeding Density and Passage Number cells_ok->optimize_cell_culture No consider_mechanism Consider Uncompetitive Mechanism cells_ok->consider_mechanism Yes optimize_cell_culture->end consider_mechanism->end

Caption: A decision tree for troubleshooting suboptimal this compound performance in cellular assays.

References

off-target effects of L82-G17 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the use of L82-G17 in experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective, uncompetitive inhibitor of human DNA ligase I (LigI).[1][2] It specifically targets the third step of the ligation reaction, which is the phosphodiester bond formation.[1][2] this compound stabilizes the complex formed between non-adenylated LigI and the DNA-adenylate intermediate, thereby preventing the final sealing of the DNA nick.[1]

Q2: How does the selectivity of this compound compare to other DNA ligase inhibitors?

A2: this compound exhibits increased activity and selectivity for LigI compared to its parent compound, L82.[1][2] It has been shown to not inhibit DNA ligase IV at concentrations as high as 200 µM.[1] While it is highly selective for LigI, it is always recommended to perform control experiments to rule out potential off-target effects in your specific experimental system.

Q3: What are the known off-target effects of this compound?

A3: Currently, there is no publicly available data from broad-panel kinase or enzyme screening for this compound. The primary evidence for its on-target activity comes from studies showing that cells expressing DNA ligase I are more sensitive to this compound than isogenic LIG1 null cells.[1][2] This suggests that the observed cellular effects are, at least in part, due to the inhibition of LigI. However, the possibility of off-target effects cannot be completely excluded. Researchers should include appropriate controls to validate their findings.

Q4: What is the recommended starting concentration for cell-based assays?

A4: The effective concentration of this compound can vary depending on the cell line and assay conditions. Published studies have shown effects on cell proliferation in the range of 20-100 µM.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment.

Q5: How should I prepare and store this compound?

A5: this compound is typically supplied as a solid. For stock solutions, it is sparingly soluble in DMSO (1-10 mg/ml). It is recommended to store the solid compound at -20°C for long-term stability.

Troubleshooting Guides

General Troubleshooting for this compound Experiments
Issue Possible Cause Suggested Solution
Inconsistent or no observable effect - Incorrect concentration of this compound.- Cell line is resistant to LigI inhibition.- Degradation of the compound.- Perform a dose-response experiment to determine the optimal concentration.- Use a positive control cell line known to be sensitive to LigI inhibitors.- Prepare fresh stock solutions of this compound.
High background or unexpected cellular toxicity - Potential off-target effects.- Solvent (DMSO) toxicity.- Include a LIG1 null cell line as a negative control to assess off-target effects.- Perform a vehicle control with the same concentration of DMSO used for this compound treatment.
Variability between experiments - Inconsistent cell seeding density.- Differences in treatment duration.- Ensure consistent cell seeding and confluence at the start of each experiment.- Maintain a consistent incubation time with this compound.
Investigating Potential Off-Target Effects

Given the limited public data on the broad off-target profile of this compound, the following experimental workflow is recommended to assess the specificity of its effects in your system.

Off_Target_Workflow cluster_in_vitro In Vitro / Biochemical cluster_in_cellulo In Cellulo cluster_omics Omics Approaches in_vitro_assay Biochemical Assay (e.g., Ligase Activity) ligI Purified LigI ligI->in_vitro_assay ligIII Purified LigIII ligIII->in_vitro_assay ligIV Purified LigIV ligIV->in_vitro_assay other_ligases Other Ligases other_ligases->in_vitro_assay l82_g17_vitro This compound l82_g17_vitro->in_vitro_assay wt_cells Wild-Type Cells phenotypic_assay Phenotypic Assay (e.g., Proliferation, DNA Damage) wt_cells->phenotypic_assay lig1_null_cells LIG1 Null Cells lig1_null_cells->phenotypic_assay l82_g17_cell This compound l82_g17_cell->wt_cells l82_g17_cell->lig1_null_cells transcriptomics Transcriptomics (RNA-seq) proteomics Proteomics (Mass Spec) l82_g17_omics This compound wt_cells_omics Wild-Type Cells l82_g17_omics->wt_cells_omics wt_cells_omics->transcriptomics wt_cells_omics->proteomics

Caption: Experimental workflow for investigating this compound off-target effects.

Quantitative Data Summary

Table 1: In Vitro Inhibition of Human DNA Ligases by this compound and Related Compounds

CompoundTarget LigaseInhibition MechanismIC50 (µM)Notes
This compound LigI Uncompetitive ~10-20 Selective for LigI
This compoundLigIV->200No significant inhibition observed.[1]
L82LigICompetitive & Uncompetitive>20Less potent than this compound.
L67LigI & LigIIICompetitive-Broader spectrum inhibitor.

Table 2: Cellular Effects of this compound

Cell LineAssayConcentration (µM)Observed Effect
HeLaProliferation20~70% reduction in cell number.[1]
CH12F3 (Parental)Proliferation & Survival20-100Dose-dependent decrease.[1]
CH12F3 (LIG1 null)Proliferation & Survival20-100More resistant to this compound compared to parental cells.[1]
Cells lacking nuclear LigIIIαProliferation20-100More sensitive to this compound compared to parental cells.[1]

Experimental Protocols

Protocol 1: In Vitro DNA Ligase I Inhibition Assay

This protocol is adapted from methodologies described in the literature to assess the inhibitory effect of this compound on purified DNA ligase I.

Materials:

  • Purified human DNA ligase I

  • Radiolabeled or fluorescently labeled nicked DNA substrate

  • Ligation buffer (e.g., 60 mM Tris-HCl pH 8.0, 10 mM MgCl2, 5 mM DTT, 1 mM ATP)

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Stop solution (e.g., formamide with loading dye)

  • Denaturing polyacrylamide gel

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice.

  • To each tube, add ligation buffer, nicked DNA substrate, and either this compound at various concentrations or DMSO as a vehicle control.

  • Initiate the reaction by adding purified DNA ligase I.

  • Incubate the reactions at the optimal temperature for the ligase (e.g., 25°C or 37°C) for a specified time (e.g., 30 minutes).

  • Stop the reactions by adding the stop solution.

  • Denature the samples by heating (e.g., 95°C for 5 minutes).

  • Resolve the ligated and unligated DNA products on a denaturing polyacrylamide gel.

  • Visualize the results using autoradiography or fluorescence imaging and quantify the percentage of ligated product.

Mandatory Visualizations

Signaling Pathway: Mechanism of this compound Inhibition

L82_G17_Mechanism cluster_ligation DNA Ligation Step 3: Phosphodiester Bond Formation LigI_DNA_AMP LigI + DNA-AMP (Intermediate) Ligated_DNA Ligated DNA LigI_DNA_AMP->Ligated_DNA Phosphodiester bond formation AMP AMP LigI_DNA_AMP->AMP Inhibited_Complex Stabilized Non-covalent Complex: LigI-DNA-AMP-L82-G17 LigI_DNA_AMP->Inhibited_Complex L82_G17 This compound L82_G17->Inhibited_Complex Inhibition Inhibition of Ligation

Caption: this compound uncompetitively inhibits DNA ligase I at step 3.

References

Technical Support Center: Optimizing L82-G17 Treatment for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing L82-G17 to induce apoptosis. The following information, presented in a question-and-answer format, addresses common issues and provides structured protocols to help optimize your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective, uncompetitive inhibitor of human DNA ligase I.[1][2][3][4][5] It specifically targets the third step of the DNA ligation process, which is the formation of a phosphodiester bond to seal breaks in the DNA backbone.[1][3][5] By inhibiting DNA ligase I, this compound leads to the accumulation of DNA damage, particularly during DNA replication, which can subsequently trigger a cellular stress response and, ultimately, apoptosis.[1][6][7]

Q2: How does inhibition of DNA ligase I by this compound lead to apoptosis?

A2: The inhibition of DNA ligase I by this compound disrupts the normal process of DNA replication and repair, leading to an accumulation of single-strand breaks and, potentially, the collapse of replication forks into double-strand breaks. This DNA damage is recognized by the cell's DNA damage response (DDR) pathways.[1] If the damage is too severe to be repaired, the DDR can initiate the intrinsic apoptosis pathway. This pathway involves the activation of pro-apoptotic proteins, mitochondrial outer membrane permeabilization, and the activation of caspases, which are the executioners of apoptosis.[6][8]

Q3: What is the expected timeframe for apoptosis induction with this compound?

A3: The time required to observe apoptosis following this compound treatment is highly dependent on several factors, including the cell line, the concentration of this compound used, and the cell cycle status of the population. Generally, for agents that induce apoptosis via DNA damage, the process can take anywhere from a few hours to over 72 hours.[9][10] Early markers of apoptosis, such as phosphatidylserine externalization (detected by Annexin V staining), can appear earlier, while late-stage events like DNA fragmentation may take longer.[11][12] It is crucial to perform a time-course experiment to determine the optimal treatment duration for your specific experimental system.

Q4: Should I expect a cytostatic or cytotoxic effect with this compound?

A4: While a related DNA ligase I inhibitor, L82, has been reported to be cytostatic (inhibiting cell proliferation), other DNA ligase inhibitors like L67 and L189 are known to be cytotoxic (inducing cell death).[6][13] Given that this compound is a more potent and selective inhibitor than L82, it is plausible that it could exhibit cytotoxic effects, leading to apoptosis, particularly at higher concentrations or with longer exposure times.[4][5] However, this needs to be empirically determined for each cell line.

Troubleshooting Guides

Issue 1: No significant increase in apoptosis is observed after this compound treatment.

Possible Cause Suggested Solution
Suboptimal this compound Concentration Perform a dose-response experiment to identify the optimal concentration. Test a broad range of concentrations (e.g., from nanomolar to high micromolar) to determine the IC50 value for your cell line.
Inappropriate Treatment Duration Conduct a time-course experiment. Treat cells with an effective dose of this compound and measure apoptosis at various time points (e.g., 6, 12, 24, 48, and 72 hours) to identify the peak of the apoptotic response.[11][12]
Cell Line Resistance Some cell lines may have highly efficient DNA repair mechanisms or altered apoptotic pathways, making them resistant to this compound. Consider using a positive control for apoptosis (e.g., staurosporine) to ensure your assay is working correctly. You may also consider combination therapies to enhance sensitivity.
Incorrect Apoptosis Assay The chosen assay may not be optimal for the timing of your measurement. For example, a DNA fragmentation assay is a late-stage marker. Consider using an earlier marker like Annexin V staining or a caspase activity assay.

Issue 2: High levels of cell death, but it appears to be necrosis rather than apoptosis.

Possible Cause Suggested Solution
Excessively High this compound Concentration Very high concentrations of a drug can induce necrosis instead of apoptosis.[11] Reduce the concentration of this compound to a level that is cytotoxic but allows for the ordered process of apoptosis to occur.
Prolonged Treatment Duration Extended exposure to a cytotoxic agent can lead to secondary necrosis, where apoptotic cells lose membrane integrity. Shorten the treatment duration in your time-course experiment.
Harsh Experimental Conditions Ensure that cell handling procedures are gentle and that the solvent for this compound (e.g., DMSO) is used at a final concentration that is non-toxic to the cells.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response)

  • Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase and do not reach confluency during the experiment.

  • Drug Preparation: Prepare a serial dilution of this compound in your cell culture medium. A common starting range is from 1 nM to 100 µM. Include a vehicle control (e.g., DMSO) at the highest concentration used for the dilutions.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the various concentrations of this compound.

  • Incubation: Incubate the cells for a predetermined time point (e.g., 48 hours). This time point may be adjusted based on the results of your time-course experiment.

  • Apoptosis Assay: Perform an apoptosis assay, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, to determine the percentage of apoptotic cells at each concentration.

  • Data Analysis: Plot the percentage of apoptotic cells against the log of the this compound concentration to determine the EC50 (the concentration that induces apoptosis in 50% of the cells).

Protocol 2: Determining the Optimal Treatment Duration for this compound (Time-Course)

  • Cell Seeding: Plate your cells in multiple plates or wells to allow for harvesting at different time points.

  • Treatment: Treat the cells with a predetermined effective concentration of this compound (e.g., the EC50 or 2x EC50 value determined from the dose-response experiment).

  • Time Points: At various time points after treatment (e.g., 0, 6, 12, 24, 48, 72 hours), harvest the cells.

  • Apoptosis Assay: Perform an apoptosis assay (e.g., Annexin V/PI staining or a caspase-3/7 activity assay) on the harvested cells from each time point.

  • Data Analysis: Plot the percentage of apoptotic cells or caspase activity against time to identify the time point at which the maximal apoptotic response occurs.

Data Presentation

Table 1: Example Dose-Response Data for this compound

This compound Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total % Apoptotic Cells
0 (Vehicle)2.11.53.6
0.13.52.05.5
18.24.112.3
1025.610.335.9
5045.122.867.9
10048.335.784.0

Table 2: Example Time-Course Data for this compound at a Fixed Concentration (e.g., 25 µM)

Treatment Duration (hours)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total % Apoptotic Cells
02.01.43.4
65.82.58.3
1215.26.822.0
2435.415.150.5
4828.730.258.9
7215.345.660.9

Visualizations

L82_G17_Apoptosis_Pathway cluster_treatment Cellular Treatment cluster_inhibition Molecular Inhibition cluster_damage Cellular Effect cluster_response Cellular Response cluster_apoptosis Apoptotic Cascade L82_G17 This compound DNA_Ligase_I DNA Ligase I L82_G17->DNA_Ligase_I Inhibits DNA_Damage Accumulation of DNA Strand Breaks DNA_Ligase_I->DNA_Damage Leads to DDR DNA Damage Response (DDR) Activation DNA_Damage->DDR Triggers Intrinsic_Pathway Intrinsic Apoptosis Pathway Activation DDR->Intrinsic_Pathway Initiates Caspase_Activation Caspase Activation Intrinsic_Pathway->Caspase_Activation Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Caption: Proposed signaling pathway from this compound to apoptosis.

Experimental_Workflow cluster_setup Experimental Setup cluster_dose Dose-Response Optimization cluster_time Time-Course Optimization cluster_main_exp Main Experiment Start Start: Select Cell Line Seeding Seed Cells Start->Seeding Dose_Response Treat with this compound Concentration Gradient Seeding->Dose_Response Time_Course Treat with Fixed This compound Concentration (EC50) Seeding->Time_Course Parallel Setup Measure_Apoptosis_Dose Measure Apoptosis (e.g., Annexin V/PI) Dose_Response->Measure_Apoptosis_Dose Determine_EC50 Determine EC50 Measure_Apoptosis_Dose->Determine_EC50 Determine_EC50->Time_Course Main_Experiment Perform Main Experiment with Optimized Conditions Determine_EC50->Main_Experiment Measure_Apoptosis_Time Measure Apoptosis at Different Time Points Time_Course->Measure_Apoptosis_Time Determine_Optimal_Time Determine Optimal Treatment Duration Measure_Apoptosis_Time->Determine_Optimal_Time Determine_Optimal_Time->Main_Experiment

References

issues with L82-G17 stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with L82-G17. The information is designed to address common stability and experimental issues encountered when using this DNA ligase I inhibitor.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible precipitate. What should I do?

A1: This is likely due to the limited solubility of this compound, which is sparingly soluble in DMSO (1-10 mg/ml) and has even lower solubility in aqueous solutions.[1]

Troubleshooting Steps:

  • Sonication: Gently sonicate the solution for 5-10 minutes to aid dissolution.

  • Warming: Warm the solution to 37°C for a short period. However, be cautious as prolonged heating can lead to degradation.

  • Solvent Optimization: For stock solutions, ensure you are using anhydrous DMSO. For working solutions, minimize the final concentration of this compound and consider the use of a co-solvent if compatible with your experimental system. It is crucial to check the tolerance of your cell lines or assays to the chosen co-solvent.

  • Fresh Preparation: Prepare fresh solutions before each experiment. Avoid repeated freeze-thaw cycles of stock solutions.

Q2: I am observing inconsistent results in my cell-based assays with this compound. What could be the cause?

A2: Inconsistent results can stem from several factors related to the stability and handling of this compound.

Troubleshooting Steps:

  • Solution Stability: As mentioned in Q1, ensure your this compound is fully dissolved. Precipitated compound will lead to a lower effective concentration and high variability.

  • Interaction with Media Components: Components in your cell culture media, such as serum proteins, may interact with this compound and reduce its effective concentration. Consider optimizing the serum concentration or using serum-free media for the duration of the treatment, if possible.

  • Light Sensitivity: While not explicitly documented for this compound, many small molecules are light-sensitive. Protect your solutions from light by using amber vials and minimizing exposure during experiments.

  • Cell Density: The effect of this compound can be cell density-dependent. Ensure you are seeding cells consistently across experiments.

Q3: How does the uncompetitive inhibition mechanism of this compound affect my experimental design?

A3: this compound is an uncompetitive inhibitor of DNA ligase I, meaning it binds to the enzyme-substrate complex.[2][3][4] This has specific implications for your experiments.

Key Considerations:

  • Substrate Presence: The inhibitory effect of this compound is dependent on the presence of the DNA substrate (nicked DNA). In cell-free assays, ensure that the DNA substrate is not limiting.

  • Kinetic Analysis: When performing kinetic studies, the Lineweaver-Burk plot for an uncompetitive inhibitor will show parallel lines for different concentrations of the inhibitor.[2]

  • Cellular Context: In cellular assays, the level of endogenous DNA damage and replication directly influences the amount of DNA ligase I-DNA substrate complex, which in turn affects the potency of this compound. Cells undergoing active replication are expected to be more sensitive.[3]

Troubleshooting Guides

Guide 1: Addressing Poor Aqueous Solubility of this compound

This guide provides a systematic approach to overcoming solubility challenges with this compound in experimental buffers.

G cluster_0 Problem Identification cluster_1 Initial Troubleshooting cluster_2 Advanced Strategies cluster_3 Verification A Precipitate observed in aqueous working solution B Prepare fresh stock in anhydrous DMSO A->B Start C Gently sonicate and/or warm stock solution (≤37°C) B->C D Serially dilute in pre-warmed aqueous buffer C->D H Visually inspect for clarity D->H Check E Incorporate a co-solvent (e.g., up to 1% PEG-400) F Test co-solvent for assay interference E->F G Reduce final this compound concentration F->G If compatible G->D H->E If precipitate remains I Measure concentration via UV-Vis spectroscopy H->I If clear

Caption: Workflow for troubleshooting this compound aqueous solubility issues.

Guide 2: Investigating this compound-Induced Cytotoxicity

This compound enhances the formation of stable complexes of DNA Ligase I with nicked DNA, which can lead to cytotoxicity.[2]

G cluster_pathway This compound Mechanism of Action A DNA Ligase I C LigI-DNA Complex A->C B Nicked DNA (Substrate) B->C E Stabilized LigI-DNA-L82-G17 Ternary Complex C->E D This compound D->E F Inhibition of Phosphodiester Bond Formation E->F G Stalled Replication Forks & DNA Damage Response F->G H Cell Cycle Arrest & Apoptosis G->H

Caption: Simplified signaling pathway for this compound-induced cytotoxicity.

Data Presentation

Table 1: this compound Properties

PropertyValueReference
Molecular Formula C₁₁H₉ClN₄O₂[1]
Molecular Weight 264.7 g/mol [1]
Mechanism of Action Uncompetitive Inhibitor of DNA Ligase I[2][3]
Solubility (DMSO) Sparingly soluble: 1-10 mg/ml[1]
Storage -20°C[1]
Stability ≥ 4 years at -20°C[1]

Table 2: Troubleshooting Summary for Inconsistent Assay Results

IssuePotential CauseRecommended Action
Low Potency Precipitation of this compoundPrepare fresh solutions; sonicate; consider co-solvents.
Interaction with media componentsReduce serum concentration; use serum-free media for treatment.
High Variability Incomplete dissolutionEnsure complete solubilization before adding to assay.
Inconsistent cell seedingStandardize cell seeding density.
Unexpected Cytotoxicity Off-target effects at high concentrationsPerform dose-response experiments to determine optimal concentration.
Synergistic effects with other treatmentsEvaluate potential interactions with other compounds in the assay.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare stable and accurately concentrated solutions of this compound for in vitro and cell-based assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Appropriate aqueous buffer (e.g., PBS, cell culture medium)

Procedure:

  • Stock Solution (10 mM):

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., for 1 mg of this compound, add approximately 377.8 µL of DMSO).

    • Vortex briefly, then sonicate in a water bath for 10-15 minutes until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C, protected from light.

  • Working Solution:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Pre-warm the aqueous buffer to 37°C.

    • Perform serial dilutions of the stock solution in the pre-warmed aqueous buffer to achieve the desired final concentration. It is recommended to perform the final dilution step immediately before adding the solution to the experiment to minimize precipitation.

    • Gently mix by inversion or pipetting. Do not vortex aqueous solutions of this compound as this can induce precipitation.

Protocol 2: Assessing this compound Stability by UV-Vis Spectroscopy

Objective: To quantitatively assess the concentration and stability of this compound in solution over time.

Materials:

  • This compound solution

  • UV-transparent cuvettes

  • UV-Vis spectrophotometer

  • Appropriate solvent/buffer as a blank

Procedure:

  • Wavelength Scan:

    • Prepare a fresh solution of this compound in the solvent of interest (e.g., DMSO, PBS).

    • Perform a wavelength scan from 220 nm to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Standard Curve:

    • Prepare a series of known concentrations of this compound.

    • Measure the absorbance of each standard at the determined λmax.

    • Plot absorbance versus concentration to generate a standard curve and determine the extinction coefficient.

  • Stability Assessment:

    • Prepare a solution of this compound and store it under the conditions to be tested (e.g., room temperature, 4°C, 37°C).

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

    • Centrifuge the aliquot at high speed (e.g., >10,000 x g) for 5 minutes to pellet any precipitate.

    • Measure the absorbance of the supernatant at λmax.

    • A decrease in absorbance over time indicates precipitation or degradation of this compound.

References

Technical Support Center: Refining L82-G17 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the DNA ligase I inhibitor, L82-G17, in in vivo experimental models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective, uncompetitive inhibitor of human DNA ligase I (LigI).[1][2][3] It specifically targets the third step of the DNA ligation process, which is phosphodiester bond formation.[1][2][4] By inhibiting LigI, this compound can interfere with DNA replication and repair, leading to a reduction in cell proliferation.[5]

Q2: What is the recommended starting dose for this compound in an in vivo study?

A2: Currently, there is no publicly available data from in vivo studies of this compound to provide a definitive starting dose. However, based on its in vitro activity, where it has been shown to reduce the number of HeLa cells by approximately 70% at a concentration of 20 µM, a conservative starting point for a mouse model can be estimated.[1] A common approach is to start with a dose that is a fraction of the in vitro effective concentration, taking into account potential differences in metabolism and bioavailability. A pilot dose-finding study is strongly recommended.

Q3: How should I prepare this compound for in vivo administration?

A3: A recommended solvent formulation for in vivo use is a mixture of 10% DMSO and 90% (20% SBE-β-CD in Saline).[4] It is crucial to ensure complete dissolution of the compound before administration.

Q4: What are the potential signs of toxicity I should monitor for in my animal models?

A4: While specific toxicity data for this compound is unavailable, general signs of toxicity in animal models for compounds targeting DNA replication can include weight loss, lethargy, changes in grooming behavior, and signs of gastrointestinal distress. It is essential to establish a clear set of humane endpoints before initiating the study. Regular monitoring of animal health is critical.

Q5: My in vivo experiment with this compound is not showing the expected efficacy. What are the possible reasons?

A5: Several factors could contribute to a lack of efficacy. These include, but are not limited to:

  • Suboptimal Dosage: The administered dose may be too low to achieve a therapeutic concentration at the target site. A dose-escalation study may be necessary.

  • Poor Bioavailability: The route of administration and formulation may not be optimal for absorption and distribution of this compound.

  • Rapid Metabolism: The compound may be rapidly metabolized and cleared from the system. Pharmacokinetic studies are recommended to determine the compound's half-life.

  • Animal Model Selection: The chosen animal model may not be appropriate for the specific cancer type or disease being studied.

Troubleshooting Guides

Problem: Unexpected Animal Toxicity or Adverse Events
Potential Cause Troubleshooting Steps
Dosage Too High - Immediately reduce the dosage in subsequent cohorts.- Implement a dose-escalation study design, starting with a much lower dose.- Fractionate the daily dose to reduce peak plasma concentrations.
Vehicle Toxicity - Run a control group with the vehicle alone to assess its effects.- Explore alternative, less toxic vehicle formulations.
Off-Target Effects - Conduct a thorough literature review for potential off-target effects of DNA ligase I inhibitors.- Consider using a counterscreening assay to identify off-target activities.
Problem: Lack of Efficacy or Inconsistent Results
Potential Cause Troubleshooting Steps
Insufficient Drug Exposure - Increase the dosage in a stepwise manner.- Optimize the route of administration (e.g., from intraperitoneal to intravenous).- Conduct pharmacokinetic studies to measure plasma and tissue concentrations of this compound.
Formulation/Solubility Issues - Visually inspect the formulation for any precipitation before each administration.- Prepare fresh formulations for each experiment.- Consider alternative solubilizing agents.
High Inter-Animal Variability - Ensure consistency in animal age, weight, and genetic background.- Standardize all experimental procedures, including handling and injection techniques.- Increase the number of animals per group to improve statistical power.

Experimental Protocols

Protocol 1: Pilot Dose-Finding and Toxicity Study

This protocol outlines a basic dose-escalation study to determine the maximum tolerated dose (MTD) of this compound in a mouse model.

1. Animal Model:

  • Select an appropriate mouse strain for your cancer model (e.g., athymic nude mice for xenograft studies).

  • Use animals of the same sex and within a narrow age and weight range.

2. This compound Preparation:

  • Prepare a stock solution of this compound in 100% DMSO.

  • On the day of administration, dilute the stock solution with 20% SBE-β-CD in saline to achieve the final desired concentration in a 10% DMSO solution.

3. Dosing Regimen:

  • Start with a low dose (e.g., 1-5 mg/kg) administered via intraperitoneal (IP) injection.

  • Administer the dose daily for 5 consecutive days.

  • Include a vehicle control group receiving 10% DMSO and 90% (20% SBE-β-CD in Saline).

4. Monitoring:

  • Record body weight daily.

  • Perform clinical observations twice daily for signs of toxicity (e.g., changes in activity, posture, grooming).

  • Define humane endpoints (e.g., >20% body weight loss).

5. Dose Escalation:

  • If no significant toxicity is observed, escalate the dose in subsequent cohorts of animals (e.g., 10 mg/kg, 20 mg/kg, etc.).

  • The MTD is defined as the highest dose that does not cause severe or life-threatening toxicity.

Protocol 2: Pharmacokinetic (PK) Study

This protocol provides a framework for assessing the pharmacokinetic profile of this compound.

1. Animal Model and Dosing:

  • Use a sufficient number of animals to allow for multiple time points.

  • Administer a single dose of this compound at a concentration determined to be safe from the MTD study.

2. Sample Collection:

  • Collect blood samples at various time points post-administration (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Process blood to obtain plasma and store at -80°C until analysis.

3. Bioanalysis:

  • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify this compound concentrations in plasma.

4. Data Analysis:

  • Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

Visualizations

G cluster_0 This compound Signaling Pathway L82_G17 This compound Inhibition Inhibition L82_G17->Inhibition LigI_DNA DNA Ligase I - DNA Complex Ligation Phosphodiester Bond Formation LigI_DNA->Ligation Replication_Repair DNA Replication & Repair Ligation->Replication_Repair Inhibition->Ligation Cell_Proliferation Cell Proliferation Replication_Repair->Cell_Proliferation

Caption: Mechanism of action of this compound.

G cluster_1 In Vivo Dosage Refinement Workflow start Start: In Vitro Data pilot Pilot Dose-Finding (MTD Study) start->pilot pk_study Pharmacokinetic (PK) Study pilot->pk_study efficacy_study Efficacy Study (Tumor Model) pk_study->efficacy_study data_analysis Data Analysis & Dosage Adjustment efficacy_study->data_analysis data_analysis->efficacy_study Iterate end Optimized In Vivo Dosage data_analysis->end

Caption: Workflow for refining this compound in vivo dosage.

References

minimizing L82-G17 toxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing L82-G17, a selective inhibitor of DNA Ligase I (LigI), with a focus on minimizing toxicity in normal cells during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how does it lead to cell toxicity?

A1: this compound is a selective, uncompetitive inhibitor of human DNA Ligase I (LigI).[1][2][3][4] It specifically targets the third step of the ligation reaction, which is the phosphodiester bond formation, a critical process for joining Okazaki fragments during DNA replication and in some DNA repair pathways.[1][2][4][5] this compound stabilizes the LigI-nicked DNA complex, which can lead to stalled replication forks and the accumulation of DNA damage.[1][6] This accumulation of unresolved DNA nicks and subsequent DNA damage is the primary driver of cytotoxicity.

Q2: Why is this compound expected to have lower toxicity in normal cells compared to some cancer cells?

A2: The selectivity of this compound for LigI over other DNA ligases is a key factor.[1] Furthermore, toxicity in normal cells is likely to be limited due to the functional redundancy of DNA Ligase IIIα (LigIIIα), which can compensate for the inhibition of LigI in DNA replication and repair in healthy tissues.[1][2] In contrast, some cancer cells may have a greater reliance on LigI for their rapid proliferation or may have underlying defects in other DNA repair pathways, making them more susceptible to LigI inhibition.

Q3: What are the key considerations for selecting cell lines to test the differential toxicity of this compound?

A3: To investigate the differential effects of this compound, it is advisable to use paired cell lines with defined genetic backgrounds. For instance, comparing a parental cell line with a derivative that is null for LIG1 can demonstrate the on-target effect of the inhibitor, as LIG1 null cells show increased resistance to this compound.[1][2] Similarly, using cell lines with and without nuclear LigIIIα can highlight the compensatory role of this enzyme; cells lacking nuclear LigIIIα are more sensitive to this compound.[1][2] Comparing a normal, non-transformed cell line (e.g., MCF10A) with various cancer cell lines (e.g., MCF7, HeLa, HCT116) can also elucidate the therapeutic window.[6]

Q4: What is a recommended starting concentration for this compound in cell-based assays to observe efficacy while minimizing normal cell toxicity?

A4: Based on published data, concentrations in the range of 10-20 µM are often used to see significant effects on cancer cell proliferation.[5][7] For example, 20 µM this compound was shown to reduce HeLa cell numbers by approximately 70%.[5] It is crucial to perform a dose-response curve for each new cell line to determine the optimal concentration that balances efficacy in the target cancer cells with minimal toxicity in normal control cells. Sub-toxic concentrations should be considered for combination studies.[6]

Q5: Are there any known combination strategies that can enhance the anti-cancer effects of this compound while potentially sparing normal cells?

A5: Yes, a promising strategy is the combination of this compound with PARP inhibitors (e.g., olaparib). This combination has been shown to have synergistic effects in prostate cancer cells, inducing synthetic lethality.[8][9] The rationale is that inhibiting two key DNA repair pathways simultaneously is highly toxic to cancer cells, which often have a higher baseline level of DNA damage. This combination has been reported to suppress tumor growth in vivo while minimizing toxicity in normal tissues.[8][9]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High toxicity observed in normal/control cell lines. Concentration of this compound is too high.Perform a detailed dose-response analysis to identify the IC50 and use a concentration range appropriate for your specific cell lines. Consider a lower concentration for initial experiments.
The "normal" cell line has an uncharacterized sensitivity to LigI inhibition.Ensure the genetic background of your control cell line is well-defined. Consider using multiple, distinct normal cell lines for comparison.
Off-target effects.While this compound is selective for LigI, off-target effects at high concentrations cannot be entirely ruled out. Compare results with LIG1 knockout/knockdown cells to confirm on-target toxicity.
No significant difference in toxicity between cancer and normal cells. The chosen cancer cell line is not highly dependent on LigI.Select cancer cell lines known to have high replicative stress or deficiencies in other DNA repair pathways (e.g., BRCA mutations, though not a prerequisite for this compound and PARP inhibitor synergy).[8][9]
The experimental endpoint is not sensitive enough to detect differences.Use multiple assays to assess toxicity, such as long-term colony formation assays in addition to short-term viability assays (e.g., MTT).[6] Also, consider assays that measure DNA damage (e.g., γH2AX staining).
Variability in experimental results. This compound instability or improper storage.This compound should be stored at -20°C and protected from light.[7] Prepare fresh dilutions from a stock solution for each experiment.
Cell culture conditions are not consistent.Maintain consistent cell passage numbers, seeding densities, and media formulations across experiments.

Data Summary

Table 1: In Vitro Activity of this compound and Related Compounds

Compound Target(s) Inhibition Mechanism Effect on Cell Proliferation (20 µM) Reference
This compound DNA Ligase I (Selective)Uncompetitive~70% reduction in HeLa cells[1][5]
L82 DNA Ligase I (Selective)Uncompetitive/Competitive~30% reduction in HeLa cells[1]
L67 DNA Ligase I and IIICompetitivePotent inhibitor of BrdU incorporation[1]

Table 2: Cellular Sensitivity to this compound Based on Genetic Background

Cell Line Relevant Genotype Sensitivity to this compound Rationale Reference
Parental (e.g., CH12F3, HCT116)Wild-type LIG1 and LIG3SensitiveLigI is the primary target.[1][2]
LIG1 nullNo LigI expressionMore ResistantThe direct target of the drug is absent.[1][2]
Nuclear LIG3α deficientNo nuclear LigIIIαMore SensitiveThe compensatory DNA ligase is absent, increasing reliance on LigI.[1][2]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Colony Formation Assay

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.

  • Treatment: The following day, treat the cells with various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plates for 10-14 days, allowing colonies to form. The medium can be replaced every 3-4 days.

  • Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 30 minutes.

  • Quantification: Wash the plates with water and allow them to air dry. Count the number of colonies (typically >50 cells) in each well.

Visualizations

L82_G17_Mechanism_of_Action cluster_replication DNA Replication Fork cluster_inhibition Inhibition by this compound Okazaki_Fragment Okazaki Fragment DNA_Nick Unligated DNA Nick Okazaki_Fragment->DNA_Nick Maturation Stabilized_Complex Stabilized LigI-DNA Complex (Phosphodiester bond formation inhibited) DNA_Nick->Stabilized_Complex LigI DNA Ligase I (LigI) LigI->DNA_Nick Binds to LigI->Stabilized_Complex PCNA PCNA PCNA->LigI Recruits L82_G17 This compound L82_G17->Stabilized_Complex DNA_Damage DNA Damage Accumulation Stabilized_Complex->DNA_Damage Cell_Toxicity Cell Toxicity / Apoptosis DNA_Damage->Cell_Toxicity Experimental_Workflow_Toxicity cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Select_Cells Select Cell Lines (Normal vs. Cancer) Seed_Cells Seed Cells for Assay Select_Cells->Seed_Cells Prepare_L82_G17 Prepare this compound Dilutions Treat_Cells Treat Cells (24-72h) Seed_Cells->Treat_Cells Prepare_L82_G17->Treat_Cells Viability_Assay Short-term Viability (e.g., MTT) Treat_Cells->Viability_Assay Clonogenic_Assay Long-term Survival (Colony Formation) Treat_Cells->Clonogenic_Assay Damage_Assay DNA Damage Assessment (e.g., γH2AX) Treat_Cells->Damage_Assay Data_Interpretation Data Interpretation: Compare toxicity profiles Viability_Assay->Data_Interpretation Clonogenic_Assay->Data_Interpretation Damage_Assay->Data_Interpretation Ligase_Redundancy_Logic cluster_normal Normal Cell cluster_cancer LigIIIα Deficient / LigI-addicted Cancer Cell LigI_Normal LigI Replication_Normal DNA Replication & Repair LigI_Normal->Replication_Normal Blocked LigIII_Normal LigIIIα LigIII_Normal->Replication_Normal Compensates Survival_Normal Cell Survival Replication_Normal->Survival_Normal LigI_Cancer LigI Replication_Cancer DNA Replication & Repair LigI_Cancer->Replication_Cancer Blocked LigIII_Cancer LigIIIα (absent/low) LigIII_Cancer->Replication_Cancer No Compensation Death_Cancer Cell Death Replication_Cancer->Death_Cancer L82_G17 This compound Treatment L82_G17->LigI_Normal Inhibits L82_G17->LigI_Cancer Inhibits

References

troubleshooting unexpected results with L82-G17

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the troubleshooting resource for the selective DNA ligase I inhibitor, L82-G17. This guide provides answers to frequently asked questions and helps resolve unexpected experimental results. This compound is a potent, cell-permeable, uncompetitive inhibitor of human DNA ligase I (LigI), a key enzyme in DNA replication and repair. Unlike cytotoxic compounds, this compound is cytostatic, primarily causing a halt in cell proliferation.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective, uncompetitive inhibitor of human DNA ligase I.[4][5] It specifically inhibits the third step of the ligation reaction, which is the phosphodiester bond formation. It achieves this by stabilizing the complex formed between non-adenylated LigI and the DNA-adenylate intermediate, effectively trapping the enzyme on the DNA.[4][5]

Q2: Is this compound expected to be cytotoxic or cytostatic?

A2: this compound is cytostatic.[1][2][3] It inhibits cell proliferation, leading to a reduction in cell number over time, but it does not directly induce cell death (cytotoxicity) like some other DNA ligase inhibitors.[1][2] This is a critical consideration when designing and interpreting cell viability assays.

Q3: What is the solubility and stability of this compound?

A3: While specific solubility data is not detailed in the provided search results, it is generally recommended to prepare fresh solutions of small molecule inhibitors. For cellular assays, this compound is typically dissolved in DMSO to create a stock solution, which is then diluted in culture medium to the final working concentration. To avoid precipitation, ensure the final DMSO concentration in your assay is low (typically <0.5%).

Troubleshooting Unexpected Results

Issue 1: Weaker-than-expected inhibition of cell proliferation in my cell line.

Possible Cause 1: Redundant DNA Ligase Activity

  • Explanation: Human cells possess three DNA ligases. DNA ligase IIIα (LigIIIα) can compensate for the inhibition of LigI in DNA replication.[4] Cell lines with high expression of nuclear LigIIIα may be less sensitive to this compound.[4][5]

  • Troubleshooting Steps:

    • Profile Ligase Expression: If possible, perform Western blotting or qPCR to determine the relative expression levels of LigI and LigIIIα in your cell line of interest.

    • Use a LigIIIα-deficient Model: Confirm the on-target effect of this compound by testing it in a cell line known to lack nuclear LigIIIα. These cells should show increased sensitivity.[4][5]

    • Compare with a Dual Inhibitor: As a positive control for a stronger phenotype, consider using a compound that inhibits both LigI and LigIII (like L67).[1][2]

Possible Cause 2: Suboptimal Assay Conditions

  • Explanation: The observed effect of a cytostatic compound is highly dependent on the duration of the assay and the cell seeding density.[6] Short incubation times may not be sufficient to reveal a significant difference in cell number.

  • Troubleshooting Steps:

    • Extend Incubation Time: For proliferation assays (e.g., MTT, CyQUANT), extend the treatment period to at least 72 hours to allow for a greater divergence in cell numbers between treated and untreated groups.[4]

    • Optimize Seeding Density: Perform a pilot experiment with multiple cell seeding densities to find the optimal condition where cells are in the logarithmic growth phase for the duration of the experiment.

Logical Troubleshooting Workflow for Weak Proliferation Inhibition

Caption: Troubleshooting workflow for suboptimal this compound activity.

Issue 2: Discrepancy between different cell viability assays.

Possible Cause: Misinterpretation of Cytostatic vs. Cytotoxic Effects

  • Explanation: Assays measuring metabolic activity (like MTT) or membrane integrity (like LDH release) may not show a strong effect with a cytostatic compound like this compound, especially at early time points, because the cells are still viable but not proliferating. In contrast, assays that measure cell number or DNA content (like CyQUANT, crystal violet staining, or direct cell counting) will more accurately reflect the anti-proliferative effect.[4][6]

  • Troubleshooting Steps:

    • Use Multiple Assays: Employ at least two different types of viability/proliferation assays. One should measure metabolic activity (e.g., MTT, resazurin) and another should quantify cell number (e.g., CyQUANT, Hoechst staining, or cell counting).

    • Perform a Time-Course Experiment: Measure viability at multiple time points (e.g., 24h, 48h, 72h, 96h) to understand the kinetics of the cytostatic effect.

    • Clonogenic Assay: For a definitive measure of the long-term impact on cell proliferation and survival, a clonogenic (colony formation) assay is the gold standard.

Data Interpretation for Viability Assays

Assay TypePrincipleExpected Result with this compound (Cytostatic)Potential for Misinterpretation
MTT / Resazurin Measures metabolic activity of viable cells.Modest reduction, especially at early time points.High. Can underestimate the anti-proliferative effect as arrested cells are still metabolically active.[7]
LDH Release Measures membrane integrity (cell death).Minimal to no increase.High. Not suitable for measuring cytostatic effects.
CyQUANT / Hoechst Measures total DNA content (cell number).Significant, time-dependent reduction.Low. Directly reflects the inhibition of proliferation.[4]
Cell Counting Direct enumeration of cells.Significant, time-dependent reduction.Low. The most direct measure of proliferation.
Clonogenic Assay Measures ability of single cells to form colonies.Significant reduction in colony number and/or size.Low. Considered the gold standard for assessing long-term reproductive viability.[8]
Issue 3: Inconsistent results in in-vitro DNA ligation assays.

Possible Cause: Assay Component Degradation or Incorrect Ratios

  • Explanation: Biochemical assays are sensitive to the quality and concentration of their components. ATP, a critical cofactor for DNA ligase, is prone to degradation with repeated freeze-thaw cycles. The molar ratio of the DNA substrate to the enzyme is also crucial for observing inhibition.

  • Troubleshooting Steps:

    • Use Fresh ATP: Aliquot the ligase buffer or ATP stock to minimize freeze-thaw cycles. If in doubt, use a fresh batch of buffer/ATP.[9]

    • Verify DNA Substrate Quality: Ensure your nicked DNA substrate is properly annealed and free of contaminants.

    • Run Controls:

      • No Inhibitor Control: To confirm the ligase is active.

      • No Ligase Control: To ensure there is no background ligation.[10]

    • Optimize Substrate Concentration: Since this compound is an uncompetitive inhibitor, its effect is dependent on the formation of the enzyme-substrate complex. Perform the assay with varying concentrations of the nicked DNA substrate to ensure you are working under conditions where inhibition can be readily observed.

Signaling Pathway and Experimental Workflow

Mechanism of this compound Inhibition of DNA Ligation

cluster_0 Step 1: Adenylation cluster_1 Step 2: AMP Transfer cluster_2 Step 3: Ligation cluster_3 Inhibition Point LigI LigI LigI_AMP LigI-AMP LigI->LigI_AMP + ATP ATP ATP DNA_AMP DNA-AMP Intermediate LigI_AMP->DNA_AMP + Nicked DNA Nicked_DNA Nicked DNA Ligated_DNA Ligated DNA DNA_AMP->Ligated_DNA Phosphodiester Bond Formation Trapped_Complex [LigI-DNA-AMP] Complex (Stabilized & Trapped) DNA_AMP->Trapped_Complex Blocks Progression Inhibitor This compound Inhibitor->Trapped_Complex

Caption: this compound traps the LigI-DNA complex, blocking ligation.

Key Experimental Protocols

Protocol 1: Cell Proliferation Assay (using CyQUANT®)
  • Cell Seeding: Plate cells in a 96-well black, clear-bottom plate at a pre-optimized density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the compound dilutions. Include a DMSO-only vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours) in a standard cell culture incubator (37°C, 5% CO₂).

  • Lysis and Staining:

    • Remove the medium from the wells.

    • Freeze the plate at -80°C for at least 30 minutes.

    • Thaw the plate at room temperature.

    • Add 200 µL of the CyQUANT® GR dye/cell-lysis buffer solution to each well.

    • Incubate for 5 minutes at room temperature, protected from light.

  • Measurement: Read the fluorescence using a microplate reader with excitation at ~485 nm and emission detection at ~530 nm.

  • Analysis: Normalize the fluorescence values of treated wells to the vehicle control wells to determine the percent inhibition of proliferation.

Protocol 2: In-Vitro DNA Ligation Assay (Gel-Based)
  • Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mix:

    • 50 mM Tris-HCl (pH 7.5)

    • 10 mM MgCl₂

    • 1 mM ATP

    • 1 mM DTT

    • 500 nM nicked DNA substrate (e.g., a 5'-radiolabeled oligonucleotide annealed to a template)

    • Purified human DNA ligase I (e.g., 50 nM)

    • This compound at desired concentrations (or DMSO vehicle)

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Reaction Stop: Stop the reaction by adding an equal volume of gel loading buffer (e.g., 95% formamide, 20 mM EDTA).

  • Denaturation: Heat the samples at 95°C for 5 minutes.

  • Electrophoresis: Separate the substrate and ligated product on a denaturing polyacrylamide gel (e.g., 15% polyacrylamide, 7M urea).

  • Visualization: Visualize the radiolabeled DNA using a phosphorimager. The unligated substrate will appear as a shorter band, while the ligated product will be a longer band.

  • Quantification: Quantify the band intensities to determine the percentage of ligation and inhibition. As this compound is a step 3 inhibitor, you may observe an accumulation of the 5'-AMP-DNA intermediate.[4]

References

Validation & Comparative

comparing L82-G17 with other DNA ligase inhibitors like L67 and L189

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of DNA Ligase Inhibitors: L82-G17, L67, and L189

This guide provides a detailed comparison of three small molecule inhibitors of human DNA ligases: this compound, L67, and L189. Developed through structure-based design, these compounds exhibit distinct specificities and mechanisms of action, making them valuable tools for cancer research and as potential leads for therapeutic development.[1][2][3][4]

Quantitative Data Summary: Inhibitory Activity and Cellular Effects

The inhibitory potency and cellular effects of this compound, L67, and L189 have been characterized through various biochemical and cell-based assays. The data below summarizes their key quantitative differences.

Inhibitor Target(s) IC50 Values Mechanism of Action Cellular Effect
This compound DNA Ligase I (Selective)Not specified, but noted as having increased activity and selectivity for Lig I compared to its parent compound, L82.[1][3]Uncompetitive ; Inhibits step 3 of ligation (phosphodiester bond formation) by stabilizing the LigI-DNA-adenylate complex.[1][3][5]Cytostatic ; Reduces cell proliferation, with a 70% reduction in cell number observed at 20 µM.[1][5]
L67 DNA Ligase I & III10 µM (for both Lig I and Lig III).[6][7][8][9]Competitive with respect to nicked DNA; inhibits DNA binding.[6][9][10]Cytotoxic ; Induces apoptosis and sensitizes cancer cells to DNA damaging agents.[2][6][8][11]
L189 DNA Ligase I, III, & IVLig I: 5 µMLig III: 9 µMLig IV: 5 µM.[12][13][14]Competitive ; Blocks DNA binding and preferentially inhibits step 2 of ligation.[11][13]Cytotoxic ; Potentiates the effects of DNA-damaging agents and preferentially sensitizes cancer cells.[2][11]

Mechanism of Action and Specificity

The three inhibitors differ significantly in their mode of action and their selectivity for the three human DNA ligases.

  • This compound is a highly selective, uncompetitive inhibitor of DNA Ligase I.[1][3][15] Unlike competitive inhibitors that bind to the active site, this compound binds to the enzyme-substrate complex. Specifically, it stabilizes the complex of DNA Ligase I with the DNA-adenylate reaction intermediate, thereby inhibiting the final step of ligation—phosphodiester bond formation.[1][5] This unique mechanism makes it a specific probe for the cellular functions of DNA Ligase I.[1][3]

  • L67 acts as a competitive inhibitor of both DNA Ligase I and DNA Ligase III.[6][7][9] It competes with the nicked DNA substrate for binding to the enzyme, thus preventing the ligation reaction from proceeding.[9][10] Its dual specificity allows for the study of cellular processes involving either of these two ligases.

  • L189 is a broad-spectrum competitive inhibitor targeting all three human DNA ligases: I, III, and IV.[1][12] It functions by blocking the binding of the ligase to DNA.[13] By inhibiting all three major ligases, L189 can disrupt multiple DNA repair pathways simultaneously, including Base Excision Repair (BER) and Non-Homologous End Joining (NHEJ).[11]

Affected Cellular Pathways and Experimental Workflows

The distinct specificities of these inhibitors lead to different cellular consequences, primarily affecting DNA replication and repair.

G DNA Ligation: A Three-Step Process and Inhibitor Targets Step1 Step 1: Adenylylation Ligase + ATP/NAD+ -> Ligase-AMP Step2 Step 2: AMP Transfer Ligase-AMP + 5'-PO4 DNA -> AMP-DNA Step1->Step2 Ligase-AMP complex Step3 Step 3: Nick Sealing 3'-OH attacks AMP-DNA -> Phosphodiester Bond Step2->Step3 Activated DNA nick L67 L67 L67->Step1 Competitive Inhibits DNA Binding L189 L189 L189->Step2 Competitive Inhibits DNA Binding L82G17 This compound L82G17->Step3 Uncompetitive Stabilizes Enzyme-Substrate Complex

Caption: Mechanism of DNA ligase inhibitors targeting the three steps of the ligation reaction.

  • This compound's specific inhibition of DNA Ligase I primarily impacts DNA replication, where Ligase I is the principal enzyme responsible for joining Okazaki fragments.[1]

  • L67's inhibition of Ligase I and III affects both nuclear DNA replication and mitochondrial DNA metabolism, as Ligase III is essential for the maintenance of the mitochondrial genome.[4][6][7] This can lead to increased mitochondrial reactive oxygen species (ROS) and subsequent nuclear DNA damage.[6]

  • L189's broad inhibition of Ligases I, III, and IV disrupts DNA replication, mitochondrial maintenance, and the two major DNA double-strand break repair pathways: BER (requiring Ligase III) and NHEJ (requiring Ligase IV).[11] This makes it a potent sensitizer for DNA-damaging cancer therapies.[4]

The evaluation of these inhibitors typically follows a structured workflow, from initial screening to cellular characterization.

G Experimental Workflow for DNA Ligase Inhibitor Characterization Screen In Silico / High-Throughput Screen Biochem Biochemical Assays (DNA Joining Assay) Screen->Biochem Identify hits Kinetics Kinetic Analysis (Determine IC50, Ki, Mechanism) Biochem->Kinetics Characterize potency CellExtract Cell Extract Assays (BER, NHEJ) Kinetics->CellExtract Validate in complex environment CellCulture Cell-Based Assays (Proliferation, Cytotoxicity, Apoptosis) CellExtract->CellCulture Assess cellular effects Synergy Synergy Studies (Combination with DNA damaging agents) CellCulture->Synergy Evaluate therapeutic potential

Caption: A typical workflow for the identification and characterization of novel DNA ligase inhibitors.

Detailed Experimental Protocols

The characterization of this compound, L67, and L189 relies on a set of established biochemical and cellular assays.

DNA Joining Assay (Biochemical)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified DNA ligases.

  • Objective: To determine the inhibitory effect of a compound on the ligation of a nicked DNA substrate.

  • Methodology:

    • A DNA substrate is prepared, often consisting of two oligonucleotides annealed to a longer complementary strand, creating a central nick with a 3'-hydroxyl and a 5'-phosphate. One of the oligonucleotides is typically labeled (e.g., with a fluorescent dye or radioisotope).[2][16][17]

    • Purified human DNA ligase (I, III, or IV) is incubated with the nicked DNA substrate in a suitable reaction buffer containing ATP and Mg2+.[2]

    • The test inhibitor (e.g., this compound, L67, or L189) is added at various concentrations. A control reaction without the inhibitor is run in parallel.[18]

    • The reaction is allowed to proceed for a set time at 37°C and is then stopped (e.g., by adding EDTA or heating).

    • The reaction products are analyzed, typically by denaturing polyacrylamide gel electrophoresis (PAGE). Successful ligation results in a full-length, labeled product, which is separated from the unligated, shorter labeled substrate.[17]

    • The amount of ligated product is quantified to determine the percentage of inhibition relative to the control. This data is used to calculate IC50 values.[18]

Cell Proliferation Assay (e.g., MTT Assay)

This assay measures the effect of the inhibitors on the metabolic activity of cultured cells, which serves as an indicator of cell viability and proliferation.

  • Objective: To assess the cytostatic or cytotoxic effects of the ligase inhibitors on cancer and non-cancer cell lines.

  • Methodology:

    • Human cell lines (e.g., HeLa, HCT116) are seeded in 96-well plates and allowed to adhere overnight.[10]

    • The cell culture medium is replaced with fresh medium containing various concentrations of the inhibitor (this compound, L67, or L189).

    • Cells are incubated for an extended period, typically 48-72 hours.[1]

    • After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Viable, metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

    • The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

    • The absorbance of the resulting purple solution is measured with a spectrophotometer (typically at ~570 nm). The absorbance is directly proportional to the number of viable cells.[1]

Cell Extract Assays for DNA Repair (BER and NHEJ)

These assays use extracts from human cells to reconstitute DNA repair pathways in vitro, allowing for the study of inhibitors in a more physiologically relevant context.

  • Objective: To determine if the inhibitors can block specific DNA repair pathways that rely on DNA ligases.

  • Methodology:

    • Nuclear or whole-cell extracts are prepared from cultured human cells, providing a source of all necessary DNA repair factors.[2]

    • A specific DNA substrate is designed to mimic a repair intermediate. For BER, this might be a plasmid with a single abasic site or a uracil residue. For NHEJ, a linearized plasmid with compatible or non-compatible ends is used.[2]

    • The DNA substrate is incubated with the cell extract, dNTPs, ATP, and the test inhibitor at various concentrations.

    • Successful repair will result in the incorporation of radiolabeled dNTPs and the re-ligation of the plasmid into a closed-circular form.

    • The reaction products are analyzed by agarose gel electrophoresis and autoradiography. The amount of repaired, closed-circular plasmid is quantified to measure the level of inhibition.[2]

References

validation of L82-G17 selectivity for LigI over LigIII and LigIV

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Selectivity of L82-G17 for DNA Ligase I over DNA Ligases III and IV

For researchers and professionals in drug development, the selective inhibition of specific DNA ligase enzymes is crucial for advancing targeted therapies, particularly in oncology. This guide provides an objective comparison of the small molecule inhibitor this compound, focusing on its validated selectivity for DNA Ligase I (LigI) over DNA Ligase III (LigIII) and DNA Ligase IV (LigIV). The information presented is supported by experimental data to aid in evaluating its potential as a specific probe for LigI activity and as a lead compound for therapeutic development.

Mechanism of Action

This compound is characterized as a selective, uncompetitive inhibitor of human DNA Ligase I.[1][2][3][4][5][6] Its mechanism of action is distinct in that it targets the third step of the DNA ligation process—phosphodiester bond formation.[1][2][5][6] this compound stabilizes the complex formed between the non-adenylated LigI enzyme and the DNA-adenylate intermediate.[1] This mode of action contrasts with competitive inhibitors that block the initial binding of the DNA substrate.

Quantitative Comparison of Inhibitory Activity

The selectivity of this compound for LigI is a significant enhancement compared to its parent compound, L82. While specific IC50 values are not always detailed in the primary literature, the available data from kinetic analyses and inhibition assays demonstrate a clear preference for LigI.

Compound Target Ligase Inhibition Data Mechanism of Action Reference
This compound LigI Significant inhibition; Reduces both Km and Vmax. At 200 µM, inhibits LigI.Uncompetitive[1][3]
LigIII Very little effect on binding in pull-down assays.-[1]
LigIV No inhibition observed at 200 µM.-[1][3]
L82 (Parent Compound) LigI Inhibits LigI.Competitive and Uncompetitive[1]
L67 LigI and LigIII Inhibits both LigI and LigIII.Competitive[1]

Experimental Validation of Selectivity

The enhanced selectivity of this compound for LigI over LigIII and LigIV has been demonstrated through several key experiments.

DNA Ligation Inhibition Assay

This assay measures the ability of the compound to inhibit the joining of a nicked DNA substrate.

  • Protocol:

    • Purified recombinant human DNA ligases (LigI, LigIII, and LigIV/XRCC4) are pre-incubated with the inhibitor (e.g., this compound at a specified concentration) for 30 minutes at 25°C.

    • A fluorescently labeled, nicked DNA substrate is added to the reaction mixture.

    • The reaction is allowed to proceed for a set time (e.g., 5 minutes) at 25°C.

    • The reaction is stopped, and the products are analyzed by denaturing polyacrylamide gel electrophoresis to separate the ligated product from the unligated substrate.

    • The extent of ligation is quantified by measuring the fluorescence of the product band.

  • Results for this compound: A study showed that at a concentration of 200 µM, this compound effectively inhibited the activity of LigI. In contrast, the same concentration of this compound had no discernible inhibitory effect on LigIV.[1][3]

Pull-Down Assay for Ligase-DNA Complex Stabilization

This assay is designed to confirm the uncompetitive mechanism of inhibition by assessing the stabilization of the enzyme-DNA complex.

  • Protocol:

    • Nicked DNA is attached to streptavidin-coated magnetic beads.

    • Purified DNA ligase (LigI or LigIII) is incubated with the DNA-coated beads in the presence or absence of the inhibitor.

    • After incubation, the beads are washed to remove unbound protein.

    • The proteins retained on the beads (i.e., those complexed with the DNA) are eluted and analyzed by SDS-PAGE and Western blotting.

  • Results for this compound: this compound was shown to significantly increase the amount of LigI retained on the nicked DNA-coated beads, confirming that it stabilizes the LigI-DNA complex.[1] Conversely, this compound had a negligible effect on the binding of LigIII to the DNA, demonstrating its selectivity for LigI in this context.[1]

Signaling Pathways and Cellular Context

DNA ligases are essential enzymes in DNA replication and repair. Their distinct roles underscore the importance of selective inhibitors.

  • DNA Ligase I (LigI): Primarily involved in the joining of Okazaki fragments during lagging strand DNA synthesis and in long-patch base excision repair.

  • DNA Ligase III (LigIII): Plays a role in short-patch base excision repair, nucleotide excision repair, and an alternative non-homologous end joining (NHEJ) pathway.

  • DNA Ligase IV (LigIV): The canonical DNA ligase in the classical, Ku-dependent NHEJ pathway, which is the major pathway for repairing DNA double-strand breaks in mammalian cells.

The selectivity of this compound for LigI makes it a valuable tool for studying the specific roles of this ligase in DNA replication and repair, and for exploring therapeutic strategies that target these processes.

Visualizing the Experimental Workflow and DNA Ligation Pathway

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 DNA Ligation Inhibition Assay Workflow P1 Purified DNA Ligase (LigI, LigIII, or LigIV) P2 Pre-incubation with this compound P1->P2 P3 Addition of Fluorescent Nicked DNA Substrate P2->P3 P4 Ligation Reaction P3->P4 P5 Denaturing PAGE P4->P5 P6 Quantification of Ligation P5->P6 G cluster_1 Three Steps of DNA Ligation S1 Step 1: Ligase-AMP Formation S2 Step 2: AMP Transfer to 5' Phosphate of Nick S1->S2 S3 Step 3: Phosphodiester Bond Formation S2->S3 Inhibitor This compound Inhibition Inhibitor->S3 Uncompetitive Inhibition G cluster_2 Logical Relationship of Ligase Selectivity L82G17 This compound Selective Inhibitor LigI DNA Ligase I Target L82G17->LigI Inhibits LigIII DNA Ligase III Not Targeted L82G17->LigIII No Significant Effect LigIV DNA Ligase IV Not Targeted L82G17->LigIV No Significant Effect

References

L82-G17 in the Landscape of Uncompetitive DNA Repair Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the uncompetitive DNA ligase I inhibitor, L82-G17, with other inhibitors of DNA repair enzymes. This document synthesizes experimental data to evaluate performance and provides detailed methodologies for key assays.

This compound has emerged as a potent and selective uncompetitive inhibitor of human DNA ligase I (LigI), a crucial enzyme in DNA replication and repair.[1][2][3][4] Unlike competitive inhibitors that vie for the enzyme's active site, uncompetitive inhibitors bind to the enzyme-substrate complex, offering a distinct mechanism of action that can provide advantages in terms of specificity and efficacy. This guide will compare this compound with other DNA ligase inhibitors and delve into the broader context of uncompetitive inhibition across different classes of DNA repair enzymes.

Performance Comparison of DNA Ligase Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other notable DNA ligase inhibitors. A lower IC50 value indicates greater potency.

InhibitorTarget(s)Mechanism of ActionIC50 (µM)Reference(s)
This compound DNA Ligase IUncompetitiveNot explicitly found, but noted to be more potent than L82[4]
L82DNA Ligase IMixed (Competitive and Uncompetitive)12
L67DNA Ligase I & IIICompetitive10 (for both)
L189DNA Ligase I, III, & IVCompetitive5 (LigI), 9 (LigIII), 5 (LigIV)[5][6][7][8]

Comparative Efficacy Beyond DNA Ligases

While this compound's primary target is DNA ligase I, understanding its performance in the context of other uncompetitive inhibitors targeting different DNA repair enzymes is crucial for appreciating its unique profile.

Inhibitor ClassTarget EnzymeSpecific Inhibitor (if known)Mechanism of ActionPotency (Ki or IC50)Reference(s)
Non-native nucleotideDNA Polymerase βCompound 28NoncompetitiveKi ≤ 70 nM
BenzofuroquinolinedioneTopoisomerase IICompound 8iNot specifiedIC50 = 0.68 µM[9]
ZelpolibDNA Polymerase δZelpolibNoncompetitiveKi in the µM range[10]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below to facilitate reproducibility and further investigation.

DNA Ligase Inhibition Assay

This assay measures the ability of a compound to inhibit the joining of nicked DNA by a DNA ligase.

Materials:

  • Purified human DNA ligase I

  • Nicked DNA substrate (e.g., a plasmid with a single-strand break)

  • ATP

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • Inhibitor compound (e.g., this compound) dissolved in DMSO

  • Gel electrophoresis apparatus

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Prepare reaction mixtures containing the assay buffer, nicked DNA substrate, and ATP.

  • Add the inhibitor compound at various concentrations to the reaction mixtures. A DMSO-only control should be included.

  • Initiate the reaction by adding purified DNA ligase I.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Stop the reaction by adding a stop solution (e.g., EDTA and a loading dye).

  • Analyze the reaction products by agarose gel electrophoresis. Ligation of the nicked DNA will result in a shift in the DNA band mobility.

  • Stain the gel with a DNA staining agent and visualize the bands under UV light.

  • Quantify the intensity of the ligated and unligated DNA bands to determine the percentage of inhibition at each inhibitor concentration.

  • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the ligase activity.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of an inhibitor on cell proliferation and viability.

Materials:

  • Human cell line (e.g., HeLa)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Inhibitor compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the inhibitor compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle-treated control group.

  • After the incubation period, add MTT solution to each well and incubate for a few hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control.

  • Plot the cell viability against the inhibitor concentration to determine the IC50 value.

Alkaline Comet Assay

This single-cell gel electrophoresis assay is used to detect DNA damage.

Materials:

  • Treated and control cells

  • Low melting point agarose

  • Microscope slides

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer (pH > 13)

  • Neutralization buffer

  • DNA staining agent (e.g., SYBR Green or propidium iodide)

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Procedure:

  • Harvest the cells and resuspend them in low melting point agarose at 37°C.

  • Pipette the cell-agarose suspension onto a microscope slide and allow it to solidify.

  • Immerse the slides in a cold lysis solution to lyse the cells and unfold the DNA.

  • Place the slides in an electrophoresis tank filled with alkaline buffer and allow the DNA to unwind.

  • Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

  • After electrophoresis, neutralize the slides and stain the DNA.

  • Visualize the comets using a fluorescence microscope and capture images.

  • Analyze the images using comet scoring software to quantify the extent of DNA damage (e.g., by measuring the percentage of DNA in the tail).

Signaling Pathways and Experimental Workflows

Visualizing the intricate cellular processes affected by these inhibitors is essential for a comprehensive understanding of their mechanism of action.

cluster_replication DNA Replication Fork cluster_inhibition Inhibition Mechanism Leading Strand Leading Strand DNA Polymerase DNA Polymerase Leading Strand->DNA Polymerase Continuous Synthesis Lagging Strand Lagging Strand Okazaki Fragment Okazaki Fragment Lagging Strand->Okazaki Fragment Okazaki Fragment->DNA Polymerase Discontinuous Synthesis DNA Ligase I DNA Ligase I DNA Polymerase->DNA Ligase I Joins Fragments EnzymeSubstrate DNA Ligase I - DNA Complex DNA Ligase I->EnzymeSubstrate Binds Nicked DNA L82_G17 This compound L82_G17->EnzymeSubstrate Uncompetitive Inhibition

Figure 1: Simplified workflow of DNA replication and the uncompetitive inhibition by this compound.

cluster_ddr DNA Damage Response (DDR) cluster_inhibitor_effect Effect of DNA Repair Inhibitors DNA Damage DNA Damage Sensor Proteins Sensor Proteins DNA Damage->Sensor Proteins Transducer Kinases (ATM, ATR) Transducer Kinases (ATM, ATR) Sensor Proteins->Transducer Kinases (ATM, ATR) Effector Proteins Effector Proteins Transducer Kinases (ATM, ATR)->Effector Proteins Cell Cycle Arrest Cell Cycle Arrest Effector Proteins->Cell Cycle Arrest DNA Repair DNA Repair Effector Proteins->DNA Repair Apoptosis Apoptosis Effector Proteins->Apoptosis Genomic Instability Genomic Instability DNA Repair->Genomic Instability Inhibitor DNA Repair Inhibitor (e.g., this compound) Inhibitor->DNA Repair Inhibition Cell Death Cell Death Genomic Instability->Cell Death

Figure 2: Overview of the DNA Damage Response pathway and the impact of DNA repair inhibitors.

cluster_workflow Experimental Workflow for Inhibitor Evaluation Start Start EnzymeAssay Enzyme Inhibition Assay (e.g., DNA Ligase Assay) Start->EnzymeAssay In vitro CellViability Cell-Based Assays (e.g., MTT Assay) Start->CellViability In cellulo DataAnalysis Data Analysis (IC50 Determination) EnzymeAssay->DataAnalysis DNADamage DNA Damage Assessment (e.g., Comet Assay) CellViability->DNADamage DNADamage->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Figure 3: Logical workflow for the evaluation of a potential DNA repair enzyme inhibitor.

References

A Comparative Analysis of L82-G17 and its Analog L82: Potent Inhibitors of Human DNA Ligase I

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative performance, mechanism of action, and experimental protocols for L82-G17 and L82, two small molecule inhibitors of human DNA ligase I.

This guide provides a comprehensive comparison of this compound and its structural analog, L82, focusing on their inhibitory effects on human DNA ligase I (LigI), a critical enzyme in DNA replication and repair. This compound has been identified as a more potent and selective inhibitor compared to its predecessor, L82, exhibiting a distinct mechanism of action. This document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes the underlying biochemical pathways and experimental workflows.

Executive Summary

This compound emerges as a superior inhibitor of human DNA ligase I when compared to its analog L82. It functions as a selective, uncompetitive inhibitor, demonstrating greater potency in reducing cell proliferation. In contrast, L82 exhibits a mixed competitive and uncompetitive inhibitory mechanism. The enhanced efficacy of this compound makes it a promising candidate for further investigation as a potential therapeutic agent, particularly in oncology.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative differences between this compound and L82 based on available experimental data.

ParameterThis compoundL82Reference
Target Human DNA Ligase I (LigI)Human DNA Ligase I (LigI)[1]
Mechanism of Action Uncompetitive InhibitorMixed Competitive and Uncompetitive Inhibitor[1]
Inhibition of Cell Proliferation (at 20 µM) ~70% reduction in cell number~30% reduction in cell number[1]
hLig1 IC50 Not explicitly stated in comparative studies12 µM[2][3]

Note: While a direct comparative IC50 value for this compound against DNA ligase I is not available in the reviewed literature, its higher potency is inferred from its more significant impact on cell proliferation at the same concentration as L82.[1]

Mechanism of Action: Unraveling the Inhibition of DNA Ligation

Human DNA ligase I catalyzes the joining of Okazaki fragments during DNA replication and participates in DNA repair pathways. This process occurs in three sequential steps. This compound selectively inhibits the third step, phosphodiester bond formation, by stabilizing the DNA-adenylate reaction intermediate.[1] L82, on the other hand, appears to act through a combination of competitive and uncompetitive mechanisms.[1]

DNA Ligation Signaling Pathway and Inhibition

The following diagram illustrates the three-step catalytic cycle of DNA ligase I and the points of inhibition by this compound and L82.

G DNA Ligation Catalytic Cycle and Inhibition LigI LigI LigI-AMP LigI-AMP LigI->LigI-AMP ATP -> PPi DNA-AMP DNA-AMP LigI-AMP->DNA-AMP LigI L82_Inhibition L82 (Mixed Inhibition) LigI-AMP->L82_Inhibition Ligated DNA Ligated DNA DNA-AMP->Ligated DNA LigI + AMP DNA-AMP->L82_Inhibition L82G17_Inhibition This compound (Uncompetitive Inhibition) DNA-AMP->L82G17_Inhibition Stabilizes Complex

Caption: DNA Ligation Pathway and Inhibitor Action.

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

In Vitro DNA Ligation Inhibition Assay

This assay measures the ability of the inhibitors to block the catalytic activity of purified human DNA ligase I.

Experimental Workflow:

G In Vitro DNA Ligation Assay Workflow Start Start Prepare_Reaction_Mixture Prepare reaction mixture: - Purified human DNA ligase I - Nicked DNA substrate (radiolabeled or fluorescently tagged) - Reaction buffer (containing ATP, MgCl2, DTT) Start->Prepare_Reaction_Mixture Add_Inhibitor Add varying concentrations of this compound or L82 Prepare_Reaction_Mixture->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Stop_Reaction Stop reaction (e.g., by adding EDTA or formamide loading dye) Incubate->Stop_Reaction Analyze_Products Analyze products by denaturing polyacrylamide gel electrophoresis (PAGE) Stop_Reaction->Analyze_Products Quantify Quantify ligated product (autoradiography or fluorescence imaging) Analyze_Products->Quantify End End Quantify->End

Caption: Workflow for DNA Ligation Inhibition Assay.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine purified human DNA ligase I, a radiolabeled or fluorescently tagged nicked DNA substrate, and a reaction buffer containing ATP, MgCl₂, and DTT.

  • Inhibitor Addition: Add varying concentrations of this compound or L82 (or DMSO as a vehicle control) to the reaction tubes.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a solution containing a chelating agent like EDTA or a denaturing agent like formamide loading dye.

  • Product Analysis: Separate the reaction products (ligated DNA and unligated substrate) using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Quantification: Visualize and quantify the amount of ligated product using autoradiography (for radiolabeled substrates) or fluorescence imaging. The percentage of inhibition is calculated relative to the control reaction.

Cell Proliferation (MTT) Assay

This colorimetric assay assesses the impact of the inhibitors on the metabolic activity of cultured cells, which serves as an indicator of cell viability and proliferation.

Experimental Workflow:

G Cell Proliferation (MTT) Assay Workflow Start Start Seed_Cells Seed cells in a 96-well plate and allow them to adhere overnight Start->Seed_Cells Add_Inhibitor Treat cells with varying concentrations of this compound or L82 Seed_Cells->Add_Inhibitor Incubate Incubate for a specified period (e.g., 72 hours) Add_Inhibitor->Incubate Add_MTT Add MTT reagent to each well and incubate Incubate->Add_MTT Solubilize Add solubilization solution (e.g., DMSO or SDS) to dissolve formazan crystals Add_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm using a microplate reader Solubilize->Measure_Absorbance End End Measure_Absorbance->End

Caption: Workflow for the MTT Cell Proliferation Assay.

Protocol:

  • Cell Seeding: Plate cells (e.g., HeLa or other cancer cell lines) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Inhibitor Treatment: Replace the medium with fresh medium containing various concentrations of this compound or L82 (and a vehicle control).

  • Incubation: Incubate the plates for a predetermined period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution, such as DMSO or an SDS solution, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Conclusion

The comparative analysis of this compound and L82 clearly indicates that this compound is a more potent and selective inhibitor of human DNA ligase I. Its uncompetitive mechanism of action, leading to the stabilization of the LigI-DNA complex, distinguishes it from the mixed inhibition profile of L82. The significantly greater anti-proliferative activity of this compound in cellular assays underscores its potential as a valuable research tool and a lead compound for the development of novel anti-cancer therapies. Further studies are warranted to determine the precise IC50 value of this compound against DNA ligase I and to evaluate its efficacy and safety in preclinical models.

References

L82-G17: A Guide to Confirming On-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental data and methodologies required to confirm the on-target effects of L82-G17, a selective, uncompetitive inhibitor of human DNA ligase I (LigI). By objectively comparing its performance with other ligase inhibitors and detailing key experimental protocols, this document serves as a valuable resource for researchers investigating DNA replication and repair pathways.

Executive Summary

This compound is a potent and selective small molecule inhibitor of human DNA ligase I.[1][2] It functions as an uncompetitive inhibitor, specifically targeting the third step of the DNA ligation process—phosphodiester bond formation.[1][3][4] This mechanism involves the stabilization of the enzyme-substrate complex, specifically the non-adenylated LigI bound to the DNA-adenylate intermediate.[1] Cellular studies have demonstrated that this compound effectively inhibits cell proliferation and that its cytotoxic effects are dependent on the presence of LigI, confirming its on-target activity in a cellular context.[1]

Comparative Performance of DNA Ligase Inhibitors

The following tables summarize the key characteristics and cellular effects of this compound in comparison to other notable DNA ligase inhibitors.

Table 1: Biochemical Properties of DNA Ligase Inhibitors

CompoundTarget(s)Mechanism of ActionSelectivity
This compound DNA Ligase I Uncompetitive Highly selective for LigI
L82DNA Ligase IUncompetitiveSelective for LigI
L67DNA Ligase I and IIICompetitiveInhibits both LigI and LigIII
L189DNA Ligase I, III, and IVCompetitiveBroad-spectrum ligase inhibitor

Table 2: Cellular Effects of DNA Ligase Inhibitors

CompoundEffect on Cell Proliferation (20 µM)CytotoxicityPrimary Cellular Outcome
This compound ~70% reduction in cell number Cytotoxic Inhibition of DNA replication
L82~30% reduction in cell numberCytostaticActivation of G1/S checkpoint
L67Concentration-dependent reductionCytotoxicInduction of apoptosis
L189Concentration-dependent reductionCytotoxicInduction of apoptosis

Key Experimental Protocols

To validate the on-target effects of this compound, the following experimental protocols are recommended:

In Vitro DNA Ligation Assay

Objective: To determine the inhibitory effect of this compound on the catalytic activity of purified human DNA ligase I.

Methodology:

  • Purify recombinant human DNA ligase I.

  • Prepare a radiolabeled or fluorescently labeled nicked DNA substrate.

  • Incubate LigI with the DNA substrate in a reaction buffer containing ATP.

  • Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction.

  • Incubate the reaction mixture for a defined period (e.g., 5-30 minutes) at 37°C.

  • Stop the reaction by adding a stop solution (e.g., EDTA and formamide).

  • Analyze the ligation products by denaturing polyacrylamide gel electrophoresis and autoradiography or fluorescence imaging.

  • Quantify the amount of ligated product to determine the percentage of inhibition.

Cell Proliferation Assays (MTT or CyQUANT)

Objective: To assess the effect of this compound on the proliferation of cultured cells.

Methodology:

  • Seed cells (e.g., HeLa or other cancer cell lines) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound or a vehicle control.

  • Incubate the cells for a specified duration (e.g., 72 hours).

  • For MTT assays, add MTT reagent to each well and incubate to allow for the formation of formazan crystals. Solubilize the crystals and measure the absorbance at 570 nm.

  • For CyQUANT assays, lyse the cells and add the CyQUANT GR dye, which fluoresces upon binding to cellular DNA. Measure the fluorescence intensity.

  • Calculate the percentage of cell proliferation relative to the vehicle-treated control.

Genetically-Defined Cell Line Proliferation Assay

Objective: To confirm that the cellular effects of this compound are dependent on the presence of its target, DNA ligase I.

Methodology:

  • Obtain isogenic cell lines: a parental cell line expressing DNA ligase I and a LIG1 null derivative.

  • Perform cell proliferation assays (as described above) on both cell lines in parallel.

  • Compare the sensitivity of the parental and LIG1 null cells to this compound. A significantly reduced sensitivity in the LIG1 null cells indicates on-target activity. Cells lacking LigI are expected to be more resistant to this compound.[1]

Visualizing the Mechanism and Workflow

To further elucidate the action of this compound, the following diagrams illustrate its mechanism and a typical experimental workflow.

DNA_Ligation_Pathway cluster_ligation DNA Ligation Steps Step1 Step 1: Ligase-AMP Formation (LigI + ATP -> LigI-AMP + PPi) Step2 Step 2: DNA Adenylation (LigI-AMP + Nicked DNA -> LigI + DNA-AMP) Step1->Step2 Step3 Step 3: Phosphodiester Bond Formation (LigI + DNA-AMP -> Ligated DNA + AMP) Step2->Step3 L82_G17 This compound L82_G17->Step3 Inhibits

Caption: The DNA Ligation Pathway and the inhibitory action of this compound on Step 3.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_incell In Cellulo Validation Assay DNA Ligation Assay (Purified LigI) Kinetic Kinetic Analysis (Uncompetitive Inhibition) Assay->Kinetic Conclusion Conclusion: On-Target Effect Confirmed Kinetic->Conclusion Proliferation Cell Proliferation Assay (e.g., MTT, CyQUANT) Genetic Genetic Validation (Parental vs. LIG1 Null Cells) Proliferation->Genetic Genetic->Conclusion Hypothesis Hypothesis: This compound inhibits LigI Hypothesis->Assay Hypothesis->Proliferation

Caption: Experimental workflow for confirming the on-target effects of this compound.

Conclusion

References

Validation of L82-G17-Induced Synthetic Lethality in BRCA-Deficient Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel DNA Ligase I (LIG1) inhibitor, L82-G17, and its synthetic lethal effects in BRCA-deficient cancer cells. We present supporting experimental data, detailed methodologies, and a comparative analysis with alternative therapeutic strategies, primarily PARP inhibitors, to objectively evaluate its potential in this specific cancer context.

Principle of Synthetic Lethality in BRCA-Deficient Cancers

BRCA1 and BRCA2 are crucial tumor suppressor genes involved in the homologous recombination (HR) pathway, a major DNA double-strand break (DSB) repair mechanism.[1][2] Cells with mutations in these genes are deficient in HR and become heavily reliant on other DNA repair pathways to maintain genomic integrity.[1]

The concept of "synthetic lethality" is exploited in this context, where the inhibition of a second, parallel DNA repair pathway proves lethal specifically to the cancer cells that already harbor a primary DNA repair defect (i.e., BRCA deficiency), while normal, healthy cells with a functional HR pathway remain viable.[1][3] This provides a therapeutic window for selectively targeting cancer cells.

This compound: Targeting a Novel Synthetic Lethal Partner

This compound is a small molecule inhibitor of DNA Ligase I (LIG1), an essential enzyme in DNA replication and repair, particularly in the joining of Okazaki fragments during lagging-strand synthesis and in the base excision repair (BER) pathway.[1][4] Recent research has identified LIG1 as a potent synthetic lethal partner to BRCA1/2 deficiency.[3][4][5][6]

The inhibition of LIG1 by this compound in BRCA-deficient cells is hypothesized to lead to an accumulation of un-repaired single-strand breaks (SSBs). During DNA replication, these SSBs are converted into toxic DSBs. In healthy cells, these DSBs would be repaired by the HR pathway. However, in BRCA-deficient cells, the inability to repair these DSBs leads to genomic instability, cell cycle arrest, and ultimately, apoptosis.[1][4]

dot

cluster_BRCA_Proficient BRCA Proficient Cell (Normal) cluster_BRCA_Deficient BRCA Deficient Cell (Cancer) L82_G17_N This compound LIG1_N LIG1 L82_G17_N->LIG1_N inhibits SSB_N Single-Strand Breaks (SSBs) LIG1_N->SSB_N repairs Replication_N DNA Replication SSB_N->Replication_N leads to DSB_N Double-Strand Breaks (DSBs) Replication_N->DSB_N HR_N Homologous Recombination (HR) Repair DSB_N->HR_N repaired by Cell_Survival_N Cell Survival HR_N->Cell_Survival_N L82_G17_C This compound LIG1_C LIG1 L82_G17_C->LIG1_C inhibits SSB_C Single-Strand Breaks (SSBs) LIG1_C->SSB_C repairs Replication_C DNA Replication SSB_C->Replication_C leads to DSB_C Toxic DSBs Replication_C->DSB_C HR_C Defective HR Repair DSB_C->HR_C cannot be repaired Apoptosis_C Apoptosis (Cell Death) HR_C->Apoptosis_C

Caption: this compound Signaling Pathway in BRCA Proficient vs. Deficient Cells.

Comparative Performance: LIG1 Inhibition vs. PARP Inhibition

The current standard-of-care for BRCA-deficient cancers involves PARP inhibitors. The table below compares the key characteristics of LIG1 inhibition (as exemplified by this compound) with PARP inhibitors.

FeatureLIG1 Inhibition (this compound)PARP Inhibition (e.g., Olaparib)
Target DNA Ligase IPoly (ADP-ribose) polymerase
Mechanism Accumulation of unligated Okazaki fragments and SSBs, leading to replication-associated DSBs.[4]Trapping of PARP on DNA at sites of SSBs, obstructing DNA replication and leading to DSBs.
BRCA-deficient Selectivity High. LIG1 inactivation shows significant viability loss in BRCA1-mutant cells with minimal effect on BRCA wild-type cells.[4][5]High. A well-established synthetic lethal interaction.
Resistance Mechanisms Potential for novel mechanisms, distinct from PARP inhibitor resistance.Restoration of HR function, drug efflux pumps, and upregulation of other repair pathways.

Quantitative Data Summary

The following tables summarize the experimental data validating the synthetic lethality of targeting LIG1 in BRCA-deficient cells. While direct head-to-head studies of this compound with PARP inhibitors are emerging, the data from genetic knockdown of LIG1 and studies with the related LIG1 inhibitor L82 provide strong preclinical validation.

Table 1: In Vitro Efficacy of LIG1 Inhibition in BRCA-Deficient vs. BRCA-Proficient Cells

Cell LineBRCA StatusTreatmentEffectReference
MDA-MB-436BRCA1 mutantLIG1 Knockdown (shRNA)89% reduction in colony formation[3]
SUM149PTBRCA1 mutantLIG1 Knockdown (shRNA)Significant reduction in cell viability[6]
Multiple BRCA1/2 WT linesBRCA1/2 WTLIG1 Knockdown (shRNA)No significant effect on cell viability[4][5]
XRCC1-deficient cells-L82 (LIG1 inhibitor)Synthetic lethality observed[1]
BRCA2-deficient cellsBRCA2 mutantL82 (LIG1 inhibitor)Selective toxicity observed[1]

Table 2: In Vivo Efficacy of LIG1 Inhibition in BRCA-Mutant Xenograft Models

Tumor ModelBRCA StatusTreatmentEffect on Tumor GrowthReference
MDA-MB-436 XenograftBRCA1 mutantLIG1 Knockdown>80% inhibition of tumor growth[6]
Xenograft ModelBRCA1 mutantLIG1 KnockdownTumor stasis observed in all mice[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Colony Formation Assay
  • Cell Seeding: BRCA1-mutant (e.g., MDA-MB-436) and BRCA1/2 wild-type cells are seeded at low density (e.g., 500-1000 cells/well) in 6-well plates.

  • Treatment: For genetic knockdown studies, cells expressing an inducible shRNA against LIG1 are treated with an inducer agent (e.g., doxycycline). For small molecule inhibitor studies, cells are treated with varying concentrations of this compound or a vehicle control.

  • Incubation: Cells are incubated for 10-14 days to allow for colony formation.

  • Staining and Quantification: Colonies are fixed with methanol and stained with crystal violet. The number of colonies is then counted manually or using an automated colony counter. The percentage reduction in colony formation relative to the control is calculated.[3]

In Vivo Xenograft Studies
  • Cell Implantation: Immunocompromised mice (e.g., NSG mice) are subcutaneously injected with BRCA1-mutant human cancer cells (e.g., MDA-MB-436).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment Administration: For genetic knockdown studies, mice are administered an inducer agent (e.g., doxycycline in the diet) to induce LIG1 shRNA expression. For small molecule inhibitor studies, mice are treated with this compound (e.g., via oral gavage or intraperitoneal injection) or a vehicle control according to a predetermined dosing schedule.

  • Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and overall health are also monitored.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[4][6]

dot

cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Start_vitro Seed BRCA-mutant & WT cells Treat_vitro Treat with this compound or induce LIG1 knockdown Start_vitro->Treat_vitro Incubate Incubate for 10-14 days Treat_vitro->Incubate Stain Fix, Stain (Crystal Violet) Incubate->Stain Quantify Quantify Colony Formation Stain->Quantify Result_vitro Compare viability of mutant vs. WT cells Quantify->Result_vitro Start_vivo Implant BRCA-mutant cells in mice Tumor_growth Allow tumor establishment Start_vivo->Tumor_growth Treat_vivo Administer this compound or induce LIG1 knockdown Tumor_growth->Treat_vivo Monitor Monitor tumor volume and animal health Treat_vivo->Monitor Endpoint Endpoint analysis Monitor->Endpoint Result_vivo Assess tumor growth inhibition Endpoint->Result_vivo

Caption: Experimental Workflow for Validating this compound's Synthetic Lethality.

Conclusion

The available preclinical data strongly support the validation of DNA Ligase I as a synthetic lethal target in BRCA-deficient cancers. The LIG1 inhibitor this compound and related compounds demonstrate selective cytotoxicity in BRCA-mutant cells both in vitro and in vivo. This novel approach presents a promising alternative or complementary strategy to PARP inhibitors, with the potential to overcome existing resistance mechanisms. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in this patient population.

References

A Comparative Mechanistic Study: L82-G17 and Camptothecin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the molecular mechanisms of two distinct anti-cancer compounds: L82-G17, a selective DNA ligase I inhibitor, and Camptothecin, a well-characterized topoisomerase I inhibitor. The information presented is supported by experimental data from peer-reviewed literature and includes detailed methodologies for key experiments to facilitate reproducibility and further investigation.

At a Glance: Key Mechanistic Differences

FeatureThis compoundCamptothecin
Primary Molecular Target DNA Ligase ITopoisomerase I
Mechanism of Action Uncompetitive inhibitor of the 3rd step of DNA ligation (phosphodiester bond formation), leading to stabilization of the LigI-DNA adenylate intermediate.[1][2]Stabilizes the covalent topoisomerase I-DNA "cleavable complex," preventing DNA re-ligation.[3][4]
Primary DNA Lesion Accumulation of un-ligated Okazaki fragments and nicks in replicating DNA.DNA single-strand breaks that can be converted to double-strand breaks during S-phase.[5]
Cell Cycle Effects Induces cell cycle checkpoints due to DNA damage.[1]Primarily causes S-phase arrest.[6]
Apoptosis Induction Induces DNA damage (γH2AX foci), a trigger for apoptosis.[1]Potent inducer of apoptosis through both intrinsic and extrinsic pathways.[7][8]

Quantitative Performance Data

The following tables summarize the available quantitative data for this compound and Camptothecin, providing a basis for comparing their potency and cellular effects.

Table 1: Biochemical Inhibition
CompoundTargetAssay TypeIC50Reference
This compoundDNA Ligase INot explicitly stated in search resultsNot explicitly stated in search results-
CamptothecinTopoisomerase IRelaxation of supercoiled DNA679 nM[1][6][9]

Note: While a specific IC50 for this compound against DNA ligase I was not found in the provided search results, its selective inhibitory activity has been demonstrated.[1][2]

Table 2: Cellular Effects
CompoundCell LineAssay TypeEffectConcentrationReference
This compoundHeLaCell Proliferation (MTT Assay)~70% reduction in cell number20 µM[1]
This compoundHeLaDNA Damage (γH2AX foci)Concentration-dependent increase in γH2AX positive cells4 hours exposure[1]
CamptothecinHT-29 (Colon Carcinoma)Cytotoxicity (Colony-forming assay)IC50 of 10 nM-[10]
CamptothecinVariousApoptosis InductionInduces apoptosis4-6 µM[11]

Mechanistic Pathways and Experimental Workflows

Visual representations of the signaling pathways and experimental workflows provide a clearer understanding of the mechanisms of action and the methods used to study them.

This compound Mechanism of Action

L82_G17_Mechanism cluster_replication_fork DNA Replication Fork Okazaki_Fragment Okazaki Fragment (Unligated Nick) DNA_Ligase_I DNA Ligase I Okazaki_Fragment->DNA_Ligase_I Step 1 & 2: Nick recognition and adenylation Ligated_DNA Ligated DNA DNA_Ligase_I->Ligated_DNA Step 3: Phosphodiester bond formation Accumulated_Nicks Accumulation of DNA Nicks DNA_Ligase_I->Accumulated_Nicks Stabilizes LigI-DNA adenylate intermediate L82_G17 This compound L82_G17->DNA_Ligase_I Inhibits Step 3 DNA_Damage_Response DNA Damage Response (γH2AX) Accumulated_Nicks->DNA_Damage_Response Triggers Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis DNA_Damage_Response->Cell_Cycle_Arrest Leads to

Caption: Mechanism of this compound as a DNA Ligase I inhibitor.

Camptothecin Mechanism of Action

Camptothecin_Mechanism cluster_transcription_replication DNA Transcription/Replication Supercoiled_DNA Supercoiled DNA Topoisomerase_I Topoisomerase I Supercoiled_DNA->Topoisomerase_I Binds and cleaves one DNA strand Relaxed_DNA Relaxed DNA Topoisomerase_I->Relaxed_DNA Re-ligates DNA strand SSB Single-Strand Break (SSB) Topoisomerase_I->SSB Prevents re-ligation Camptothecin Camptothecin Camptothecin->Topoisomerase_I Stabilizes cleavable complex DSB Double-Strand Break (DSB) SSB->DSB Collision with replication fork DDR_Apoptosis DNA Damage Response (γH2AX) & Apoptosis DSB->DDR_Apoptosis Activates Experimental_Workflow cluster_assays Downstream Assays Cell_Culture Cancer Cell Line Culture Treatment Treatment with This compound or Camptothecin Cell_Culture->Treatment Cell_Harvest Cell Harvesting Treatment->Cell_Harvest DNA_Damage_Assay DNA Damage Assessment (Comet Assay / γH2AX Staining) Cell_Harvest->DNA_Damage_Assay Apoptosis_Assay Apoptosis Analysis (Annexin V Staining / Caspase Activity) Cell_Harvest->Apoptosis_Assay Viability_Assay Cell Viability/Proliferation (MTT Assay) Cell_Harvest->Viability_Assay

References

Safety Operating Guide

Navigating the Safe Handling of L82-G17: A Comprehensive Guide to Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with L82-G17, a potent, selective uncompetitive inhibitor of DNA ligase I. Adherence to these protocols is critical to ensure personnel safety and maintain experimental integrity.

Chemical and Physical Properties of this compound

A summary of the known properties of this compound is provided below. This information is crucial for safe handling, storage, and emergency response.

PropertyValueSource
CAS Number 92285-87-5[1]
Molecular Formula C₁₁H₉ClN₄O₂[1]
Formula Weight 264.7[1]
Appearance Solid[1]
Purity ≥98%[1]
Solubility Sparingly soluble in DMSO (1-10 mg/ml)[1]
Storage -20°C[1]
Stability ≥ 4 years (at -20°C)[1]

Personal Protective Equipment (PPE) Recommendations

The following table outlines the minimum PPE requirements for handling this compound. The level of protection should be assessed and potentially increased based on the specific experimental conditions and risk assessment.

TaskMinimum PPE Requirements
Receiving and Unpacking - Nitrile gloves- Laboratory coat
Weighing and Aliquoting (Solid Form) - Double nitrile gloves- Disposable gown- N95 or higher respirator (to prevent inhalation of fine powder)- Safety glasses with side shields or chemical splash goggles
Solubilization and Dilution - Double nitrile gloves- Disposable gown- Chemical splash goggles- Work within a certified chemical fume hood
Cell Culture and In Vitro/In Vivo Use - Nitrile gloves- Laboratory coat- Safety glasses

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential to minimize risk. The following step-by-step procedures should be followed.

Receiving and Storage
  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear nitrile gloves and a lab coat during unpacking.

  • Verify the container label matches the order information.

  • Store the compound at -20°C in a clearly labeled, sealed container within a designated area for potent compounds.[1]

Weighing and Solution Preparation

This process should always be conducted in a certified chemical fume hood to prevent inhalation of the powdered compound.

  • Preparation:

    • Don the appropriate PPE: double nitrile gloves, disposable gown, N95 respirator, and safety goggles.

    • Decontaminate the work surface of the chemical fume hood.

    • Use a dedicated set of weighing tools (spatula, weigh paper/boat).

  • Weighing:

    • Carefully weigh the desired amount of this compound. Avoid creating dust.

    • Close the primary container immediately after weighing.

  • Solubilization:

    • Add the appropriate volume of DMSO to the weighed compound. This compound is sparingly soluble in DMSO.[1]

    • Gently vortex or sonicate to ensure complete dissolution.

  • Post-Procedure:

    • Wipe down all surfaces and equipment with a suitable deactivating agent (e.g., 10% bleach solution followed by 70% ethanol), if compatible, or a soap and water solution.

    • Dispose of all contaminated disposables as hazardous chemical waste.

L82_G17_Handling_Workflow cluster_prep Preparation cluster_execution Execution cluster_cleanup Cleanup A Don PPE B Prepare Fume Hood A->B Ready C Weigh this compound B->C Proceed D Add Solvent (DMSO) C->D Transfer E Dissolve Compound D->E Mix F Decontaminate Surfaces E->F Complete G Dispose of Waste F->G Clean

Caption: Workflow for the safe handling and preparation of this compound solution.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous chemical waste.

  • Solid Waste:

    • Contaminated PPE (gloves, gowns), weigh paper, and other disposables should be collected in a dedicated, clearly labeled hazardous waste bag.

  • Liquid Waste:

    • Unused this compound solutions and contaminated media should be collected in a sealed, labeled hazardous waste container.

  • Sharps:

    • Contaminated needles and serological pipettes must be disposed of in a designated sharps container for chemical waste.

  • Waste Pickup:

    • Follow your institution's guidelines for the disposal of hazardous chemical waste.

Spill Management

In the event of a spill, immediate and appropriate action is required to prevent exposure and contamination.

Spill_Management_Plan start Spill Occurs alert Alert others in the area start->alert ppe Don appropriate PPE start->ppe evacuate Evacuate if necessary alert->evacuate contain Contain the spill ppe->contain absorb Absorb with inert material contain->absorb clean Clean and decontaminate absorb->clean dispose Dispose of waste properly clean->dispose report Report the incident dispose->report

Caption: Decision-making process for this compound spill management.

By adhering to these guidelines, researchers can safely handle this compound, minimizing personal risk and ensuring a safe laboratory environment. This proactive approach to safety is integral to the responsible conduct of research.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.